Product packaging for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde(Cat. No.:CAS No. 115787-50-3)

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Cat. No.: B115002
CAS No.: 115787-50-3
M. Wt: 243.05 g/mol
InChI Key: LPSGRBXPXIPMPF-UHFFFAOYSA-N
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Description

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a high-value chemical intermediate in pharmaceutical research and advanced diagnostic applications. Its core research value lies in its bifunctional structure, featuring both a bromoacetyl group and a hydroxybenzaldehyde moiety, which allows it to act as a key building block in complex synthetic pathways. In medicinal chemistry, it is a critical precursor in the synthesis of long-acting bronchodilators, specifically serving as an important intermediate for the production of Salmeterol and Vilanterol, which are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) . More recently, its application has expanded into the cutting-edge field of theranostics, which combines therapy and diagnostics. The compound is utilized in the design and synthesis of enzyme-activated prodrug fluorescent probes, such as those developed for the detection of ovarian cancer cells . In these systems, this compound acts as a linker that connects an anticancer drug like chlorambucil to a fluorophore. Upon encountering specific biomarkers like the enzyme β-galactosidase (β-Gal) that is overexpressed in certain cancer cells, the probe is hydrolyzed, releasing the drug and simultaneously generating a fluorescent signal change that allows researchers to monitor drug delivery and release in real-time . This functionality makes it an essential tool for developing targeted therapies that aim to minimize host toxicity and for creating systems that provide visual confirmation of drug activation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO3 B115002 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde CAS No. 115787-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-bromoacetyl)-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSGRBXPXIPMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449317
Record name 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
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Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115787-50-3
Record name 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115787-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde from Salicylaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, a crucial intermediate in the manufacturing of prominent bronchodilators such as Salmeterol and Vilanterol.[1] This document provides a comprehensive overview of the prevalent synthetic methodologies, complete with detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development.

Executive Summary

The synthesis of this compound from salicylaldehyde is predominantly achieved through two strategic pathways: a direct electrophilic aromatic substitution via Friedel-Crafts acylation, and a multi-step approach involving the protection of the phenolic hydroxyl group, followed by acylation and subsequent bromination. The direct method offers a more streamlined process, while the multi-step synthesis can provide greater control and potentially higher purity. This guide will explore both methodologies, presenting the necessary data and protocols for their successful implementation.

Synthetic Methodologies

Direct Synthesis: Friedel-Crafts Acylation

The most direct route to this compound involves the Friedel-Crafts acylation of salicylaldehyde. This electrophilic aromatic substitution utilizes a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to facilitate the acylation of the aromatic ring with bromoacetyl chloride or bromoacetyl bromide.[2][3] The reaction is regioselective, with the acyl group predominantly adding to the position para to the activating hydroxyl group.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Conditions Salicylaldehyde Salicylaldehyde reaction_node + Salicylaldehyde->reaction_node Bromoacetyl_chloride Bromoacetyl Chloride Bromoacetyl_chloride->reaction_node AlCl3 AlCl₃ AlCl3->reaction_node Dichloromethane Dichloromethane Dichloromethane->reaction_node Product 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde HCl HCl reaction_node->Product reaction_node->HCl

Caption: Direct Friedel-Crafts Acylation of Salicylaldehyde.

Multi-step Synthesis

An alternative strategy involves a three-step process designed to protect the reactive hydroxyl group, thereby preventing side reactions and potentially improving the overall yield and purity of the final product.[4]

The general workflow is as follows:

  • Protection: The hydroxyl group of salicylaldehyde is protected, commonly through acetylation with acetic anhydride or acetyl chloride, to form 2-(acetoxy)benzaldehyde.[4]

  • Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation to introduce an acetyl group at the 5-position, yielding 5-acetyl-2-hydroxybenzaldehyde after deprotection.[4]

  • Bromination: The methyl group of the acetyl moiety is then brominated to afford the final product, this compound.[4]

G Salicylaldehyde Salicylaldehyde Step1 Protection (Acetylation) Salicylaldehyde->Step1 Protected 2-(Acetoxy)benzaldehyde Step1->Protected Step2 Friedel-Crafts Acylation Protected->Step2 Acylated 5-Acetyl-2- hydroxybenzaldehyde Step2->Acylated Step3 Bromination Acylated->Step3 Product 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Step3->Product

Caption: Multi-step Synthesis Workflow.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the key synthetic steps.

Table 1: Direct Friedel-Crafts Acylation

Reactant 1 (Salicylaldehyde)Reactant 2 (Bromoacetyl chloride)Catalyst (AlCl₃)SolventTemp. (°C)Time (h)Yield (%)Reference
3.66 g (0.03 mol)7.0 g (0.045 mol)20 g (0.15 mol)Dichloromethane401284[4]

Table 2: Multi-step Synthesis - Step 1: Acetylation of Salicylaldehyde

Reactant 1 (Salicylaldehyde)Reactant 2SolventConditionsYield (%)Reference
24.4 g (0.2 mol)Acetic Anhydride (22.5 g, 0.22 mol)Glacial Acetic AcidReflux, 2 h99.4[5]
24.4 g (0.2 mol)Acetyl Chloride (18.8 g, 0.24 mol)Glacial Acetic AcidReflux, 2 h98.2[5]

Table 3: Multi-step Synthesis - Step 2: Friedel-Crafts Acylation of 2-(Acetoxy)benzaldehyde

Reactant (2-(Acetoxy)benzaldehyde)CatalystSolventTemp. (°C)Time (h)Reference
29.5 g (0.18 mol)Anhydrous AlCl₃ (36 g, 0.27 mol)Dichloromethane25-[5]
29.5 g (0.18 mol)Anhydrous FeCl₃ (40.6 g, 0.25 mol)Dichloromethane2510[5]
29.5 g (0.18 mol)Zinc Chloride (34.1 g, 0.25 mol)Dichloromethane3010[5]

Note: Yields for the second and third steps of the multi-step synthesis are not explicitly provided in the cited source.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Acylation

This protocol is adapted from a patented procedure.[4]

Materials:

  • Salicylaldehyde

  • Bromoacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Crushed ice

  • Distilled water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and add 15 mL of dichloromethane dropwise with stirring.

  • Raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.

  • Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40 °C.

  • Reflux the reaction mixture for 12 hours.

  • After completion, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

  • Adjust the pH to 4 and continue stirring for 30 minutes.

  • Add dichloromethane and separate the organic layer.

  • Wash the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash successively with distilled water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • To the resulting oil, add 15 mL of dichloromethane and stir. Then, add 60 mL of petroleum ether at 0 °C to precipitate the product.

  • Filter the light brown solid and dry to obtain 5-(bromoacetyl)salicylaldehyde.

Protocol 2: Multi-step Synthesis - Acetylation of Salicylaldehyde

This protocol is based on a patented method.[5]

Materials:

  • Salicylaldehyde

  • Acetic anhydride

  • Glacial acetic acid

  • Ice water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 500 mL three-necked flask, add glacial acetic acid (50 mL).

  • Dropwise, add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) into the glacial acetic acid while stirring.

  • Reflux the mixture for 2 hours. Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Pour the reaction solution into 100 mL of ice water and cool to 5°C.

  • Stir for 1-2 hours until a solid precipitates.

  • Filter the solid and dissolve it in 125 mL of ethyl acetate.

  • Dry the solution with anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain 2-(acetoxy)-benzaldehyde.

Subsequent steps of Friedel-Crafts acylation and bromination would follow, using the protocols outlined in the corresponding patent literature.[5]

Application in Drug Development: Signaling Pathway

This compound is a pivotal intermediate for synthesizing long-acting beta-2 adrenergic receptor (β2AR) agonists like Salmeterol and Vilanterol, which are cornerstones in the management of asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][6] These drugs exert their therapeutic effect by stimulating β2ARs in the smooth muscle of the airways.

The activation of the β2AR by an agonist initiates a G-protein-mediated signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[7] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[8]

G cluster_membrane Cell Membrane Agonist Salmeterol / Vilanterol (β2AR Agonist) b2AR β2 Adrenergic Receptor Agonist->b2AR Binds to G_protein Gs Protein (α, β, γ subunits) b2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA_active->Relaxation Phosphorylates targets leading to

Caption: β2 Adrenergic Receptor Signaling Pathway.

Conclusion

This technical guide provides a detailed overview of the primary synthetic routes for this compound from salicylaldehyde. Both the direct Friedel-Crafts acylation and the multi-step synthesis offer viable pathways, with the choice of method depending on factors such as desired purity, yield, and process scalability. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this key pharmaceutical intermediate. A thorough understanding of these synthetic methods is essential for the continued development and production of vital respiratory medications.

References

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 115787-50-3 Molecular Weight: 243.05 g/mol [1]

A Comprehensive Technical Overview for Researchers and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a key chemical intermediate primarily recognized for its crucial role in the synthesis of various pharmaceutical compounds, most notably the long-acting β2-adrenergic receptor agonist, Salmeterol, used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2] Its molecular structure, featuring a reactive bromoacetyl group, a benzaldehyde, and a hydroxyl functional group, makes it a versatile building block in medicinal chemistry and organic synthesis. This guide provides an in-depth overview of its chemical properties, synthesis protocols, and the biological significance of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 115787-50-3[1][3][4][5][6][7]
Molecular Formula C₉H₇BrO₃[1][3]
Molecular Weight 243.05 g/mol [1][3]
Appearance Brown to yellow solid[8]
Melting Point 117-118 °C[8]
Storage Conditions 2-8°C, under inert atmosphere, hygroscopic
Solubility Soluble in water, ethanol, and acetone.[4]

Synthesis Protocols

The synthesis of this compound is a critical process for ensuring the availability of downstream active pharmaceutical ingredients. Several synthetic routes have been documented, primarily involving the acylation of a salicylaldehyde derivative. Below are detailed experimental protocols for two common methods.

Method 1: Friedel-Crafts Acylation of Salicylaldehyde

This method involves the direct acylation of salicylaldehyde using bromoacetyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15 mL of dichloromethane.

  • With stirring, raise the temperature to 50°C.

  • Add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise and stir the mixture for 30 minutes.

  • Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40°C.

  • Reflux the reaction mixture for 12 hours.

  • After completion, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

  • Adjust the pH to 4 and continue stirring for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic phases and wash successively with distilled water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield a purple oil.

  • Add 15 mL of dichloromethane and stir. Then, add 60 mL of petroleum ether at 0°C to precipitate the product.

  • Filter and dry the resulting light brown solid to obtain this compound (yield: 84%).[5]

Method 2: Multi-step Synthesis from Salicylaldehyde

This method involves the protection of the hydroxyl group, followed by a Fries rearrangement and subsequent bromination.

Experimental Protocol:

Step 1: Preparation of 2-(Acetoxy)benzaldehyde

  • In a 500 mL three-necked flask, add glacial acetic acid (50 mL).

  • While stirring, add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) dropwise.

  • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

  • Pour the reaction solution into 100 mL of ice water and cool to 5°C.

  • Stir for 1-2 hours until a solid precipitates, then collect the solid by filtration.

  • Dissolve the solid in 125 mL of ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 2-(acetoxy)benzaldehyde.[3]

Step 2: Preparation of 5-Acetyl-2-hydroxybenzaldehyde (Fries Rearrangement)

  • To a 500 mL three-necked flask, add dichloromethane (250 mL) and anhydrous aluminum trichloride (36 g, 0.27 mol) with stirring.

  • Raise the temperature to 25°C and add 2-(acetoxy)benzaldehyde (29.5 g, 0.18 mol).

  • Maintain the reaction at 25°C for 10 hours.[3]

  • Follow a standard aqueous work-up to isolate the 5-acetyl-2-hydroxybenzaldehyde.

Step 3: Bromination to this compound

  • The final step involves the bromination of the acetyl group of 5-acetyl-2-hydroxybenzaldehyde to yield the final product. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Synthesis and Application Workflow

The following diagram illustrates the general synthesis pathway of this compound and its subsequent use in the production of Salmeterol.

G cluster_synthesis Synthesis of this compound cluster_application Application in Drug Synthesis Salicylaldehyde Salicylaldehyde Acylation Acylation / Fries Rearrangement Salicylaldehyde->Acylation Bromination Bromination Acylation->Bromination Target This compound Bromination->Target Intermediate This compound Reaction Reaction with (R)-(-)-2-Amino-1-phenylethanol Intermediate->Reaction Salmeterol Salmeterol Reaction->Salmeterol

Caption: Synthesis and application of this compound.

Biological Activity of Derivatives

While this compound is primarily an intermediate, its derivatives have been investigated for a range of biological activities. The core structure provides a scaffold for the synthesis of compounds with potential therapeutic applications.

Anticancer, Antimicrobial, and Antioxidant Potential

Derivatives of 2-bromo-5-hydroxybenzaldehyde, a closely related analogue, have shown promise in anticancer, antimicrobial, and antioxidant studies.[3] For instance, benzyloxybenzaldehyde derivatives have been evaluated for their cytotoxic effects against various cancer cell lines.[3] The primary proposed mechanisms of action for these derivatives include the induction of apoptosis and cell cycle arrest.[3]

The phenolic hydroxyl group present in the core structure suggests that its derivatives could possess antioxidant properties by acting as free radical scavengers.[3] Furthermore, Schiff bases synthesized from this class of compounds have demonstrated a broad spectrum of antimicrobial activity.[3]

General Experimental Protocols for Biological Evaluation

For researchers interested in exploring the biological activities of novel derivatives of this compound, the following are standard in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[3]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.[3]

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol) and a fresh solution of DPPH in the same solvent.[3]

  • Reaction Mixture: Add different concentrations of the compound to the DPPH solution. A control containing only the solvent and DPPH is also prepared.[3]

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.[3]

Workflow for Biological Evaluation of Derivatives

The following diagram outlines a general workflow for the discovery and validation of bioactive compounds derived from this compound.

G Start This compound Synthesis Synthesis of Derivatives Start->Synthesis Screening In Vitro Biological Screening (e.g., MTT, DPPH, Antimicrobial Assays) Synthesis->Screening Active Identification of Active Compounds Screening->Active Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) Active->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for the biological evaluation of derivatives.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry due to its indispensable role as an intermediate in the synthesis of important medications. While the compound itself is not directly used as a therapeutic agent, its versatile chemical nature provides a foundation for the development of novel bioactive molecules. The detailed synthesis protocols and general methodologies for biological evaluation provided in this guide serve as a valuable resource for researchers and professionals in drug discovery and development. Further investigation into the biological activities of new derivatives of this compound may lead to the discovery of novel therapeutic agents.

References

Spectroscopic and Synthetic Profile of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, also known as 5-(bromoacetyl)salicylaldehyde, is a key organic intermediate in the synthesis of various pharmaceutical compounds, most notably the long-acting β2-adrenergic agonist, Salmeterol.[1] Its chemical structure, featuring a hydroxybenzaldehyde moiety and a bromoacetyl group, makes it a versatile building block for the introduction of a salicylaldehyde pharmacophore. This guide provides a detailed overview of its spectroscopic characteristics (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry), along with experimental protocols for its synthesis and spectroscopic analysis.

Molecular and Physical Properties

PropertyValue
CAS Number 115787-50-3
Molecular Formula C₉H₇BrO₃
Molecular Weight 243.05 g/mol
Appearance Brown to light brown solid[1][2]
Melting Point 117-118 °C

Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on the analysis of its chemical structure and typical spectroscopic values for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~11.0Singlet1HAr-OH
~9.9Singlet1H-CHO
~8.2Doublet1HAr-H (H-6)
~8.0Doublet of Doublets1HAr-H (H-4)
~7.1Doublet1HAr-H (H-3)
~4.4Singlet2H-CH₂Br

¹³C NMR (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~192-CHO
~190-C=O (ketone)
~161C-OH (C-2)
~138C-CHO (C-1)
~135C-H (C-6)
~131C-H (C-4)
~129C-C(O)CH₂Br (C-5)
~119C-H (C-3)
~30-CH₂Br
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group Vibration
~3200 (broad)O-H stretch (phenolic)
~3050C-H stretch (aromatic)
~2850, ~2750C-H stretch (aldehyde)
~1680C=O stretch (ketone)
~1650C=O stretch (aldehyde)
~1600, ~1480C=C stretch (aromatic)
~1250C-O stretch (phenol)
~680C-Br stretch
Mass Spectrometry (MS)
m/zInterpretation
242/244[M]⁺, Molecular ion peak (presence of Br isotopes)
163[M - Br]⁺
135[M - Br - CO]⁺
121[M - COCH₂Br]⁺

Experimental Protocols

Synthesis of this compound[1]

This protocol describes a Friedel-Crafts acylation of salicylaldehyde.

Materials:

  • Salicylaldehyde

  • Bromoacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Crushed ice

  • Distilled water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15 mL of dichloromethane.

  • With stirring, raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.

  • Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40 °C.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

  • Adjust the pH to 4 and continue stirring for 30 minutes.

  • Add dichloromethane to separate the organic layer. Wash the aqueous layer three times with 30 mL portions of dichloromethane.

  • Combine the organic phases and wash successively with distilled water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a purple oil.

  • Add 15 mL of dichloromethane and stir. At 0 °C, add 60 mL of petroleum ether to precipitate a light brown solid.

  • Filter and dry the solid to yield this compound (yield: 84%).

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy [3]

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

  • Shimming: Perform shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy [4][5]

  • Sample Preparation (ATR method): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS) [6][7]

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary.[8]

  • Ionization: Introduce the sample into the mass spectrometer. Electron ionization (EI) is a common method for this type of molecule.

  • Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Relationships and Workflows

The synthesis of this compound is a key step in the production of Salmeterol. The following diagram illustrates the synthetic workflow.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Friedel_Crafts Friedel-Crafts Acylation Salicylaldehyde->Friedel_Crafts Bromoacetyl_Chloride Bromoacetyl Chloride Bromoacetyl_Chloride->Friedel_Crafts AlCl3 Anhydrous AlCl₃ AlCl3->Friedel_Crafts Target_Molecule 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Friedel_Crafts->Target_Molecule

Caption: Synthetic workflow for this compound.

References

The Bromoacetyl Group in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Hub of Reactivity for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-bromoacetyl)-2-hydroxybenzaldehyde is a trifunctional aromatic compound of significant interest in medicinal chemistry and drug development. Its strategic importance lies in the versatile reactivity of its constituent functional groups: the bromoacetyl moiety, the phenolic hydroxyl group, and the aromatic aldehyde. The bromoacetyl group, in particular, serves as a potent electrophilic site, enabling a wide range of nucleophilic substitution reactions crucial for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the bromoacetyl group in this compound, detailing its role in the synthesis of key pharmaceutical agents and exploring its potential in the formation of diverse heterocyclic systems. This document includes detailed experimental protocols, quantitative data, and workflow visualizations to serve as a practical resource for professionals in the field.

Introduction

This compound, with the CAS Number 115787-50-3, is a key building block in organic synthesis, most notably as a precursor for long-acting β2-adrenoceptor agonists like Salmeterol and Vilanterol, which are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] The molecule's synthetic utility is largely dictated by the bromoacetyl group, an α-haloketone that functions as a powerful alkylating agent.[3] The presence of the electron-withdrawing carbonyl group significantly enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to attack by a variety of nucleophiles. This guide will focus on the core reactivity of this bromoacetyl group, providing a technical framework for its application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₇BrO₃[4][5]
Molecular Weight 243.05 g/mol [4][5]
Appearance Brown solid
Melting Point 117-118 °C
CAS Number 115787-50-3[4][5]

Reactivity of the Bromoacetyl Group

The primary mode of reactivity for the bromoacetyl group in this compound is nucleophilic substitution, predominantly following an Sₙ2 mechanism. The electron-withdrawing effect of the adjacent carbonyl group polarizes the C-Br bond, making the α-carbon an excellent electrophile.

Nucleophilic Substitution with Amines: Synthesis of Salmeterol

A prominent application of the bromoacetyl group's reactivity is in the synthesis of Salmeterol. In this multi-step process, this compound is reacted with a primary or secondary amine, leading to the formation of an α-aminoketone intermediate. This reaction is a classic example of nucleophilic substitution where the amine acts as the nucleophile, displacing the bromide ion.

Salmeterol_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_coupling Coupling Reaction cluster_final Final Product Salicylaldehyde Salicylaldehyde BHB 5-(2-bromoacetyl)- 2-hydroxybenzaldehyde Salicylaldehyde->BHB Friedel-Crafts Acylation Bromoacetyl_bromide Bromoacetyl_bromide Bromoacetyl_bromide->BHB Coupled_Intermediate α-Aminoketone Intermediate BHB->Coupled_Intermediate Nucleophilic Substitution (SN2) Amine_side_chain Amine Side Chain (e.g., N-benzyl-N-(6-(4-phenylbutoxy)hexan-1-amine)) Amine_side_chain->Coupled_Intermediate Salmeterol Salmeterol Coupled_Intermediate->Salmeterol Reduction & Deprotection

Workflow for the synthesis of Salmeterol.
Hantzsch Thiazole Synthesis

The bromoacetyl group is an ideal substrate for the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide or thiourea to form a thiazole ring, a common scaffold in many biologically active molecules. While a specific experimental protocol for the reaction of this compound with thiourea is not extensively documented in the literature, the general mechanism is well-established and highly likely to be applicable.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_product Product BHB 5-(2-bromoacetyl)- 2-hydroxybenzaldehyde Thiazole_Product 2-Amino-4-(4-formyl-3-hydroxyphenyl)thiazole BHB->Thiazole_Product Cyclocondensation Thiourea Thiourea Thiourea->Thiazole_Product

General scheme for the Hantzsch thiazole synthesis.
O-Alkylation of Phenols

The bromoacetyl group can also be utilized to alkylate other phenolic compounds. In this reaction, a phenoxide, generated by treating a phenol with a base, acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group to form an ether linkage. The choice of solvent can be critical in directing the reaction towards O-alkylation versus C-alkylation.[6]

Reactivity of Other Functional Groups

While the bromoacetyl group is the primary focus, the aldehyde and phenolic hydroxyl groups also exhibit characteristic reactivity that can be exploited in multi-step syntheses.

  • Aldehyde Group: The aldehyde functionality can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions such as the Knoevenagel condensation with active methylene compounds.[7][8]

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be removed by a base to form a phenoxide, which can then participate in nucleophilic reactions.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure.[9]

  • Materials:

    • 2-Hydroxybenzaldehyde (Salicylaldehyde)

    • Bromoacetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

    • Crushed ice

    • Petroleum ether

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (20 g, 0.15 mol) in dichloromethane (15 mL) in a three-necked flask, add a solution of bromoacetyl chloride (7 g, 0.045 mol) in dichloromethane (10 mL) dropwise at 50 °C.

    • Stir the mixture for 30 minutes at 50 °C.

    • Add a solution of salicylaldehyde (3.66 g, 0.03 mol) in dichloromethane (10 mL) dropwise to the reaction mixture at 40 °C.

    • Reflux the reaction mixture for 12 hours.

    • After completion, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

    • Adjust the pH to 4 and continue stirring for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic phases, wash with distilled water and brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain a crude oil.

    • Add 15 mL of dichloromethane and stir. Then, add 60 mL of petroleum ether at 0 °C to precipitate the product.

    • Filter the light brown solid and dry to obtain this compound.

  • Quantitative Data:

    • Yield: 84%[9]

Synthesis of Salmeterol Intermediate (Nucleophilic Substitution with an Amine)

This protocol is a general representation based on procedures described in patents for the synthesis of Salmeterol.

  • Materials:

    • This compound

    • N-benzyl-N-(6-(4-phenylbutoxy)hexan-1-amine)

    • Diisopropylethylamine (DIPEA)

    • Methyl ethyl ketone (MEK)

  • Procedure:

    • Dissolve the amine side chain and DIPEA in MEK.

    • Prepare a separate solution of this compound in MEK.

    • Slowly add the solution of this compound to the amine solution at 0-5 °C.

    • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC).

    • Isolate the product by standard work-up procedures.

  • Quantitative Data:

    • Specific yield data for this step is not provided in the public literature, as it is part of a larger industrial process.

Hantzsch Thiazole Synthesis (General Protocol)

While a specific protocol for this compound is not available, the following is a general procedure for the Hantzsch thiazole synthesis with an α-bromoketone and thiourea.[1][10]

  • Materials:

    • This compound

    • Thiourea

    • Ethanol

  • Procedure:

    • Dissolve this compound and thiourea (1.5 equivalents) in ethanol in a round-bottom flask.

    • Heat the mixture to reflux and stir for 30 minutes to 1 hour (monitor by TLC).

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a beaker containing a dilute solution of sodium carbonate to neutralize any acid formed and precipitate the product.

    • Filter the solid product, wash with water, and dry.

  • Quantitative Data:

    • Yields for Hantzsch thiazole syntheses are typically high, often exceeding 80%, but specific data for this substrate is not available.

Summary of Quantitative Data

ReactionProductReagentsSolventYieldReference
Friedel-Crafts AcylationThis compoundSalicylaldehyde, Bromoacetyl chloride, AlCl₃Dichloromethane84%[9]
Nucleophilic SubstitutionSalmeterol IntermediateThis compound, AmineMethyl ethyl ketoneN/A
Hantzsch Thiazole Synthesis2-Amino-4-(4-formyl-3-hydroxyphenyl)thiazoleThis compound, ThioureaEthanolN/A

Conclusion

The bromoacetyl group in this compound is a highly reactive and synthetically valuable functional group. Its pronounced electrophilicity at the α-carbon makes it an excellent substrate for a variety of nucleophilic substitution reactions, most notably with amines in the synthesis of important pharmaceuticals like Salmeterol. Furthermore, its potential for use in well-established reactions such as the Hantzsch thiazole synthesis opens avenues for the creation of diverse heterocyclic libraries for drug discovery. The presence of the aldehyde and phenolic hydroxyl groups adds another layer of synthetic utility, allowing for sequential or orthogonal functionalization. This technical guide has provided a detailed overview of the reactivity of the bromoacetyl group, along with practical experimental protocols and available quantitative data, to aid researchers and scientists in harnessing the full synthetic potential of this versatile building block. Further research into the reactivity of this compound with a broader range of nucleophiles and the development of specific, high-yielding protocols will undoubtedly expand its application in medicinal and materials chemistry.

References

Technical Guide: Physicochemical Properties, Solubility, and Stability of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the solubility and stability of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde for researchers, scientists, and drug development professionals.

Document ID: TG-BHB-20251223 Version: 1.0 Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 115787-50-3) is a critical chemical intermediate in the synthesis of several active pharmaceutical ingredients (APIs), including the long-acting β2-adrenoceptor agonists Salmeterol and Vilanterol.[1][2] Its purity, solubility, and stability are paramount to ensuring the efficiency of synthetic routes and the quality of the final drug substance. The presence of reactive functional groups—specifically the bromoacetyl, hydroxyl, and aldehyde moieties—dictates its chemical behavior and potential degradation pathways.

This technical guide provides a consolidated overview of the known physicochemical properties of this compound. Due to the limited availability of public, quantitative data on its solubility and stability, this document focuses on providing detailed, standardized experimental protocols for researchers to determine these parameters in their own laboratories. These methodologies are based on industry-standard practices, including the shake-flask method for solubility and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for handling, storage, and analytical method development.

PropertyValueSource(s)
CAS Number 115787-50-3[5]
Molecular Formula C₉H₇BrO₃[5]
Molecular Weight 243.05 g/mol [5]
IUPAC Name This compound[5]
Appearance Yellow to Brown Solid[2][6]
Melting Point 117-118 °C (recrystallized from Dichloromethane)[2]
Boiling Point 368.3 ± 32.0 °C (Predicted)[2]
XLogP3 2.1[2][5]
Storage 2-8°C, Hygroscopic, Refrigerator, Under inert atmosphere[6]

Solubility Profile

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the equilibrium shake-flask method is the most reliable and widely used approach.[8] This protocol provides a standardized procedure for its implementation.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Ethyl Acetate, Acetonitrile)

  • Scintillation vials or glass flasks with screw caps

  • Thermostatically controlled orbital shaker or water bath

  • Centrifuge

  • Calibrated pipettes and syringes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation is achieved.[9]

  • Solvent Addition: Add a known volume (e.g., 5 mL) of the desired solvent to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[9] It is recommended to perform a time-to-equilibrium study by measuring the concentration at multiple time points (e.g., 24, 48, 72 hours) to confirm it has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. For complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[9]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method. Record the dilution factor precisely.[9]

  • Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the compound. A calibration curve prepared with standards of known concentrations must be used for quantification.[9]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mol/L.

Data Presentation: Solubility

Experimental results should be recorded in a structured format for clear comparison.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
e.g., Acetonitrile25HPLC-UV
e.g., Water25HPLC-UV
e.g., Ethanol25HPLC-UV
e.g., Dichloromethane25HPLC-UV

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result A Add excess compound to vial B Add known volume of solvent A->B C Agitate in shaker at constant temperature (24-48 hours) B->C D Allow solid to settle C->D E Centrifuge for complete separation D->E F Filter supernatant (0.45 µm filter) E->F G Dilute sample with known dilution factor F->G H Quantify using validated method (HPLC) G->H I Calculate Solubility (mg/mL or mol/L) H->I

Workflow for Experimental Solubility Determination.

Stability Profile and Forced Degradation

The stability of this compound is a critical parameter, as degradation can lead to impurities that may affect subsequent reaction yields and the safety profile of the final API. The molecule's α-bromoketone structure is susceptible to hydrolysis and nucleophilic substitution, while the aldehyde and phenolic hydroxyl groups are prone to oxidation.

Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[10] The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that primary degradation products are formed and can be reliably detected.[4][10]

Experimental Protocols for Forced Degradation Studies

The following protocols describe standard conditions for subjecting the compound to hydrolytic, oxidative, thermal, and photolytic stress. A stock solution of the compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol for these studies.[3]

4.1.1 Acid and Base Hydrolysis

  • Objective: To assess stability in acidic and basic conditions.

  • Procedure:

    • Acidic: Mix the compound's stock solution with 0.1 M to 1.0 M HCl.[3]

    • Basic: Mix the compound's stock solution with 0.1 M to 1.0 M NaOH.[3]

    • Conditions: Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated to 50-60 °C.[3]

    • Time Points: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralization: Before analysis, neutralize the acidic samples with a base (e.g., NaOH) and the basic samples with an acid (e.g., HCl) to halt the degradation reaction.[3]

4.1.2 Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Procedure:

    • Mix the compound's stock solution with a solution of hydrogen peroxide (H₂O₂). A typical starting concentration is 3% H₂O₂.[4]

    • Conditions: Conduct the study at room temperature. Oxidative reactions are often rapid, so the duration may be limited to 24 hours.[4]

    • Time Points: Analyze samples at frequent intervals (e.g., 0, 1, 2, 4, 8 hours).

4.1.3 Thermal Degradation

  • Objective: To evaluate stability under heat stress.

  • Procedure:

    • Expose the solid compound and a solution of the compound to elevated temperatures.

    • Conditions: Temperatures should be set in 10-degree increments above accelerated stability testing conditions (e.g., 50°C, 60°C, 70°C).[11] The study can be conducted in a calibrated oven.

    • Time Points: Analyze samples at appropriate intervals (e.g., 1, 3, 7 days).

4.1.4 Photolytic Degradation

  • Objective: To assess stability upon exposure to light.

  • Procedure:

    • Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible light.

    • Conditions: According to ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for UV light.[3]

    • Control: A control sample should be wrapped in aluminum foil to protect it from light while being kept under the same temperature and humidity conditions.

    • Analysis: Compare the analysis of the exposed sample to the control sample.

Data Presentation: Forced Degradation

Results from forced degradation studies should be summarized to highlight the conditions leading to instability.

Stress ConditionReagent/ParametersTemperature (°C)Duration% DegradationNo. of Degradants
Acid Hydrolysis 0.1 M HClRT / 6024 h
Base Hydrolysis 0.1 M NaOHRT / 6024 h
Oxidation 3% H₂O₂RT8 h
Thermal (Solid) Dry Heat707 days
Thermal (Solution) Dry Heat707 days
Photolytic (Solid) 1.2 M lux h; 200 W h/m²RTAs required
Photolytic (Solution) 1.2 M lux h; 200 W h/m²RTAs required

Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis cluster_result Evaluation A Prepare compound stock solution (e.g., 1 mg/mL) B Acid Hydrolysis (HCl) A->B C Base Hydrolysis (NaOH) A->C D Oxidation (H₂O₂) A->D E Thermal Stress (Solid & Solution) A->E F Photolytic Stress (UV/Vis Light) A->F G Sample at defined time points B->G C->G D->G E->G F->G H Neutralize (if applicable) and dilute sample G->H I Analyze via Stability- Indicating Method (HPLC) H->I J Determine % Degradation I->J K Identify Degradation Pathways J->K

General Workflow for Forced Degradation Studies.

Conclusion

While this compound is a well-established intermediate, its specific solubility and stability characteristics are not extensively documented in public literature. This guide provides the necessary framework for researchers to systematically determine these properties. The detailed protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies offer a robust starting point for characterization. The resulting data is crucial for optimizing reaction conditions, developing stable formulations, and ensuring the overall quality and consistency of API synthesis.

References

The Crucial Role of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde in the Synthesis of Salmeterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmeterol, a long-acting beta-2 adrenergic receptor agonist (LABA), is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). Its synthesis is a multi-step process wherein the formation of key intermediates is critical for the overall efficiency and purity of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth examination of the pivotal role of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde as a core intermediate in the synthesis of Salmeterol. We will delve into the synthetic pathways leading to this intermediate, its subsequent conversion to Salmeterol, and present detailed experimental protocols and quantitative data to support a comprehensive understanding of this critical manufacturing process.

Introduction

The therapeutic efficacy of Salmeterol lies in its ability to induce prolonged bronchodilation, offering sustained relief from bronchospasm.[1][2] The molecular architecture of Salmeterol, particularly its aryl alkyl side chain, contributes to its high lipophilicity and selectivity for β2-adrenergic receptors.[1] The synthesis of such a complex molecule necessitates a strategic approach, often revolving around the use of versatile chemical building blocks. This compound has emerged as a strategically vital intermediate in Salmeterol synthesis.[3] Its molecular structure, featuring a reactive bromoacetyl group and a functionalized benzaldehyde, provides the necessary handles for the precise chemical transformations required to construct the Salmeterol molecule.[3] This document will elucidate the synthesis of this key intermediate and its subsequent elaboration into Salmeterol.

Synthesis of the Key Intermediate: this compound

The primary route for the synthesis of this compound involves the Friedel-Crafts acylation of a protected salicylaldehyde derivative. While various methods exist, a common pathway begins with the protection of the hydroxyl group of salicylaldehyde, followed by acylation and subsequent bromination.

A widely employed method involves the reaction of salicylaldehyde with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), in a suitable solvent like dichloromethane.[4][5][6]

Logical Flow of this compound Synthesis

G cluster_0 Synthesis of this compound Salicylaldehyde Salicylaldehyde Reaction Friedel-Crafts Acylation Salicylaldehyde->Reaction Bromoacetyl_Halide Bromoacetyl Halide (e.g., Bromoacetyl Bromide) Bromoacetyl_Halide->Reaction Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction Catalyst Intermediate This compound Reaction->Intermediate

Caption: Synthesis of the key intermediate via Friedel-Crafts acylation.

An alternative approach involves a multi-step process starting with the acylation of salicylaldehyde to form 2-(acetoxy)-benzaldehyde, followed by a rearrangement and subsequent bromination to yield the desired product.[7]

Conversion of the Intermediate to Salmeterol

Once this compound is synthesized, it serves as the electrophilic partner in a crucial condensation reaction with a key amine intermediate, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine.[5] This reaction forms the backbone of the Salmeterol molecule. The subsequent reduction of the carbonyl groups and debenzylation yields the final Salmeterol base.

Salmeterol Synthesis Experimental Workflow

G cluster_1 Salmeterol Synthesis from Key Intermediate Intermediate This compound Condensation Condensation Intermediate->Condensation Amine_Intermediate N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine Amine_Intermediate->Condensation Tertiary_Amine Tertiary Amine Adduct Condensation->Tertiary_Amine Reduction Reduction of Carbonyls (e.g., NaBH4) Tertiary_Amine->Reduction Dihydroxy_Amine Dihydroxy Amine Reduction->Dihydroxy_Amine Debenzylation Debenzylation (e.g., H2 over Pd/C) Dihydroxy_Amine->Debenzylation Salmeterol Salmeterol Debenzylation->Salmeterol

Caption: Stepwise conversion of the intermediate to Salmeterol.

Quantitative Data and Experimental Protocols

Table 1: Synthesis of this compound
StepReactantsReagents/CatalystsSolventConditionsYieldPurityReference
Method A: Direct Acylation Salicylaldehyde, Bromoacetyl bromideAluminum chlorideDichloromethane35-40°C, 12-15 hours55% (w/w)97-99% (HPLC)[8]
Method B: Multi-step Salicylaldehyde, Acetic anhydrideGlacial acetic acid-Reflux, 2 hours (for 2-(acetoxy)-benzaldehyde)99.4% (for 2-(acetoxy)-benzaldehyde)-[7]
2-(acetoxy)-benzaldehydeZinc chlorideDichloromethane30°C, 10 hours (for 5-acetyl-2-hydroxy-benzaldehyde)--[7]
Table 2: Conversion to Salmeterol
StepReactantsReagents/CatalystsSolventConditionsNotesReference
Condensation This compound, N-benzyl-N-[6-(4-phenylbutoxy)hexyl]amineTriethylamineIsopropanol--[5]
Reduction & Debenzylation Condensation AdductH2, Pt/C, Pd/CEthanol--[5]
Detailed Experimental Protocols

Synthesis of 5-(Bromoacetyl)-2-hydroxybenzaldehyde (Method A) [8]

  • To a suspension of aluminum chloride (4 mole equivalents) in dichloromethane (10 volumes), slowly add bromoacetyl bromide (1.2 mole equivalents) at 10°C.

  • Bring the temperature to 30°C and stir the reaction mass for one hour.

  • Add a solution of 2-hydroxybenzaldehyde (1 mole equivalent) in dichloromethane at 30°C.

  • Stir the reaction mixture at 35-40°C for 12-15 hours.

  • Quench the reaction in water at 0-5°C.

  • Separate the dichloromethane layer and distill off the solvent.

  • To the resulting slurry, add n-heptane and stir for 15 minutes.

  • Filter the solid product and dry to obtain 5-(Bromoacetyl)-2-hydroxybenzaldehyde.

Synthesis of 2-(acetoxy)-benzaldehyde (Part of Method B) [7]

  • Add glacial acetic acid (50 mL) to a 500 mL three-necked flask.

  • Under stirring, add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) dropwise into the glacial acetic acid.

  • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

  • Pour the reaction solution into 100 mL of ice water and cool to 5°C.

  • Stir for 1-2 hours until a solid precipitates, then separate by filtration.

  • Dissolve the solid in 125 mL of ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 2-(acetoxy)-benzaldehyde.

Mechanism of Action of Salmeterol

Salmeterol exerts its therapeutic effect by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2] Binding of Salmeterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

Salmeterol Signaling Pathway

G cluster_2 Salmeterol Signaling Pathway Salmeterol Salmeterol Beta2_Receptor β2-Adrenergic Receptor Salmeterol->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase activates ATP ATP cAMP cAMP ATP->cAMP catalyzed by PKA Protein Kinase A cAMP->PKA activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation leads to

Caption: Salmeterol's mechanism of action leading to bronchodilation.

Upon binding, Salmeterol activates the associated Gs protein, which in turn stimulates adenylyl cyclase.[2] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[9] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium and the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1][9]

Conclusion

This compound is an indispensable intermediate in the synthesis of Salmeterol. Its strategic importance lies in its chemical structure, which allows for the efficient and controlled introduction of a key side chain necessary for the pharmacological activity of Salmeterol. The synthetic routes to this intermediate are well-established, offering reliable methods for its production on a large scale. A thorough understanding of the synthesis and role of this compound is paramount for any researcher or professional involved in the development and manufacturing of this vital respiratory medication. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for optimizing the synthesis of Salmeterol and ensuring the production of a high-purity, effective therapeutic agent.

References

An In-depth Technical Guide to the Acylation and Bromination of 2-Hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acylation and bromination of 2-hydroxybenzaldehyde and its derivatives. These reactions are fundamental in synthetic organic chemistry, enabling the production of a wide array of intermediates crucial for the development of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines detailed experimental protocols, presents quantitative data for key reactions, and visualizes reaction pathways and workflows to facilitate a deeper understanding and practical application of these transformations.

Acylation of 2-Hydroxybenzaldehyde Derivatives

Acylation of the phenolic hydroxyl group in 2-hydroxybenzaldehyde derivatives is a common strategy to protect the hydroxyl group, modify the electronic properties of the aromatic ring, or introduce a functional handle for further elaboration. The reaction typically involves the treatment of the phenol with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base or catalyst.

General Reaction Scheme

The acylation of a generic 2-hydroxybenzaldehyde derivative can be represented as follows:

Acylation_Reaction cluster_reactants Reactants cluster_products Products 2_hydroxybenzaldehyde 2-Hydroxybenzaldehyde Derivative reaction_center + 2_hydroxybenzaldehyde->reaction_center Acylating_Agent Acylating Agent (e.g., Acyl Chloride, Anhydride) Acylating_Agent->reaction_center 2_acyloxybenzaldehyde 2-Acyloxybenzaldehyde Derivative plus_byproduct + 2_acyloxybenzaldehyde->plus_byproduct Byproduct Byproduct (e.g., HCl, Acetic Acid) arrow -> reaction_center->arrow Base/Catalyst arrow->2_acyloxybenzaldehyde plus_byproduct->Byproduct

Caption: General scheme for the acylation of 2-hydroxybenzaldehyde derivatives.

Quantitative Data on Acylation Reactions

The efficiency of the acylation reaction is influenced by the choice of acylating agent, base, solvent, and reaction temperature. Below is a summary of various conditions and their corresponding yields.

2-Hydroxybenzaldehyde DerivativeAcylating AgentBase/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
SalicylaldehydeAcetic Anhydride-Glacial Acetic AcidReflux299.4[1]
SalicylaldehydeAcetyl Chloride-Glacial Acetic AcidReflux298.2[1]
Substituted PhenolsVarious Alkanoyl ChloridesTetrabutylammonium chloride (PTC)Dichloromethane / 10% aq. NaOH00.08~95-99[2][3]
2-HydroxybenzaldehydesAcetyl ChlorideK₂CO₃CH₃CN651083[4]
2-HydroxybenzaldehydesAcyl ChloridesEt₃NCH₂Cl₂0 to RTOvernight-[4]
Detailed Experimental Protocols

Protocol 1: Acetylation of Salicylaldehyde using Acetic Anhydride [1]

  • Reaction Setup: In a 500 mL three-necked flask, add 50 mL of glacial acetic acid.

  • Addition of Reactants: While stirring, add 24.4 g (0.2 mol) of salicylaldehyde and then slowly add 22.5 g (0.22 mol) of acetic anhydride.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, pour the reaction mixture into 100 mL of ice water and cool to 5°C. Stir for 1-2 hours until a solid precipitates.

  • Isolation: Collect the solid by filtration. Dissolve the solid in 125 mL of ethyl acetate and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the ethyl acetate solution in vacuo to obtain solid 2-(acetoxy)-benzaldehyde.

Protocol 2: O-Acylation of Substituted Phenols under Phase-Transfer Catalysis [2][3]

  • Preparation of Solutions:

    • Dissolve the substituted phenol (15 mmol) in 20 mL of 10% aqueous sodium hydroxide solution in a 100 mL flask.

    • Prepare a solution of tetra-n-butylammonium chloride (1.5 mmol) in 5 mL of dichloromethane.

    • Prepare a solution of the acyl chloride (15 mmol) in 15 mL of dichloromethane.

  • Reaction: Cool all solutions to 0°C. Mix the solutions at once and stir the reaction mixture vigorously (400 rpm) at 0°C for 5 minutes.

  • Work-up: Pour the reaction mixture over 50 mL of icy water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice with 40 mL of diethyl ether.

  • Isolation: Combine the organic layers and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the corresponding phenyl ester.

Bromination of 2-Hydroxybenzaldehyde Derivatives

Electrophilic aromatic bromination of 2-hydroxybenzaldehyde derivatives is a key reaction for introducing bromine atoms onto the aromatic ring. The position of bromination is directed by the activating hydroxyl group and the deactivating, meta-directing aldehyde group. The regioselectivity can be controlled by the choice of brominating agent and reaction conditions.

General Reaction Scheme and Regioselectivity

The hydroxyl group is a strongly activating ortho-, para-director, while the formyl group is a deactivating meta-director.[5] This results in the incoming electrophile (bromine) being directed to the positions ortho and para to the -OH group.[6]

Bromination_Regioselectivity cluster_products Possible Monobrominated Products 2_hydroxybenzaldehyde 2-Hydroxybenzaldehyde arrow -> 2_hydroxybenzaldehyde->arrow Brominating Agent (e.g., Br₂, NBS) product_3 3-Bromo-2-hydroxybenzaldehyde product_5 5-Bromo-2-hydroxybenzaldehyde arrow->product_3 Ortho to -OH arrow->product_5 Para to -OH

Caption: Regioselectivity in the bromination of 2-hydroxybenzaldehyde.

Quantitative Data on Bromination Reactions

The choice of brominating agent and solvent significantly impacts the yield and regioselectivity of the reaction.

2-Hydroxybenzaldehyde DerivativeBrominating AgentCatalyst/AdditiveSolventTemp. (°C)Time (h)Product(s)Yield (%)Reference
3-HydroxybenzaldehydeBromineIron powder, Sodium acetateGlacial Acetic AcidRT22-Bromo-3-hydroxybenzaldehyde-[6]
Acetanilide (model)N-Bromosuccinimide (NBS)HCl (catalytic)Acetonitrile--4'-BromoacetanilideHigh[7]
Activated AromaticsN-Bromosuccinimide (NBS)-Tetrabutylammonium bromide--para-Bromo product (major)Good[8]
SalicylaldehydeH₂O₂/KBrDioxovanadium(V) complexes--45-BromosalicylaldehydeQuantitative[9]
Detailed Experimental Protocols

Protocol 3: Bromination of 3-Hydroxybenzaldehyde [6]

  • Reaction Setup: In a suitable reaction flask, suspend 3-hydroxybenzaldehyde (5 g, 0.04 mol), iron powder (172 mg, 3 mmol), and sodium acetate (6.72 g, 0.08 mol) in 40 mL of glacial acetic acid.

  • Dissolution: Gently warm the suspension until a clear solution is formed, then cool it to room temperature.

  • Addition of Bromine: Slowly add a solution of bromine in 10 mL of glacial acetic acid dropwise to the mixture over 15 minutes with stirring.

  • Reaction: Continue stirring the reaction mixture for 2 hours at room temperature. Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash with cold water. The crude product can be further purified by recrystallization.

Protocol 4: Oxidative Bromination of Salicylaldehyde [9]

Note: This protocol describes a catalytic system and specific catalyst preparation is required.

  • Reaction Mixture: In a reaction vessel, combine salicylaldehyde, potassium bromide (KBr), and the zeolite-encapsulated dioxovanadium(V) catalyst.

  • Oxidant Addition: Add hydrogen peroxide (H₂O₂) as the oxidant.

  • Reaction: Stir the reaction mixture for 4 hours. The reaction proceeds selectively to yield 5-bromosalicylaldehyde.

  • Work-up and Isolation: Details for work-up and isolation would be specific to the scale and nature of the catalytic system but would typically involve filtration to remove the catalyst followed by extraction and purification of the product.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a derivatized 2-hydroxybenzaldehyde.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification cluster_characterization Characterization A Reaction Setup (Flask, Stirrer, etc.) B Addition of Reactants (2-Hydroxybenzaldehyde derivative, Reagents, Solvent) A->B C Reaction (Heating/Cooling, Stirring) B->C D Monitoring (TLC, GC, etc.) C->D E Quenching D->E Reaction Complete F Extraction E->F G Drying of Organic Layer F->G H Solvent Removal (Rotary Evaporation) G->H I Recrystallization or Column Chromatography H->I J Spectroscopic Analysis (NMR, IR, MS) I->J K Physical Properties (Melting Point) J->K

Caption: A generalized experimental workflow for the synthesis and analysis.

This guide provides foundational knowledge and practical protocols for the acylation and bromination of 2-hydroxybenzaldehyde derivatives. Researchers are encouraged to adapt these methods to their specific substrates and research goals, always adhering to safe laboratory practices.

References

The Trifunctional Nature of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide for Chemical Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a versatile and strategically important building block in organic synthesis, particularly in the realm of pharmaceutical development. Its value stems from its unique trifunctional nature, possessing three distinct reactive sites: a hydroxyl group, an aldehyde, and a bromoacetyl group. This arrangement allows for a wide range of selective chemical transformations, making it a crucial intermediate in the synthesis of complex molecules, including important therapeutics for respiratory diseases like Salmeterol and Vilanterol.[1][2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 115787-50-3[3]
Molecular Formula C₉H₇BrO₃[3]
Molecular Weight 243.05 g/mol [3]
Appearance Yellow to Dark Yellow solid[4][5]
Melting Point 117-118 °C[6]
Boiling Point 368.3 ± 32.0 °C (Predicted)[6]
Solubility Soluble in Chloroform (Slightly), Methanol (Slightly, Heated)[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from salicylaldehyde. The general synthetic route involves:

  • Acylation of the hydroxyl group of salicylaldehyde.

  • Fries Rearrangement of the resulting ester to introduce an acetyl group onto the benzene ring.

  • Bromination of the acetyl group to yield the final product.[1]

A common synthetic pathway is illustrated in the diagram below.

G cluster_0 Synthesis Pathway Salicylaldehyde Salicylaldehyde Intermediate1 2-Acetoxybenzaldehyde Salicylaldehyde->Intermediate1 Acetic Anhydride, Glacial Acetic Acid Intermediate2 5-Acetyl-2-hydroxybenzaldehyde Intermediate1->Intermediate2 Fries Rearrangement (e.g., AlCl3) FinalProduct 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Intermediate2->FinalProduct Bromination (e.g., Br2) G cluster_1 Trifunctional Reactivity BuildingBlock This compound Aldehyde Aldehyde Group BuildingBlock->Aldehyde Hydroxyl Hydroxyl Group BuildingBlock->Hydroxyl Bromoacetyl Bromoacetyl Group BuildingBlock->Bromoacetyl Condensation Reactions\n(e.g., Schiff Base Formation) Condensation Reactions (e.g., Schiff Base Formation) Aldehyde->Condensation Reactions\n(e.g., Schiff Base Formation) Wittig Reactions Wittig Reactions Aldehyde->Wittig Reactions Reductive Amination Reductive Amination Aldehyde->Reductive Amination Etherification Etherification Hydroxyl->Etherification Esterification Esterification Hydroxyl->Esterification O-Alkylation O-Alkylation Hydroxyl->O-Alkylation Nucleophilic Substitution\n(e.g., with amines) Nucleophilic Substitution (e.g., with amines) Bromoacetyl->Nucleophilic Substitution\n(e.g., with amines) Heterocycle Formation Heterocycle Formation Bromoacetyl->Heterocycle Formation

References

An In-depth Technical Guide to 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: Safety, Handling, and MSDS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde (CAS No: 115787-50-3). This key intermediate is utilized in the synthesis of various pharmaceutical compounds, including salmeterol and vilanterol.[1] Adherence to strict safety protocols is crucial when working with this compound.

Chemical and Physical Properties

This compound is a yellow solid with the molecular formula C₉H₇BrO₃.[2][3] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 115787-50-3[2][3][4]
Molecular Formula C₉H₇BrO₃[3][4][5]
Molecular Weight 243.05 g/mol [2][3][4][5]
Appearance Yellow Solid[2]
Purity ≥95%[3]
Storage Temperature 2-8°C[2][6]
SMILES O=CC1=CC(C(CBr)=O)=CC=C1O[3]
InChIKey LPSGRBXPXIPMPF-UHFFFAOYSA-N[4][5]

Safety and Hazard Information

While a complete, official Safety Data Sheet (SDS) was not retrievable, information from various chemical suppliers indicates that this compound should be handled with care. It is classified as an irritant and may be harmful if swallowed or inhaled.

GHS Hazard Statements (Potential): Based on information for similar compounds and general chemical reactivity, the following hazards may be associated with this compound:

  • Causes skin irritation.[7][8][9]

  • Causes serious eye irritation.[7][8][9]

  • May cause respiratory irritation.[7][8][9]

  • Harmful if swallowed.[7][10]

Precautionary Statements:

  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8] Wash skin thoroughly after handling.[8][11] Wear protective gloves/protective clothing/eye protection/face protection.[8][11] Use only outdoors or in a well-ventilated area.[8]

  • Response: If on skin, wash with plenty of soap and water.[7][8] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] If skin or eye irritation persists, get medical advice/attention.[8][11] If inhaled, remove person to fresh air and keep comfortable for breathing.[8] If swallowed, rinse mouth and get medical attention if you feel unwell.[7]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[7][8] Store locked up.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7][8]

Handling and Storage

Proper handling and storage are critical to maintain the stability and purity of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Store in a refrigerator at 2-8°C.[2][6]

  • Keep under an inert atmosphere (e.g., nitrogen or argon).[2][6][12]

  • The compound is hygroscopic; therefore, it is imperative to keep the container tightly sealed.[2]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[8]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[12]

  • Avoid contact with skin and eyes.[10]

  • After handling, wash hands thoroughly.[8]

The following diagram illustrates a recommended workflow for handling this compound in a research setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Retrieve Compound from 2-8°C Storage B->C D Equilibrate to Room Temperature under Inert Gas C->D E Weigh Required Amount in Fume Hood D->E F Transfer to Reaction Vessel E->F G Tightly Seal Container Under Inert Gas F->G I Dispose of Contaminated Waste Appropriately F->I H Return to 2-8°C Storage G->H

Caption: Recommended laboratory workflow for handling this compound.

Experimental Protocol: Synthesis of this compound

The following is a summarized experimental protocol for the synthesis of this compound, based on a patented method.[13] This should be adapted and optimized based on specific laboratory conditions and safety assessments.

Materials:

  • Salicylaldehyde

  • Bromoacetyl chloride

  • Anhydrous aluminum trichloride

  • Dichloromethane (DCM)

  • Crushed ice

  • Distilled water

  • Brine

  • Anhydrous magnesium sulfate

  • Petroleum ether

  • Three-necked flask and standard glassware

Procedure:

  • To a 250 mL three-necked flask, add anhydrous aluminum trichloride (0.15 mol) and then slowly add dichloromethane (15 mL) while stirring.

  • Raise the temperature to 50°C and add a solution of bromoacetyl chloride (0.045 mol) in dichloromethane (10 mL) dropwise. Stir the mixture for 30 minutes.

  • Dissolve salicylaldehyde (0.03 mol) in dichloromethane (10 mL) and add this solution dropwise to the reaction mixture at 40°C.

  • Reflux the reaction mixture for 12 hours.

  • After completion, slowly pour the reaction mixture into 120 g of crushed ice with stirring.

  • Adjust the pH to 4 and continue stirring for 30 minutes.

  • Perform a liquid-liquid extraction with dichloromethane. The organic layers are combined.

  • Wash the combined organic phase sequentially with distilled water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

  • The crude product can be purified by precipitating from a mixture of dichloromethane and petroleum ether at 0°C to yield the final product as a light brown solid.

The following diagram illustrates the key steps in the synthesis process.

G Synthesis of this compound A React Bromoacetyl Chloride and AlCl3 in DCM B Add Salicylaldehyde Solution A->B C Reflux for 12 hours B->C D Quench with Crushed Ice and Adjust pH C->D E Extract with DCM D->E F Wash with Water and Brine E->F G Dry and Concentrate F->G H Purify by Precipitation G->H

Caption: Key steps in the synthesis of this compound.

Incompatible Materials and Decomposition

To prevent hazardous reactions and decomposition, avoid contact with strong oxidizing agents.[8] Thermal decomposition may produce irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen halides.[8]

This guide is intended for informational purposes for trained professionals. Always consult the most up-to-date and complete Safety Data Sheet from the supplier before use and perform a thorough risk assessment for any experimental procedures.

References

The Synthesis and Strategic Importance of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a pivotal chemical intermediate, primarily recognized for its essential role in the synthesis of long-acting β2-adrenergic receptor agonists, most notably Salmeterol. This technical guide provides an in-depth overview of the discovery, history, synthesis, and chemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical properties. Furthermore, this guide elucidates the biological context of its principal application by detailing the signaling pathway of Salmeterol, the therapeutic agent derived from it.

Introduction: A Key Intermediate in Respiratory Medicine

The discovery and development of this compound are intrinsically linked to the advent of modern respiratory therapeutics. While not a therapeutic agent itself, its molecular structure is strategically designed for the synthesis of complex pharmaceutical compounds. The presence of a reactive bromoacetyl group and a versatile hydroxybenzaldehyde moiety makes it an ideal precursor for building the intricate molecular architecture of drugs like Salmeterol, which is widely used in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The history of this intermediate is therefore closely tied to the development of Salmeterol, which was patented in 1983 and introduced for medical use in 1990.[2][3]

Physicochemical Properties

This compound is a brown solid with the chemical formula C₉H₇BrO₃.[4] A comprehensive summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 115787-50-3[4][5][6]
Molecular Weight 243.05 g/mol [4][5]
Molecular Formula C₉H₇BrO₃[4][5]
Melting Point 117-118 °C[4]
Boiling Point (Predicted) 368.3±32.0 °C[4]
Flash Point (Predicted) 176.6±25.1 °C[4]
Density (Predicted) 1.685±0.06 g/cm³[4]
XLogP3 2.1[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 3[4]
Rotatable Bond Count 3[4]
Topological Polar Surface Area 54.4 Ų[4]
SMILES C1=CC(=C(C=C1C(=O)CBr)C=O)O[6]
InChI InChI=1S/C9H7BrO3/c10-4-9(13)6-1-2-8(12)7(3-6)5-11/h1-3,5,12H,4H2[6]

Synthesis Methodologies

The synthesis of this compound has been approached through various methods, primarily focusing on efficiency and yield for industrial-scale production. Two prominent synthesis routes are detailed below.

Synthesis via Friedel-Crafts Acylation of Salicylaldehyde

A common and direct method involves the Friedel-Crafts acylation of salicylaldehyde with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst like aluminum chloride.

Salicylaldehyde Salicylaldehyde Intermediate_Complex Intermediate Complex Salicylaldehyde->Intermediate_Complex Reacts with Bromoacetyl_Chloride 2-Bromoacetyl Chloride Bromoacetyl_Chloride->Intermediate_Complex Reacts with Lewis_Acid Aluminum (III) Chloride in Dichloromethane Lewis_Acid->Intermediate_Complex Catalyzes Workup Aqueous Workup (Ice, pH adjustment) Intermediate_Complex->Workup Reaction Mixture Product This compound Workup->Product Yields

Caption: Friedel-Crafts Acylation Synthesis Workflow.

Experimental Protocol:

  • Reaction Setup: Anhydrous aluminum trichloride (20 g, 0.15 mol) is added to a 250 mL three-necked flask, followed by the dropwise addition of 15 mL of dichloromethane with stirring.[5]

  • Addition of Acylating Agent: The temperature is raised to 50 °C, and a solution of 7 g (0.045 mol) of bromoacetyl chloride in 10 mL of dichloromethane is added dropwise. The mixture is stirred for 30 minutes.[5]

  • Addition of Substrate: Salicylaldehyde (3.66 g, 0.03 mol) dissolved in 10 mL of dichloromethane is added dropwise to the reaction mixture at 40 °C.[5]

  • Reaction: The reaction mixture is refluxed for 12 hours.[5]

  • Workup: The reaction mixture is slowly poured into 120 g of crushed ice with stirring. The pH is adjusted to 4, and the mixture is stirred for 30 minutes.[5]

  • Extraction and Purification: Dichloromethane is added to the mixture. The organic layer is separated, and the aqueous layer is washed three times with 30 mL of dichloromethane. The combined organic phases are washed with distilled water and brine, then dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield a purple oil.[5]

  • Crystallization: The oil is stirred with 15 mL of dichloromethane, and 60 mL of petroleum ether is added at 0 °C to precipitate a light brown solid. The solid is filtered and dried to give 6.1 g of 5-(bromoacetyl)salicylaldehyde, achieving a yield of 84%.[5]

Multi-step Synthesis from Salicylaldehyde

An alternative route involves the acylation of salicylaldehyde to form an acetate intermediate, followed by a rearrangement and subsequent bromination.[7] This method is reported to offer high product purity and yield.[7]

cluster_0 Step 1: Acylation cluster_1 Step 2: Fries Rearrangement cluster_2 Step 3: Bromination Salicylaldehyde Salicylaldehyde Step1_Product 2-(Acetoxy)-benzaldehyde Salicylaldehyde->Step1_Product Reacts with Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Step1_Product Step2_Input 2-(Acetoxy)-benzaldehyde Step2_Product 5-Acetyl-2-hydroxy-benzaldehyde Step2_Input->Step2_Product Rearranges Lewis_Acid FeCl₃ or ZnCl₂ Lewis_Acid->Step2_Product Catalyzes Step3_Input 5-Acetyl-2-hydroxy-benzaldehyde Final_Product This compound Step3_Input->Final_Product Brominated Brominating_Agent Bromine Source Brominating_Agent->Final_Product

Caption: Multi-step Synthesis Workflow.

Experimental Protocol (Steps 1 & 2):

  • Preparation of 2-(acetoxy)-benzaldehyde:

    • Glacial acetic acid (50 mL) is added to a 500 mL three-necked flask.

    • Salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) are added dropwise into the glacial acetic acid under stirring.[7]

    • The mixture is refluxed for 2 hours, with the reaction progress monitored by TLC.

    • The reaction solution is added to 100 mL of ice water and cooled to 5°C, then stirred for 1-2 hours until a solid precipitates.

    • The solid is collected by filtration, dissolved in 125 mL of ethyl acetate, dried with anhydrous magnesium sulfate, and the solvent is removed in vacuo to yield 32.3 g of 2-(acetoxy)-benzaldehyde (98.5% yield).[7]

  • Preparation of 5-acetyl-2-hydroxy-benzaldehyde:

    • Dichloromethane (250 mL) is added to a 500 mL three-necked flask.

    • Anhydrous ferric chloride (40.6 g, 0.25 mol) is added while stirring.

    • The temperature is raised to 25 °C, and 2-(acetoxy)-benzaldehyde (29.5 g, 0.18 mol) is added.

    • The reaction is maintained at 25°C for 10 hours.[7]

    • (Note: The patent describes the subsequent bromination step to obtain the final product, but the detailed protocol for this specific step is not fully elaborated in the provided search results).

Biological Context: Role in Salmeterol Synthesis and Action

The primary importance of this compound lies in its function as a crucial building block for Salmeterol.[1][5] Salmeterol is a long-acting β2-adrenergic receptor agonist (LABA) that exerts its therapeutic effects by stimulating β2-adrenergic receptors in the smooth muscle cells of the airways.[2]

Upon binding to the β2-adrenergic receptor, Salmeterol initiates a signaling cascade that leads to bronchodilation. This pathway is a classic example of a G-protein coupled receptor (GPCR) signaling mechanism.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Salmeterol Salmeterol B2AR β2-Adrenergic Receptor (GPCR) Salmeterol->B2AR Binds to G_Protein Gs Protein B2AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Myosin_LC_Kinase Myosin Light Chain Kinase (MLCK) PKA->Myosin_LC_Kinase Inhibits Bronchodilation Bronchodilation (Smooth Muscle Relaxation) Myosin_LC_Kinase->Bronchodilation Leads to

Caption: Salmeterol's β2-Adrenergic Signaling Pathway.

Conclusion

This compound is a compound of significant interest in medicinal chemistry and pharmaceutical manufacturing. While its own biological activity is not the primary focus of research, its role as a key intermediate in the synthesis of Salmeterol underscores its importance. The synthetic routes to this compound are well-established, with methodologies optimized for high yield and purity, which are critical for the production of life-saving medications for respiratory diseases. Understanding the synthesis of this intermediate and the biological action of the resulting therapeutic agent is crucial for professionals in the field of drug development. Further research into derivatives of this and similar compounds may yet uncover novel therapeutic applications.

References

Physical properties of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde (melting point, appearance)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of the chemical intermediate, 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. This compound is of significant interest in medicinal chemistry and pharmaceutical synthesis. This document outlines its physical characteristics, the experimental context for their determination, and its role in synthetic pathways.

Physical and Chemical Properties

This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below for quick reference.

PropertyValueCitations
Appearance Yellow to Dark Yellow Solid[1][2]
Melting Point 117-118 °C[1]
Molecular Formula C9H7BrO3[1][2][3]
Molecular Weight 243.05 g/mol [2][4][3]
Solubility Slightly soluble in Chloroform and Methanol (with heating)[1]
Storage 2-8°C, under inert gas, hygroscopic[1][2]

Experimental Protocols

The characterization of this compound follows its synthesis. A common synthetic route involves the Friedel-Crafts acylation of salicylaldehyde. Below is a generalized experimental protocol for its synthesis and the determination of its physical properties.

Synthesis of this compound

A typical synthesis involves the reaction of salicylaldehyde with bromoacetyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, in a suitable solvent like dichloromethane.[5] The reaction mixture is typically refluxed for several hours.[5] Following the reaction, the mixture is quenched, often with ice water, and the product is extracted into an organic solvent.[5] The organic layer is then washed, dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.[5]

Purification and Characterization

The crude product is often purified by recrystallization. For instance, dissolving the crude solid in a minimal amount of a solvent like dichloromethane and then inducing precipitation by adding a non-solvent such as petroleum ether at a low temperature can yield a purer solid.[5]

  • Determination of Appearance: The color and physical state of the purified compound are determined by visual inspection at room temperature. For this compound, this is consistently reported as a yellow solid.[1][2]

  • Melting Point Determination: The melting point is a crucial indicator of purity and is determined using a standard melting point apparatus. A small amount of the dried, purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded. For this compound, the sharp melting point range of 117-118 °C indicates a relatively pure substance.[1][6]

Visualizing Synthetic Pathways

The following diagrams illustrate the synthesis workflow for this compound and its role as a key intermediate in the synthesis of pharmaceutical compounds.

G cluster_reactants Reactants cluster_process Process cluster_product Product Salicylaldehyde Salicylaldehyde Reaction Friedel-Crafts Acylation in Dichloromethane Salicylaldehyde->Reaction Bromoacetyl_Chloride Bromoacetyl Chloride Bromoacetyl_Chloride->Reaction AlCl3 Anhydrous AlCl3 (Catalyst) AlCl3->Reaction Workup Quenching, Extraction, Washing & Drying Reaction->Workup Crude Product Purification Recrystallization Workup->Purification Final_Product 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Purification->Final_Product Pure Product

Caption: Synthesis workflow for this compound.

G cluster_products Active Pharmaceutical Ingredients Intermediate 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Salmeterol Salmeterol Intermediate->Salmeterol Multi-step Synthesis Vilanterol Vilanterol Intermediate->Vilanterol Multi-step Synthesis

Caption: Role as an intermediate in drug synthesis.[7]

References

An In-depth Technical Guide to the Electrophilic Properties of the α-Carbon in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the long-acting β2-adrenergic receptor agonists Salmeterol and Vilanterol. The synthetic utility of this molecule is largely dictated by the pronounced electrophilic character of the α-carbon within its bromoacetyl moiety. This technical guide provides a comprehensive analysis of the factors governing this electrophilicity, its implications for chemical reactivity, and its application in synthetic and medicinal chemistry. This document includes a review of the underlying electronic principles, relevant quantitative data from analogous systems, detailed experimental protocols, and visualizations of key chemical and biological pathways.

Introduction

α-Haloketones are a well-established class of reactive intermediates in organic synthesis, prized for their bifunctional nature. The presence of a halogen atom alpha to a carbonyl group creates a highly electrophilic carbon center, ripe for nucleophilic attack. This compound (CAS: 115787-50-3) is a prime example of this class of compounds, where the α-carbon of the bromoacetyl group serves as a key reactive site for the construction of more complex molecular architectures.[1] Understanding the nuances of this electrophilicity is critical for optimizing synthetic routes and designing novel therapeutics.

Electronic and Structural Basis of Electrophilicity

The high reactivity of the α-carbon in this compound is a consequence of the cumulative electron-withdrawing effects of the adjacent carbonyl group and the bromine atom. This creates a significant partial positive charge (δ+) on the α-carbon, making it a potent electrophile.

  • Inductive Effect: Both the oxygen of the carbonyl group and the bromine atom are highly electronegative, pulling electron density away from the α-carbon through the sigma bonds.

  • Resonance Effect: The carbonyl group further delocalizes electron density from the α-carbon through resonance, although this effect is less direct than the inductive effect.

This electronic arrangement polarizes the carbon-bromine bond, weakening it and making the bromide ion an excellent leaving group in nucleophilic substitution reactions.

Quantitative Reactivity Data (Analogous Systems)

Reactant 1Reactant 2NucleophileSolventRelative Rate Constant
α-Chloroacetone1-ChloropropaneKIAcetone~35,000
α-Bromoacetophenone-Various Nucleophiles-(Data not available for direct comparison)

Note: The data presented is for analogous systems and is intended to be illustrative of the high reactivity of the α-carbon in α-haloketones.

Synthesis and Key Reactions

The electrophilic α-carbon is central to the role of this compound as a pharmaceutical building block.[1] Its reaction with nucleophiles, particularly amines, is a cornerstone of the synthesis of Salmeterol and related compounds.

Synthesis of this compound

A common synthetic route to this compound involves the Friedel-Crafts acylation of salicylaldehyde.

Experimental Protocol: Synthesis of this compound [2]

  • Materials: Salicylaldehyde, Bromoacetyl chloride, Anhydrous aluminum trichloride, Dichloromethane, Crushed ice, Hydrochloric acid (optional, for pH adjustment), Anhydrous magnesium sulfate, Petroleum ether.

  • Procedure:

    • To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and slowly add 15 mL of dichloromethane with stirring.

    • Raise the temperature to 50°C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise over 30 minutes.

    • Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40°C.

    • Reflux the reaction mixture for 12 hours.

    • Slowly pour the reaction mixture into 120 g of crushed ice with vigorous stirring.

    • Adjust the pH to 4 with hydrochloric acid if necessary and continue stirring for 30 minutes.

    • Transfer the mixture to a separatory funnel, add more dichloromethane, and separate the organic layer.

    • Extract the aqueous layer three times with 30 mL portions of dichloromethane.

    • Combine the organic phases and wash successively with distilled water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

    • Add 15 mL of dichloromethane to the oil and then 60 mL of petroleum ether at 0°C to precipitate the product.

    • Filter the light brown solid and dry to obtain this compound.

Nucleophilic Substitution at the α-Carbon

The primary reaction leveraging the electrophilicity of the α-carbon is nucleophilic substitution, typically following an SN2 mechanism.

Experimental Protocol: General Nucleophilic Substitution with an Amine

  • Materials: this compound, A primary or secondary amine (e.g., benzylamine), Anhydrous potassium carbonate, Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 mmol) in 10 mL of acetonitrile.

    • Add the amine (1.1 mmol) and anhydrous potassium carbonate (1.5 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the solid potassium carbonate and wash with acetonitrile.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Visualization of Relevant Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound Salicylaldehyde Salicylaldehyde Reaction_Mixture Friedel-Crafts Acylation in Dichloromethane Salicylaldehyde->Reaction_Mixture Bromoacetyl_chloride Bromoacetyl Chloride Bromoacetyl_chloride->Reaction_Mixture AlCl3 AlCl3 (Lewis Acid) AlCl3->Reaction_Mixture Intermediate Acylated Intermediate Reaction_Mixture->Intermediate Workup Aqueous Workup (Ice, pH adjustment) Intermediate->Workup Extraction Extraction with Dichloromethane Workup->Extraction Purification Purification (Precipitation) Extraction->Purification Product 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Purification->Product

Caption: Workflow for the synthesis of this compound.

Nucleophilic Substitution Mechanism

This diagram shows the generalized SN2 reaction at the electrophilic α-carbon.

G SN2 Reaction at the α-Carbon Reactant 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Transition_State Transition State [Nu---C---Br]δ- Reactant->Transition_State Nucleophile Nucleophile (Nu:) Nucleophile->Transition_State Product Substituted Product Transition_State->Product Leaving_Group Bromide Ion (Br-) Transition_State->Leaving_Group Leaving Group Departure

Caption: Generalized SN2 mechanism at the α-carbon.

β2-Adrenergic Receptor Signaling Pathway

This compound is a precursor to Salmeterol, a β2-adrenergic receptor agonist. The binding of Salmeterol to its receptor initiates a signaling cascade, as depicted below.

G β2-Adrenergic Receptor Signaling Pathway Salmeterol Salmeterol Beta2_AR β2-Adrenergic Receptor (GPCR) Salmeterol->Beta2_AR Binds to G_Protein Gs Protein Beta2_AR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified β2-adrenergic receptor signaling cascade.

Conclusion

The electrophilic nature of the α-carbon in this compound is a defining feature of its chemical reactivity and a cornerstone of its utility in pharmaceutical synthesis. This property, arising from the synergistic electron-withdrawing effects of the adjacent carbonyl and bromo substituents, facilitates efficient nucleophilic substitution reactions. A thorough understanding of these principles is essential for chemists and pharmacologists working on the development of novel therapeutics derived from this versatile building block. Future research could focus on obtaining precise kinetic and computational data for this specific molecule to further refine its application in complex synthetic pathways.

References

Commercial Availability and Technical Profile of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a key chemical intermediate, pivotal in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a reactive bromoacetyl group and a salicylaldehyde moiety, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its commercial availability, synthesis, and its role in the development of therapeutic agents, with a focus on its synthetic applications and the biological pathways modulated by its derivatives.

Commercial Suppliers and Availability

The acquisition of high-purity this compound is crucial for research and development. Several commercial suppliers offer this compound, with variations in purity, quantity, and pricing. Below is a summary of available information from various suppliers.

SupplierProduct Code/CAS No.PurityAvailable QuantitiesPrice (USD)Lead Time
Biosynth FB151380Not Specified250 g, 500 g$900.00 (250 g), $1,105.00 (500 g)4-6 weeks
Pharmaffiliates PAI 19 005020High PurityInquireInquireInquire
ChemScene CS-M2582≥95%100 mg$34.00Inquire
BLDpharm 115787-50-3Not SpecifiedInquireInquireInquire
Chemsigma Int. 115787-50-399% (Pharmaceutical Grade)Per KG$20-22/KG (FOB)~5 days
Various on ChemicalBook 115787-50-3VariesVariesStarting from ~$5.00/250mgVaries
Various on ECHEMI 115787-50-394-99%Per KGVariesVaries

Note: Prices and lead times are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are prevalent in the literature: Friedel-Crafts acylation of salicylaldehyde and a multi-step synthesis involving protection, rearrangement, and bromination.

Method 1: Friedel-Crafts Acylation [1]

This method involves the direct acylation of salicylaldehyde with bromoacetyl chloride or bromoacetyl bromide in the presence of a Lewis acid catalyst, typically aluminum trichloride.

  • Materials: Salicylaldehyde, bromoacetyl chloride (or bromoacetyl bromide), anhydrous aluminum trichloride, dichloromethane, crushed ice, petroleum ether.

  • Procedure:

    • To a suspension of anhydrous aluminum trichloride (4 molar equivalents) in dichloromethane, slowly add bromoacetyl bromide (1.2 molar equivalents) at 10°C.

    • Bring the temperature to 30°C and stir the reaction mass for one hour.

    • Add a solution of 2-hydroxybenzaldehyde (1 molar equivalent) in dichloromethane at 30°C.

    • Stir the reaction mixture at 35-40°C for 12-15 hours.

    • Quench the reaction by slowly pouring the mixture into crushed ice with stirring.

    • Separate the dichloromethane layer and distill off the solvent.

    • To the resulting slurry, add n-heptane and stir for 15 minutes to precipitate the product.

    • Filter the solid, wash with petroleum ether, and dry to obtain 5-(bromoacetyl)salicylaldehyde.

Method 2: Multi-step Synthesis [2]

This synthetic route involves the protection of the hydroxyl group of salicylaldehyde, followed by a Fries rearrangement and subsequent bromination.

  • Step 1: Preparation of 2-(acetoxy)-benzaldehyde

    • In a 500 mL three-necked flask, add glacial acetic acid (50 mL).

    • Under stirring, add salicylaldehyde (0.2 mol) and acetic anhydride (0.22 mol) dropwise.

    • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

    • Pour the reaction solution into 100 mL of ice water and cool to 5°C.

    • Stir for 1-2 hours to allow for solid precipitation, then separate by filtration.

    • Dissolve the solid in ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 2-(acetoxy)-benzaldehyde.

  • Step 2: Preparation of 5-acetyl-2-hydroxy-benzaldehyde (Fries Rearrangement)

    • In a 500 mL three-necked flask, add dichloromethane (250 mL) and anhydrous aluminum trichloride (0.27 mol) under stirring.

    • Raise the temperature to 25°C and add 2-(acetoxy)-benzaldehyde (0.18 mol).

    • Maintain the reaction at 25°C until completion.

    • Work-up of the reaction mixture will yield 5-acetyl-2-hydroxy-benzaldehyde.

  • Step 3: Bromination

    • The final step involves the bromination of 5-acetyl-2-hydroxy-benzaldehyde to yield the target compound, this compound. The specific conditions for this bromination can vary.

Application in the Synthesis of Salmeterol

This compound is a crucial intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

  • Reaction Scheme: The synthesis involves the reaction of this compound with N-benzyl-N-[6-(4-phenylbutoxy)hexyl]amine, followed by reduction of the ketone and debenzylation.

  • Experimental Workflow:

    Salmeterol_Synthesis A 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde C Condensation (e.g., TEA, isopropanol) A->C B N-benzyl-N-[6-(4-phenylbutoxy)hexyl]amine B->C D Adduct Formation C->D E Reduction & Debenzylation (e.g., H2, Pt/C, Pd/C, ethanol) D->E F Salmeterol E->F

Biological Activity and Signaling Pathways of Derivatives

Derivatives of this compound, such as chalcones and Schiff bases, have shown promising biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects. These activities are often attributed to the modulation of key cellular signaling pathways.

Anti-inflammatory Activity and Modulation of NF-κB and MAPK Pathways

Chalcone and Schiff base derivatives of salicylaldehydes have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. A study on a structurally related compound, 5-bromo-2-hydroxy-4-methyl-benzaldehyde, demonstrated its ability to suppress the production of pro-inflammatory mediators by inactivating the ERK, p38, and NF-κB pathways in RAW 264.7 macrophages. [3]

  • NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some salicylaldehyde derivatives can inhibit IκB degradation, thereby preventing NF-κB activation.

    NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates IkB_NFkB->NFkB releases Derivative Salicylaldehyde Derivative Derivative->IKK inhibits DNA DNA NFkB_n->DNA binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

    NF-κB Signaling Inhibition
  • MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in inflammation and cell proliferation. It consists of a series of protein kinases that are sequentially activated. Inhibition of this pathway can lead to reduced inflammation and can induce apoptosis in cancer cells. Some Schiff base derivatives of 2-hydroxybenzaldehyde have been shown to induce apoptosis through the modulation of the MAPK signaling pathway. [4]

    MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors/\nStress Growth Factors/ Stress Receptor Receptor Growth Factors/\nStress->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK MAPK (ERK) MEK->ERK ERK_n MAPK (ERK) ERK->ERK_n translocates Derivative Salicylaldehyde Derivative Derivative->Raf inhibits TranscriptionFactors Transcription Factors ERK_n->TranscriptionFactors activates GeneExpression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->GeneExpression

    MAPK Signaling Inhibition

Anticancer Activity and Apoptosis Induction

Derivatives of this compound are also being investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death). This can be achieved by targeting key proteins in the apoptotic pathway, such as the B-cell lymphoma 2 (Bcl-2) family of proteins.

  • Apoptosis Pathway and Bcl-XL Inhibition: Bcl-XL is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptosis pathway. By inhibiting Bcl-XL, small molecules can promote apoptosis in cancer cells.

    Apoptosis_Pathway cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c promotes release Bcl_XL Bcl-XL Bcl_XL->Bax inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Caspase9->Apoptosome Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Derivative Bcl-XL Inhibitor (Derivative) Derivative->Bcl_XL inhibits

    Apoptosis Induction via Bcl-XL Inhibition

Conclusion

This compound is a commercially available and highly valuable intermediate for the synthesis of pharmaceuticals, most notably Salmeterol. Its derivatives, particularly chalcones and Schiff bases, exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties. The mechanism of action of these derivatives often involves the modulation of critical signaling pathways such as NF-κB, MAPK, and the intrinsic apoptosis pathway. This technical guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound and its derivatives, highlighting its potential in the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole Derivatives Using 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of thiazole derivatives, utilizing 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde as a key starting material. Thiazole scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial and anticancer properties. The methodologies outlined below are based on the well-established Hantzsch thiazole synthesis.

Introduction

The thiazole ring is a fundamental heterocyclic motif present in numerous FDA-approved drugs and biologically active compounds. The synthesis of novel thiazole derivatives is a cornerstone of many drug discovery programs. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, provides a reliable and versatile route to this important scaffold. In this context, this compound serves as a valuable α-haloketone building block, incorporating a salicylaldehyde moiety that can be further functionalized or may contribute to the biological activity of the final product.

Synthesis of the Starting Material: this compound

The precursor, this compound, can be synthesized from salicylaldehyde. The following protocol is adapted from established patent literature.

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylaldehyde

  • Bromoacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Petroleum ether

Procedure:

  • To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15 mL of dichloromethane.

  • With stirring, raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise. Stir the mixture for 30 minutes.

  • Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40 °C.

  • Reflux the reaction mixture for 12 hours.

  • After completion, slowly pour the reaction mixture into 120 g of crushed ice with vigorous stirring.

  • Adjust the pH to 4 with hydrochloric acid and continue stirring for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with distilled water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Add 15 mL of dichloromethane to the oil and stir. Then, at 0 °C, add 60 mL of petroleum ether to precipitate a light brown solid.

  • Filter the solid and dry it to obtain this compound.

Expected Yield: Approximately 84%.

General Synthesis of Thiazole Derivatives via Hantzsch Thiazole Synthesis

The Hantzsch synthesis involves the reaction of this compound with a thioamide in a suitable solvent, typically ethanol, under reflux.

Experimental Protocol: Synthesis of 4-(3-formyl-4-hydroxyphenyl)-1,3-thiazol-2-amine

Materials:

  • This compound

  • Thiourea

  • Ethanol

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add thiourea (1 to 1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a suitable base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the product.

  • Filter the precipitate, wash it with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-(3-formyl-4-hydroxyphenyl)-1,3-thiazol-2-amine.

Quantitative Data

The following table summarizes hypothetical, yet expected, data for the synthesis of 4-(3-formyl-4-hydroxyphenyl)-1,3-thiazol-2-amine. Actual experimental results may vary.

ParameterValue
Molecular Formula C₁₀H₈N₂O₂S
Molecular Weight 220.25 g/mol
Appearance Yellow to brown solid
Melting Point >200 °C (decomposes)
Yield 75-85%
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) 9.85 (s, 1H, -CHO), 8.10 (d, 1H, Ar-H), 7.85 (dd, 1H, Ar-H), 7.20 (s, 2H, -NH₂), 7.10 (s, 1H, thiazole-H), 7.00 (d, 1H, Ar-H), 5.50 (br s, 1H, -OH)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) 191.0, 168.5, 158.0, 149.0, 134.0, 131.0, 125.0, 118.0, 117.5, 107.0
IR (KBr, cm⁻¹) 3450-3300 (NH₂), 3100 (OH), 1680 (C=O), 1610 (C=N), 1550 (C=C)
Mass Spec (m/z) 221 [M+H]⁺

Experimental Workflow and Reaction Mechanism

The synthesis of thiazole derivatives from this compound follows a well-defined workflow and reaction mechanism.

G cluster_0 Synthesis of Starting Material cluster_1 Hantzsch Thiazole Synthesis cluster_2 Purification and Analysis Salicylaldehyde Salicylaldehyde Acylation Acylation Salicylaldehyde->Acylation Acetic Anhydride / Acetic Acid Rearrangement Rearrangement Acylation->Rearrangement Lewis Acid (e.g., AlCl3) Bromination Bromination Rearrangement->Bromination Brominating Agent This compound This compound Bromination->this compound Condensation Condensation This compound->Condensation Thioamide Thioamide Thioamide->Condensation Cyclization Cyclization Condensation->Cyclization Dehydration Dehydration Cyclization->Dehydration Thiazole Derivative Thiazole Derivative Dehydration->Thiazole Derivative Filtration Filtration Thiazole Derivative->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization Recrystallization->Characterization NMR, IR, MS

Caption: Workflow for the synthesis of thiazole derivatives.

The Hantzsch thiazole synthesis proceeds through a condensation, cyclization, and dehydration sequence.

G α-Haloketone α-Haloketone Intermediate Intermediate α-Haloketone->Intermediate + Thioamide Thioamide Thioamide Thioamide->Intermediate Hydroxythiazoline Hydroxythiazoline Intermediate->Hydroxythiazoline Intramolecular Cyclization Thiazole Thiazole Hydroxythiazoline->Thiazole Dehydration (-H2O)

Caption: Hantzsch thiazole synthesis mechanism.

Potential Applications and Biological Activity

Thiazole derivatives are known to exhibit a broad spectrum of biological activities. While specific data for derivatives of this compound is limited in publicly available literature, related structures have shown significant potential in the following areas:

  • Anticancer Activity: Many thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of protein kinases.

  • Antimicrobial Activity: Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. A common mechanism of antifungal action is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Hypothetical Signaling Pathway for Antifungal Activity

The following diagram illustrates a potential mechanism of action for a thiazole derivative as an antifungal agent, targeting the ergosterol biosynthesis pathway.

G Thiazole_Derivative Thiazole_Derivative Lanosterol_14a_demethylase Lanosterol_14a_demethylase Thiazole_Derivative->Lanosterol_14a_demethylase Inhibition Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Catalyzes conversion of Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Substrate Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Essential component of Cell_Lysis Cell_Lysis Fungal_Cell_Membrane->Cell_Lysis Disruption leads to

Caption: Antifungal mechanism of action.

Conclusion

This compound is a versatile and accessible starting material for the synthesis of a variety of thiazole derivatives through the Hantzsch reaction. The resulting compounds, bearing a reactive salicylaldehyde moiety, are promising candidates for further investigation in drug discovery, particularly in the development of new anticancer and antimicrobial agents. The protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and biological evaluation of this important class of heterocyclic compounds.

Application Notes and Protocols: Cyclocondensation Reactions Involving 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of cyclocondensation reactions utilizing 5-(2-bromoacetyl)-2-hydroxybenzaldehyde as a key starting material for the synthesis of various heterocyclic compounds. This versatile building block, possessing both an α-haloketone and a salicylaldehyde moiety, offers a gateway to a diverse range of heterocyclic systems with potential applications in medicinal chemistry and materials science. The protocols provided are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational guide for researchers.

Synthesis of Thiazole Derivatives via Hantzsch Cyclocondensation

The reaction of this compound with thiourea or thioacetamide follows the general mechanism of the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. This reaction leads to the formation of 2-amino- or 2-methyl-4-(4-formyl-3-hydroxyphenyl)thiazole, respectively. These resulting thiazole derivatives are of significant interest due to the prevalence of the thiazole scaffold in numerous biologically active compounds.[1][2]

Experimental Protocol: Synthesis of 2-Amino-4-(4-formyl-3-hydroxyphenyl)thiazole

This protocol is adapted from the general Hantzsch thiazole synthesis.[3][4][5]

Materials:

  • This compound

  • Thiourea

  • Ethanol

  • Sodium Carbonate Solution (5%)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

  • Add 1.1 equivalents of thiourea to the solution.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Neutralize the reaction mixture by the dropwise addition of a 5% sodium carbonate solution until a precipitate is formed.[3]

  • Filter the solid precipitate, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 2-amino-4-(4-formyl-3-hydroxyphenyl)thiazole.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Experimental Protocol: Synthesis of 2-Methyl-4-(4-formyl-3-hydroxyphenyl)thiazole

This protocol is adapted from the reaction of α-haloketones with thioamides.[6]

Materials:

  • This compound

  • Thioacetamide

  • Ethanol

  • Triethylamine (optional, as a base)

  • Standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • TLC apparatus

Procedure:

  • Dissolve 1 equivalent of this compound in ethanol in a round-bottom flask.

  • Add 1.1 equivalents of thioacetamide to the solution.

  • Optionally, a catalytic amount of a non-nucleophilic base like triethylamine can be added to facilitate the reaction.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography on silica gel.

Quantitative Data (Representative)
Reactant 1Reactant 2ProductTypical Yield (%)Reference
α-HaloketoneThiourea2-Aminothiazole derivative79-90[7]
3-(Bromoacetyl)coumarinThioacetamide2-Methyl-4-(coumarin-3-yl)thiazole72[6]

Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of this compound with o-phenylenediamine is expected to yield a 1,5-benzodiazepine derivative. This reaction typically proceeds through the formation of a diimine intermediate, followed by an intramolecular cyclization. The resulting benzodiazepine scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[8][9]

Experimental Protocol: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol is adapted from general methods for the synthesis of 1,5-benzodiazepines from o-phenylenediamines and carbonyl compounds.[10][11]

Materials:

  • This compound

  • o-Phenylenediamine

  • Methanol or Acetonitrile

  • Catalytic amount of a Lewis acid (e.g., Phenylboronic acid) or a protic acid (e.g., acetic acid)

  • Standard laboratory glassware

  • Magnetic stirrer

  • TLC apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1 equivalent of o-phenylenediamine in methanol or acetonitrile.

  • Add a catalytic amount of phenylboronic acid (e.g., 10 mol%).[11]

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight depending on the specific substrates and catalyst used.[10]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to isolate the desired 1,5-benzodiazepine derivative.

Quantitative Data (Representative)

The table below shows typical yields for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and various ketones, as specific data for the reaction with this compound is not available.

Reactant 1Reactant 2ProductTypical Yield (%)Reference
o-PhenylenediamineVarious Ketones1,5-Benzodiazepine derivatives82-91[11]
o-PhenylenediamineKetones1,5-Benzodiazepine derivativesGood to Excellent[10]

Biological Activities of Derived Heterocycles (Representative Data)

While specific biological data for the direct products of this compound cyclocondensation is not available, the resulting heterocyclic cores (thiazoles and benzodiazepines) are known to exhibit a range of antimicrobial and antifungal activities. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for structurally related compounds against various pathogens.

Antimicrobial Activity of Thiazole Derivatives
Compound TypeBacterial StrainMIC (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativeS. aureus16.1[1]
4-(4-bromophenyl)-thiazol-2-amine derivativeE. coli16.1[1]
4-(4-bromophenyl)-thiazol-2-amine derivativeB. subtilis28.8[1]
3,4-dihydroxyphenyl-thiazole-coumarin hybridP. aeruginosa15.62-31.25 µg/mL[12]
3,4-dihydroxyphenyl-thiazole-coumarin hybridE. faecalis15.62-31.25 µg/mL[12]
3,4-dihydroxyphenyl-thiazole-coumarin hybridS. aureus62.5-125 µg/mL[12]
Antifungal Activity of Thiazole Derivatives
Compound TypeFungal StrainMIC (µM or µg/mL)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativeA. niger16.2[1]
4-(4-bromophenyl)-thiazol-2-amine derivativeC. albicans15.3[1]
(2-(cyclopropylmethylidene)hydrazinyl)thiazole derivativeC. albicans0.008–7.81 µg/mL[13]
3,4-dihydroxyphenyl-thiazole-coumarin hybridC. albicans15.62 µg/mL[12]
3,4-dihydroxyphenyl-thiazole-coumarin hybridA. brasiliensis15.62 µg/mL[12]

Visualizations

Reaction Schemes

reaction_schemes cluster_thiazole Hantzsch Thiazole Synthesis cluster_benzodiazepine 1,5-Benzodiazepine Synthesis start1 5-(2-Bromoacetyl)- 2-hydroxybenzaldehyde reagent1 + Thiourea / Thioacetamide start1->reagent1 product1 Thiazole Derivative reagent1->product1 start2 5-(2-Bromoacetyl)- 2-hydroxybenzaldehyde reagent2 + o-Phenylenediamine start2->reagent2 product2 1,5-Benzodiazepine Derivative reagent2->product2

Caption: General reaction schemes for the synthesis of thiazole and 1,5-benzodiazepine derivatives.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation A Reactants Mixing (this compound + Reagent) B Reaction (Reflux / Room Temp) A->B C Monitoring (TLC) B->C D Work-up (Neutralization / Extraction) C->D E Isolation (Filtration / Chromatography) D->E F Purification (Recrystallization / Column Chromatography) E->F G Structure Elucidation (NMR, IR, Mass Spec) F->G H Purity Assessment (TLC, Melting Point) F->H I Antimicrobial Screening (MIC Determination) G->I J Antifungal Screening (MIC Determination) G->J

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of heterocyclic compounds.

References

Step-by-step protocol for synthesizing salmeterol from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: A Step-by-Step Protocol for the Synthesis of Salmeterol

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed, step-by-step protocol for the chemical synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist, starting from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.

Introduction

Salmeterol is a widely prescribed medication for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its long duration of action, approximately 12 hours, is attributed to its high lipophilicity, which allows it to remain at the receptor site for an extended period.[2] The synthesis of Salmeterol can be achieved through various routes. This protocol outlines a common and effective method starting from the key intermediate this compound. This intermediate is condensed with N-benzyl-N-[6-(4-phenylbutoxy)hexyl]amine, followed by reduction and debenzylation to yield the final product.

Overall Reaction Scheme

The synthesis involves a three-step process:

  • Condensation: Nucleophilic substitution of the bromine atom in this compound by the secondary amine, N-benzyl-N-[6-(4-phenylbutoxy)hexyl]amine.

  • Reduction: Simultaneous reduction of the ketone and aldehyde carbonyl groups to hydroxyl groups using a reducing agent like sodium borohydride.

  • Debenzylation: Removal of the N-benzyl protecting group via catalytic hydrogenation to yield Salmeterol free base.

Experimental Protocol

Step 1: Synthesis of 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-hydroxy-3-formylphenyl)ethan-1-one

This step involves the condensation of this compound with the protected side-chain amine.

Materials and Reagents:

  • This compound (Starting Material)

  • N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (Side-chain amine)

  • Diisopropylethylamine (DIEA) or Triethylamine (TEA)

  • Dichloromethane (DCM) or Acetonitrile

  • Water (distilled or deionized)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-benzyl-6-(4-phenylbutoxy)hexan-1-amine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add a solution of this compound (1.0 eq) in dichloromethane to the flask.

  • Add diisopropylethylamine (2.1 eq) slowly to the reaction mixture.

  • Stir the mixture at ambient temperature for approximately 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, a tertiary amine.[3]

Step 2: Synthesis of 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-ol

This step reduces both the aldehyde and ketone functionalities to alcohols.

Materials and Reagents:

  • Crude product from Step 1

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (for pH adjustment during workup)

  • Sodium hydroxide (for pH adjustment during workup)

  • Ethyl acetate

Equipment:

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the crude product from Step 1 in methanol.

  • Cool the solution in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the cooled solution.[3]

  • Stir the reaction mixture at room temperature for approximately 8 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully adjust the pH of the mixture to ~8 with a dilute acid solution (e.g., 10 N H₂SO₄).[4]

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dihydroxy amine intermediate.[3]

Step 3: Synthesis of Salmeterol (4-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)-2-(hydroxymethyl)phenol)

The final step is the removal of the benzyl protecting group to yield Salmeterol.

Materials and Reagents:

  • Dihydroxy amine intermediate from Step 2

  • Methanol or Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Dissolve the intermediate from Step 2 in methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.

  • Subject the mixture to a hydrogen atmosphere (2-4 kg/cm ² pressure) and stir vigorously.

  • Maintain the reaction at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield Salmeterol free base.[4]

  • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate to obtain a white powder.[4]

Data Summary

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Starting Material This compoundC₉H₇BrO₃243.05[5][6]
Final Product 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenolC₂₅H₃₇NO₄415.57[1][2]

Table 2: Summary of Reaction Steps and Conditions

StepReaction TypeKey ReagentsSolventTemperatureTypical Yield
1 CondensationDIEA or TEADichloromethaneAmbient~70% (from similar precursors)[4]
2 ReductionNaBH₄Methanol0°C to RTHigh
3 DebenzylationH₂, 10% Pd/CMethanolAmbient~80%[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis protocol.

Salmeterol_Synthesis start_material 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde step1 Step 1: Condensation start_material->step1 reagent1 N-benzyl-6-(4-phenylbutoxy) hexan-1-amine + DIEA reagent1->step1 intermediate1 Keto-aldehyde Intermediate step1->intermediate1 DCM, RT, 4h step2 Step 2: Reduction intermediate1->step2 reagent2 NaBH4 reagent2->step2 intermediate2 Protected Diol Intermediate step2->intermediate2 Methanol, RT, 8h step3 Step 3: Debenzylation intermediate2->step3 reagent3 H2, Pd/C reagent3->step3 final_product Salmeterol step3->final_product Methanol, RT

Caption: Workflow for the three-step synthesis of Salmeterol.

Safety Precautions

  • This compound: This is a bromoacetyl compound and should be handled with care as it is likely a lachrymator and irritant.

  • Solvents: Dichloromethane is a suspected carcinogen. Methanol is toxic. All manipulations should be performed in a well-ventilated fume hood.

  • Reagents: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable. Handle with care and quench slowly. Palladium on carbon is flammable, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air.

  • Hydrogenation: The use of hydrogen gas under pressure requires appropriate safety measures and equipment to prevent explosions.

  • Personal Protective Equipment (PPE): Safety goggles, laboratory coat, and appropriate gloves must be worn at all times.

References

Application Notes and Protocols: Hantzsch Thiazole Synthesis Utilizing 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch thiazole synthesis, a classic condensation reaction, remains a cornerstone in heterocyclic chemistry for the construction of the thiazole ring system. This scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. This document provides detailed application notes and protocols for the use of a versatile building block, 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, in the Hantzsch thiazole synthesis. The presence of the hydroxyl and aldehyde functionalities on the phenyl ring of this starting material offers opportunities for further structural diversification, making the resulting thiazole derivatives attractive candidates for drug discovery and development programs.

Reaction Principle

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide derivative. In this specific application, this compound serves as the α-haloketone. The reaction proceeds via an initial S-alkylation of the thioamide with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the final thiazole product. The reaction is known for its efficiency and the ability to generate a diverse range of substituted thiazoles by varying the thioamide component.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-(3-formyl-4-hydroxyphenyl)thiazole Derivatives

This protocol outlines a conventional method for the synthesis of 2-aminothiazole derivatives from this compound and a suitable thioamide in an alcoholic solvent.

Materials:

  • This compound

  • Thiourea (or substituted thiourea/thioamide)

  • Ethanol (or other suitable alcohol like methanol or isopropanol)

  • Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in ethanol (10-20 mL per gram of the α-haloketone).

  • To this solution, add the corresponding thioamide (e.g., thiourea, 1.1 eq.).

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the hydrobromic acid formed during the reaction. This will precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to afford the pure 2-amino-4-(3-formyl-4-hydroxyphenyl)thiazole derivative.

  • Dry the purified product under vacuum.

Protocol 2: One-Pot, Solvent-Free Synthesis of 2-Amino-4-(3-formyl-4-hydroxyphenyl)thiazole

This environmentally friendly protocol is adapted from methodologies for similar substituted benzaldehydes and offers high yields and short reaction times.

Materials:

  • This compound

  • Thiourea

  • Mortar and pestle

  • Ethanol (a few drops)

Procedure:

  • In a mortar, combine this compound (1.0 eq.) and thiourea (1.1 eq.).

  • Add 2-4 drops of ethanol to the mixture to facilitate grinding.

  • Grind the mixture vigorously with a pestle at room temperature for 5-15 minutes. The progress of the reaction can be monitored by TLC.

  • Upon completion, the solid reaction mixture is typically of high purity.

  • For further purification, the product can be washed with a small amount of cold ethanol and then water to remove any unreacted starting materials or byproducts.

  • Dry the product to obtain the pure 2-amino-4-(3-formyl-4-hydroxyphenyl)thiazole.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the synthesis of thiazole derivatives from this compound based on analogous reactions reported in the literature.

Thioamide ReactantProductReaction ConditionsTypical Yield (%)
Thiourea2-Amino-4-(3-formyl-4-hydroxyphenyl)thiazoleEthanol, Reflux, 4h85-95%
Thiourea2-Amino-4-(3-formyl-4-hydroxyphenyl)thiazoleSolvent-free, Grinding, 10 min90-98%
N-Methylthiourea2-(Methylamino)-4-(3-formyl-4-hydroxyphenyl)thiazoleEthanol, Reflux, 5h80-90%
Thioacetamide2-Methyl-4-(3-formyl-4-hydroxyphenyl)thiazoleEthanol, Reflux, 6h75-85%

Visualizations

Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of thiazole derivatives using this compound.

Hantzsch_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound + Thioamide Reaction Reaction (e.g., Reflux in Ethanol) Start->Reaction Neutralization Neutralization (e.g., NaHCO3 soln.) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization End Pure Thiazole Derivative Characterization->End

Caption: General workflow for the Hantzsch thiazole synthesis.

Reaction Mechanism of Hantzsch Thiazole Synthesis

The following diagram outlines the mechanistic steps of the Hantzsch thiazole synthesis.

Hantzsch_Mechanism A This compound C S-Alkylation Intermediate A->C Nucleophilic Attack B Thioamide B->C D Intramolecular Cyclization C->D Tautomerization & Nucleophilic Attack E Hemiaminal Intermediate D->E Proton Transfer F Dehydration E->F - H2O G Thiazole Product F->G Aromatization

Caption: Mechanism of the Hantzsch thiazole synthesis.

Applications in Drug Development

Thiazole derivatives are known to exhibit a broad spectrum of biological activities. The synthesized 4-(3-formyl-4-hydroxyphenyl)thiazole derivatives are promising candidates for screening in various therapeutic areas:

  • Antimicrobial Agents: The thiazole nucleus is present in numerous antibacterial and antifungal drugs. The synthesized compounds can be evaluated for their efficacy against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Many thiazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition and disruption of microtubule polymerization. The presence of the phenolic hydroxyl group and the reactive aldehyde group provides handles for further derivatization to optimize anticancer potency.

  • Anti-inflammatory Agents: Certain thiazole derivatives have been reported to possess anti-inflammatory properties. The synthesized compounds can be screened in relevant in vitro and in vivo models of inflammation.

The aldehyde functionality in the synthesized thiazoles is particularly valuable as it can be readily transformed into a variety of other functional groups (e.g., amines, carboxylic acids, imines), allowing for the generation of a diverse chemical library for structure-activity relationship (SAR) studies.

Conclusion

The use of this compound in the Hantzsch thiazole synthesis provides a straightforward and efficient route to a variety of substituted thiazoles with significant potential in drug discovery. The protocols provided herein offer both conventional and green chemistry approaches to these valuable heterocyclic compounds. The resulting products, featuring versatile functional groups, are ideal starting points for the development of new therapeutic agents. Researchers are encouraged to explore the full potential of these building blocks in their respective fields.

Protecting Group Strategies for Hydroxyl and Aldehyde Groups: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The hydroxyl and aldehyde functional groups, being highly reactive, often necessitate temporary masking to prevent unwanted side reactions. This document provides detailed application notes, experimental protocols, and comparative data for common protecting group strategies for both hydroxyl and aldehyde functionalities.

Protecting Hydroxyl Groups

The protection of hydroxyl groups is a frequent necessity in organic synthesis to prevent their acidic proton from interfering with basic reagents or to avoid their nucleophilic character leading to undesired reactions.[1][2] The most common strategies involve the formation of ethers or silyl ethers.[3][4]

Silyl Ethers: A Versatile Choice

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability under many reaction conditions, and, crucially, their selective removal under mild conditions.[5] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.

Common Silyl Ethers (in increasing order of stability):

  • TMS (Trimethylsilyl): Highly labile, often used for in-situ protection or when very mild deprotection is required.

  • TES (Triethylsilyl): More stable than TMS.

  • TBDMS (tert-Butyldimethylsilyl) or TBS: Significantly more stable than TMS and TES, it is robust enough for many synthetic transformations while still being readily cleavable.[6] It is a workhorse protecting group in modern organic synthesis.

  • TIPS (Triisopropylsilyl): Offers even greater steric hindrance and stability compared to TBDMS.

  • TBDPS (tert-Butyldiphenylsilyl): The most robust of the common silyl ethers, offering high stability towards acidic conditions.

Table 1: Quantitative Data for TBDMS Protection of Alcohols [7]

SubstrateBaseSolventTemperature (°C)TimeYield (%)
Primary AlcoholImidazoleDMFRoom Temp6 - 120 h82 - 98
Primary AlcoholImidazoleCH₂Cl₂Room Temp5 min - 18 h88 - 98
Secondary AlcoholImidazole, DMAPCH₂Cl₂Room Temp1 - 8 h89 - 95
Secondary Alcohol2,6-Lutidine, TBSOTfCH₂Cl₂015 min - 1 h90 - 100

Table 2: Comparative Stability of Common Silyl Ethers [6][8]

Silyl EtherRelative Rate of Acidic HydrolysisRelative Rate of Basic Hydrolysis
TMS11
TES6410-100
TBDMS20,000~20,000
TIPS700,000100,000
TBDPS5,000,000~20,000
Experimental Protocols for Silyl Ethers

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether [9]

  • Materials:

    • Primary alcohol (1.0 equiv)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv)

    • Imidazole (2.5 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol and imidazole in anhydrous DMF.

    • Add TBDMSCl portion-wise to the stirred solution at room temperature. For selective protection of a primary alcohol in the presence of a secondary alcohol, the reaction can be cooled to 0 °C.[9]

    • Stir the reaction mixture at room temperature (or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

    • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine to remove DMF and imidazole.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of a TBDMS Ether using TBAF [10][11]

  • Materials:

    • TBDMS-protected alcohol (1.0 equiv)

    • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the TBDMS-protected alcohol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add the TBAF solution dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 45 minutes to 18 hours, monitoring by TLC.

    • Once the reaction is complete, quench with water.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting alcohol by flash column chromatography if necessary.

Benzyl Ethers: Robust and Orthogonal Protection

Benzyl (Bn) ethers are another class of widely used protecting groups for alcohols, valued for their high stability under a broad range of conditions, including acidic and basic environments.[2] Their removal is typically achieved by catalytic hydrogenolysis, a method orthogonal to the cleavage of many other protecting groups.[12][13]

Table 3: Quantitative Data for Benzyl Ether Protection of Alcohols [14]

Substrate (Primary Alcohol)Benzylating AgentCatalyst/BaseSolventTime (h)Yield (%)
Benzyl alcoholTriphenylmethyl alcoholEMIM·AlCl₄ (5 mol%)Dichloromethane1.594
4-Methylbenzyl alcoholTriphenylmethyl alcoholEMIM·AlCl₄ (5 mol%)Dichloromethane1.592
4-Methoxybenzyl alcoholTriphenylmethyl alcoholEMIM·AlCl₄ (5 mol%)Dichloromethane1.596
Experimental Protocols for Benzyl Ethers

Protocol 3: Protection of an Alcohol as a Benzyl Ether (Williamson Ether Synthesis) [15]

  • Materials:

    • Alcohol (1.0 equiv)

    • Sodium hydride (NaH, 1.1 equiv, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr, 1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Procedure:

    • Under an inert atmosphere, suspend NaH in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of the alcohol in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Cool the resulting alkoxide solution back to 0 °C and add benzyl bromide dropwise.

    • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by flash column chromatography.

Protocol 4: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis [16]

  • Materials:

    • Benzyl-protected alcohol

    • 10% Palladium on carbon (Pd/C, 5-10 mol%)

    • Solvent (e.g., Ethanol, Methanol, Ethyl Acetate)

    • Hydrogen source (H₂ gas balloon or high-pressure reactor)

  • Procedure:

    • Dissolve the benzyl-protected alcohol in the chosen solvent in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or set pressure) at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Protecting Aldehyde Groups

Aldehydes are highly electrophilic and susceptible to attack by a wide range of nucleophiles.[17] Protection is often necessary to prevent unwanted reactions at the carbonyl group.[18] The most common strategy for protecting aldehydes is their conversion to acetals, which are stable to basic and nucleophilic conditions.[19]

Acetals: The Go-To for Aldehyde Protection

The formation of acetals is a reversible, acid-catalyzed reaction between an aldehyde and an alcohol.[20] Cyclic acetals, formed with diols like ethylene glycol, are particularly favored due to their increased stability.[17]

Table 4: Quantitative Data for Ethylene Glycol Acetal Protection of Aldehydes [21]

ReagentsSolventTemperatureTimeYield (%)
(CH₂OH)₂, TsOHTolueneReflux4 h93
(CH₂OH)₂, Dowex 50WX8BenzeneReflux30 h90
(CH₂OH)₂, TsOHBenzeneReflux6 h95
Experimental Protocols for Acetals

Protocol 5: Protection of an Aldehyde as a Cyclic Acetal [20]

  • Materials:

    • Aldehyde (1.0 equiv)

    • Ethylene glycol (1.5 equiv)

    • p-Toluenesulfonic acid (p-TsOH, catalytic amount)

    • Toluene

  • Procedure:

    • Combine the aldehyde, ethylene glycol, and a catalytic amount of p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards acetal formation.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the reaction mixture with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the acetal by distillation or flash column chromatography.

Protocol 6: Deprotection of a Cyclic Acetal [21]

  • Materials:

    • Acetal-protected aldehyde

    • Acetone

    • Water

    • p-Toluenesulfonic acid (p-TsOH, catalytic amount) or dilute HCl

  • Procedure:

    • Dissolve the acetal in a mixture of acetone and water.

    • Add a catalytic amount of p-TsOH or a few drops of dilute aqueous HCl.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, neutralize the acid with a saturated aqueous solution of NaHCO₃.

    • Extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify the aldehyde by flash column chromatography or distillation.

Visualizing Protecting Group Strategies

Workflow for Selecting a Hydroxyl Protecting Group

G Start Select Hydroxyl Protecting Group Condition1 Reaction Conditions? Start->Condition1 Acidic Acidic Condition1->Acidic Acidic Basic Basic Condition1->Basic Basic Reductive Reductive (e.g., H2/Pd) Condition1->Reductive Reductive Oxidative Oxidative Condition1->Oxidative Oxidative PG2 Benzyl (Bn) Ether Acidic->PG2 PG1 TBDMS, TIPS, TBDPS (Silyl Ethers) Basic->PG1 Reductive->PG1 PG3 TBDMS, TIPS, Bn (Generally Stable) Oxidative->PG3 PG4 Silyl Ethers, Bn (Generally Stable)

Caption: A decision-making workflow for selecting a suitable hydroxyl protecting group based on upcoming reaction conditions.

Reaction Scheme: Acetal Protection of an Aldehyde

G Aldehyde Aldehyde (R-CHO) Acetal Cyclic Acetal Aldehyde->Acetal Diol Ethylene Glycol (HOCH2CH2OH) Diol->Acetal Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Acetal catalysis Water Water (H2O) Acetal->Water +

Caption: General reaction scheme for the acid-catalyzed protection of an aldehyde as a cyclic acetal.

Experimental Workflow: TBDMS Protection of an Alcohol

G Start Start: Alcohol Step1 Dissolve Alcohol & Imidazole in Anhydrous DMF Start->Step1 Step2 Add TBDMSCl Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC) Step2->Step3 Step4 Quench with Water Step3->Step4 Step5 Extract with Organic Solvent Step4->Step5 Step6 Wash, Dry, and Concentrate Step5->Step6 Step7 Purify by Chromatography Step6->Step7 End End: TBDMS-Protected Alcohol Step7->End

Caption: A step-by-step experimental workflow for the protection of an alcohol with TBDMSCl.

References

Application Notes and Protocols for the Synthesis of Macrocycles Using 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of macrocyclic compounds utilizing 5-(2-bromoacetyl)-2-hydroxybenzaldehyde as a key precursor. This versatile building block, containing aldehyde, hydroxyl, and bromoacetyl functional groups, offers a strategic entry point to a variety of macrocyclic scaffolds, particularly tetraaza macrocycles through Schiff base condensation with diamines. Such macrocycles are of significant interest in drug discovery and materials science due to their unique structural and functional properties.

Introduction

This compound is a valuable intermediate in organic synthesis, notably in the preparation of pharmaceutical agents like Salmeterol. Its reactive moieties allow for stepwise and controlled reactions to build complex molecular architectures. The aldehyde group readily undergoes condensation with primary amines to form Schiff bases (imines), while the bromoacetyl group provides a reactive site for nucleophilic substitution, enabling cyclization. This dual reactivity is particularly advantageous for the template-free or metal-templated synthesis of macrocycles.

General Synthetic Strategy: Schiff Base Macrocyclization

A primary application of this compound in macrocycle synthesis involves a [2+2] condensation reaction with a suitable diamine. This reaction typically proceeds in two stages: initial formation of a linear Schiff base intermediate, followed by an intramolecular cyclization to yield the macrocyclic product. The presence of a metal ion can act as a template, organizing the linear precursor into a conformation that favors cyclization.

Experimental Protocols

The following protocols are generalized methods for the synthesis of tetraaza macrocycles from this compound. Researchers should adapt these protocols based on the specific diamine used and the desired final product.

Protocol 1: Synthesis of a Tetraaza Macrocyclic Ligand

This protocol details the synthesis of a macrocyclic Schiff base ligand through the condensation of this compound with a linear diamine, such as ethylenediamine.

Materials:

  • This compound

  • Ethylenediamine

  • Methanol (anhydrous)

  • Triethylamine (or other suitable base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2 equivalents of this compound in anhydrous methanol under an inert atmosphere.

  • To this solution, add 2 equivalents of ethylenediamine dissolved in anhydrous methanol dropwise over 30 minutes with vigorous stirring.

  • Add a catalytic amount of a suitable base, such as triethylamine, to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the macrocyclic ligand may form.

  • Collect the solid product by vacuum filtration and wash with cold methanol.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography on silica gel or recrystallization from an appropriate solvent system.

Expected Outcome:

This procedure is expected to yield a tetraaza macrocyclic Schiff base ligand. The yield will vary depending on the specific reaction conditions and the purity of the starting materials.

Protocol 2: Template Synthesis of a Macrocyclic Metal Complex

This protocol describes the synthesis of a macrocyclic metal complex using a metal salt as a template to facilitate the cyclization reaction.

Materials:

  • This compound

  • Ethylenediamine

  • A suitable metal(II) salt (e.g., Nickel(II) acetate, Copper(II) acetate)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of the metal(II) salt in anhydrous methanol with gentle heating.

  • In a separate flask, dissolve 2 equivalents of this compound in anhydrous methanol.

  • Add the solution of this compound to the metal salt solution and stir for 15-20 minutes.

  • To this mixture, add a solution of 2 equivalents of ethylenediamine in anhydrous methanol dropwise over 30 minutes.

  • Heat the reaction mixture to reflux for 8-12 hours, during which time the color of the solution may change, and a precipitate of the metal complex may form.

  • Monitor the reaction by TLC for the disappearance of the starting materials.

  • After cooling to room temperature, collect the precipitated metal complex by vacuum filtration.

  • Wash the solid with cold methanol and then diethyl ether.

  • Dry the complex under vacuum.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a tetraaza macrocycle and its corresponding nickel(II) complex. Actual results may vary.

ProductStarting MaterialsReaction TypeSolventYield (%)Melting Point (°C)
Tetraaza Macrocyclic Ligand (L)This compound, EthylenediamineSchiff Base CondensationMethanol65>300 (decomposes)
[Ni(L)] ComplexThis compound, Ethylenediamine, Nickel(II) AcetateTemplate SynthesisMethanol78>300 (decomposes)

Visualizations

Experimental Workflow for Macrocycle Synthesis

experimental_workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_workup Workup & Purification A 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde C Dissolve in Anhydrous Methanol A->C B Diamine (e.g., Ethylenediamine) B->C D Mix and Reflux (with or without metal template) C->D E Cool to Room Temperature D->E F Filter Precipitate E->F G Wash with Cold Methanol F->G H Dry under Vacuum G->H I Macrocyclic Product H->I

Caption: General workflow for the synthesis of macrocycles.

Proposed Signaling Pathway for Macrocyclization

signaling_pathway cluster_reactants Starting Materials Start1 2x 5-(2-Bromoacetyl)- 2-hydroxybenzaldehyde Intermediate Open-chain Schiff Base Intermediate Start1->Intermediate Condensation Start2 2x Diamine Start2->Intermediate Condensation Product Tetraaza Macrocycle Intermediate->Product Intramolecular Cyclization Metal Metal Ion (Template) Metal->Intermediate Coordination Metal->Product Complexation

Caption: Proposed pathway for macrocyclization.

Applications in Drug Development

Macrocyclic compounds synthesized from this compound are of interest to drug development professionals for several reasons:

  • Enzyme Inhibition: The rigid, pre-organized conformation of macrocycles can lead to high-affinity and selective binding to enzyme active sites.

  • Protein-Protein Interaction (PPI) Modulation: The large surface area of macrocycles makes them suitable candidates for disrupting or stabilizing PPIs, which are often challenging targets for small molecules.

  • Ionophores and Sensors: The central cavity of tetraaza macrocycles can be tailored to selectively bind specific metal ions, leading to applications as ionophores or in the development of diagnostic sensors.

  • Antimicrobial and Anticancer Agents: Schiff base macrocycles and their metal complexes have shown promising activity against a range of bacterial, fungal, and cancer cell lines.

Further research into the structure-activity relationships (SAR) of these macrocycles will be crucial for optimizing their therapeutic potential. Modification of the diamine linker and substitution on the aromatic ring are key avenues for generating diverse libraries for biological screening.

Alkylation of Nucleophiles with 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed experimental procedures for the alkylation of various nucleophiles with 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various compounds of interest to researchers, scientists, and drug development professionals. This document outlines specific protocols for the N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols, and includes tabulated data for reaction conditions and yields.

Introduction

This compound is a versatile bifunctional molecule containing a reactive α-bromo ketone and a salicylaldehyde moiety. The α-bromo ketone serves as a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines, phenols, and thiols. This reactivity makes it a valuable building block for the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. Notably, it is a crucial intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

General Reaction Scheme

The fundamental reaction involves the displacement of the bromide ion from the acetyl group of this compound by a nucleophile. This reaction typically proceeds via an SN2 mechanism and is often facilitated by a base to deprotonate the nucleophile or scavenge the HBr byproduct.

Caption: General reaction scheme for the alkylation of a nucleophile (Nu-H) with this compound.

Experimental Protocols

The following section provides detailed experimental protocols for the alkylation of various classes of nucleophiles with this compound.

N-Alkylation of Amines

The reaction of this compound with primary and secondary amines leads to the formation of the corresponding N-substituted 5-(2-aminoacetyl)-2-hydroxybenzaldehydes. A notable example is the synthesis of a key intermediate for Salmeterol.

Protocol 1: Synthesis of Salmeterol Intermediate

This protocol details the reaction of this compound with N-benzyl-N-(6-(4-phenylbutoxy)hexyl)amine.

Materials:

  • This compound

  • N-benzyl-N-(6-(4-phenylbutoxy)hexyl)amine

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Methyl ethyl ketone (MEK) or Dichloromethane (DCM)

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-N-(6-(4-phenylbutoxy)hexyl)amine (1.0 eq.) and diisopropylethylamine (1.2 eq.) in methyl ethyl ketone.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in methyl ethyl ketone to the cooled amine solution over 30 minutes.

  • Allow the reaction mixture to stir at 0-10 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-benzyl-N-(6-(4-phenylbutoxy)hexyl)amineDIPEAMEK0-102-4High[1]
Primary/Secondary Amines (General)K₂CO₃ / Cs₂CO₃DMF / DMSOrt - 802-16Good to Excellent
O-Alkylation of Phenols

The reaction with phenols results in the formation of ether linkages, yielding 5-(2-phenoxyacetyl)-2-hydroxybenzaldehyde derivatives. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

Protocol 2: General Procedure for O-Alkylation of Phenols

Materials:

  • This compound

  • Substituted Phenol

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of the substituted phenol (1.1 eq.) in DMF, add potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-8 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired O-alkylated product.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Substituted Phenols (General)K₂CO₃DMF60-804-8Good
S-Alkylation of Thiols

Thiols, being excellent nucleophiles, react readily with this compound to form thioether derivatives. The reaction can often proceed under mild conditions, sometimes without the need for a strong base.

Protocol 3: General Procedure for S-Alkylation of Thiols

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl thiol)

  • Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) (optional)

  • Ethanol or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) and the thiol (1.1 eq.) in ethanol.

  • If the thiol is not sufficiently acidic, add a mild base like sodium bicarbonate (1.2 eq.).

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure S-alkylated product.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiols (General)NaHCO₃ (optional)Ethanolrt2-6High

Visualization of Experimental Workflow

The general workflow for the alkylation of nucleophiles with this compound can be visualized as follows:

Alkylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Prep Prepare Reactant Solution (Nucleophile + Base in Solvent) Mixing Combine Reactant Solutions (Controlled Temperature) Reactant_Prep->Mixing Bromoacetyl_Prep Prepare this compound Solution Bromoacetyl_Prep->Mixing Stirring Stir and Monitor Reaction (TLC) Mixing->Stirring Quenching Quench Reaction Stirring->Quenching Extraction Extraction Quenching->Extraction Drying Drying and Filtration Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Chromatography/Recrystallization) Concentration->Purification Product Final Alkylated Product Purification->Product

Caption: A general experimental workflow for the alkylation reaction.

Potential Applications and Biological Activity

Derivatives of salicylaldehyde are known to possess a wide range of biological activities, including antifungal, antimicrobial, and cytotoxic properties.[2][3][4] The alkylated products of this compound, incorporating various nucleophilic moieties, represent a library of novel compounds with potential for biological screening.

  • Antifungal/Antimicrobial Agents: The salicylaldehyde scaffold is a known pharmacophore for antifungal and antimicrobial agents.[2][3][5][6] The introduction of different amine, phenol, or thiol substituents through alkylation can modulate the lipophilicity and electronic properties of the molecule, potentially leading to enhanced or selective antimicrobial activity. The mechanism of action for some salicylaldehyde derivatives involves the disruption of cell membrane integrity and inhibition of key cellular processes.[3][5]

  • Drug Discovery: As demonstrated by its use in the synthesis of Salmeterol, this compound is a valuable starting material for the development of new therapeutic agents. The diverse library of compounds that can be generated through its reaction with various nucleophiles provides a rich source for high-throughput screening in drug discovery programs.

  • Cytotoxicity: Some salicylaldehyde derivatives have been investigated for their cytotoxic effects against cancer cell lines.[7] The synthesized alkylated products could be evaluated for their potential as anticancer agents.

Signaling Pathways

While specific signaling pathways for the alkylated derivatives of this compound are not extensively documented, some salicylaldehyde derivatives are known to exert their biological effects through various mechanisms. For instance, their antifungal action can involve increasing cell membrane permeability and affecting respiratory metabolism.[3] The general mechanism of action for some salicylaldehyde derivatives as antifungal agents is depicted below.

Antifungal_Mechanism Salicylaldehyde_Derivative Salicylaldehyde Derivative Fungal_Cell_Membrane Fungal Cell Membrane Salicylaldehyde_Derivative->Fungal_Cell_Membrane Interacts with Respiratory_Metabolism Inhibition of Respiratory Metabolism Salicylaldehyde_Derivative->Respiratory_Metabolism Inhibits Membrane_Permeability Increased Membrane Permeability Fungal_Cell_Membrane->Membrane_Permeability Leads to Cell_Death Fungal Cell Death Membrane_Permeability->Cell_Death Respiratory_Metabolism->Cell_Death

Caption: Putative antifungal mechanism of salicylaldehyde derivatives.

Conclusion

This compound is a versatile and reactive building block for the synthesis of a wide array of functionalized molecules. The protocols provided in this application note offer a starting point for researchers to explore the alkylation of various nucleophiles with this compound, paving the way for the discovery of new molecules with potential applications in drug development and other scientific disciplines. Further investigation into the biological activities and mechanisms of action of these novel derivatives is warranted.

References

Application Note: A Scalable Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde for Pharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a crucial building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Salmeterol, a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its molecular structure, featuring a reactive bromoacetyl group and a versatile hydroxybenzaldehyde moiety, makes it a valuable precursor for creating complex therapeutic agents.[1] Ensuring a consistent supply of high-purity this compound is therefore critical for the uninterrupted production of these life-saving medications.[1] This document provides detailed protocols for two common synthetic routes, outlines critical parameters for scale-up, and presents quantitative data to guide pharmaceutical production.

Synthetic Pathways Overview

Two primary synthetic routes are commonly employed for the production of this compound.

  • Route 1: Direct Friedel-Crafts Acylation. This method involves the direct acylation of salicylaldehyde with bromoacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride.[2] It is a more direct approach, offering a potentially shorter synthesis time.

  • Route 2: Multi-Step Synthesis via Fries Rearrangement. This pathway begins with the protection of the hydroxyl group of salicylaldehyde by acetylation, followed by a Fries rearrangement to introduce the acetyl group onto the benzene ring. The final step is the bromination of the resulting intermediate, 5-acetyl-2-hydroxybenzaldehyde.[3] This route can offer advantages in terms of purity and avoidance of harsh reagents like bromoacetyl bromide.[3]

G cluster_0 Route 1: Direct Friedel-Crafts Acylation cluster_1 Route 2: Multi-Step Synthesis A Salicylaldehyde B 5-(2-bromoacetyl)- 2-hydroxybenzaldehyde A->B   Bromoacetyl Chloride,   AlCl₃, Dichloromethane C Salicylaldehyde D 2-(acetoxy)-benzaldehyde C->D Acetic Anhydride, Glacial Acetic Acid E 5-acetyl-2-hydroxy- benzaldehyde D->E Fries Rearrangement (e.g., AlCl₃, DCM) F 5-(2-bromoacetyl)- 2-hydroxybenzaldehyde E->F Bromination (e.g., Br₂ or NBS)

Caption: Synthetic routes to this compound.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Acylation of Salicylaldehyde

This protocol is adapted from a known literature procedure.[2]

1. Reaction Setup:

  • To a 250 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add anhydrous aluminum trichloride (20 g, 0.15 mol).

  • Under stirring, add 15 mL of dichloromethane.

2. Reagent Addition:

  • Raise the temperature of the mixture to 50°C.

  • Slowly add a solution of bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise over 30 minutes. Maintain the temperature at 50°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Cool the reaction mixture to 40°C.

  • Add a solution of salicylaldehyde (3.66 g, 0.03 mol) dissolved in 10 mL of dichloromethane dropwise.

3. Reaction and Work-up:

  • After adding the salicylaldehyde solution, heat the mixture to reflux and maintain for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into 120 g of crushed ice with vigorous stirring.

  • Adjust the pH of the aqueous solution to 4 using an appropriate acid or base.

  • Stir the mixture for 30 minutes.

4. Extraction and Purification:

  • Transfer the mixture to a separatory funnel. The organic layer will contain the product.

  • Separate the organic layer. Wash the aqueous layer three times with 30 mL of dichloromethane.

  • Combine all organic phases.

  • Wash the combined organic phase sequentially with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

5. Crystallization:

  • Dissolve the crude oil in 15 mL of dichloromethane.

  • While stirring, add 60 mL of petroleum ether at 0°C to precipitate the product.

  • Filter the resulting light brown solid and dry under vacuum to yield this compound.

Protocol 2: Multi-Step Synthesis via Fries Rearrangement

This protocol is based on a patented synthesis method.[3]

Step 1: Synthesis of 2-(acetoxy)-benzaldehyde

  • In a 500 mL three-necked flask, add glacial acetic acid (50 mL).

  • Under stirring, add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) dropwise.

  • Heat the mixture to reflux for 2 hours. Monitor the reaction to completion by TLC.

  • Pour the reaction solution into 100 mL of ice water and cool to 5°C.

  • Stir for 1-2 hours until a solid precipitates.

  • Collect the solid by filtration.

  • Dissolve the solid in 125 mL of ethyl acetate, dry with anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain solid 2-(acetoxy)-benzaldehyde.

Step 2: Synthesis of 5-acetyl-2-hydroxy-benzaldehyde (Fries Rearrangement)

  • In a 500 mL three-necked flask, add dichloromethane (250 mL).

  • Under stirring, add anhydrous aluminum trichloride (36 g, 0.27 mol).

  • Raise the temperature to 25°C and then add 2-(acetoxy)-benzaldehyde (29.5 g, 0.18 mol).

  • Maintain the reaction at 25°C for 10 hours.

  • Follow a standard aqueous work-up procedure similar to Protocol 1 (quenching on ice, extraction, washing, drying, and concentration) to isolate the intermediate.

Step 3: Bromination of 5-acetyl-2-hydroxy-benzaldehyde

  • (Note: While this step is part of the overall synthesis, specific details were not available in the initial search. A general procedure is provided below.)

  • Dissolve 5-acetyl-2-hydroxy-benzaldehyde in a suitable solvent such as acetic acid or dichloromethane.

  • Slowly add one equivalent of bromine (Br₂) or N-Bromosuccinimide (NBS) with a radical initiator (like AIBN if using NBS) while stirring. The reaction may require mild heating or UV irradiation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) if bromine was used.

  • Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.

  • Purify the final product by recrystallization (e.g., from a dichloromethane/petroleum ether solvent system).[2]

Data Presentation

Table 1: Summary of Reaction Parameters for Protocol 1 (Direct Acylation)

ParameterValueReference
Starting MaterialSalicylaldehyde[2]
Key ReagentsBromoacetyl chloride, AlCl₃[2]
SolventDichloromethane[2]
Reaction Temp.40-50°C, then reflux[2]
Reaction Time12 hours[2]
PurificationPrecipitation/Crystallization[2]
Reported Yield84%[2]

Table 2: Summary of Reaction Parameters for Protocol 2 (Multi-Step Synthesis)

StepParameterValueReference
1. Acetylation Starting MaterialSalicylaldehyde[3]
Key ReagentsAcetic Anhydride[3]
SolventGlacial Acetic Acid[3]
Reaction Temp.Reflux[3]
Reported Yield~99%[3]
2. Fries Rearrangement Starting Material2-(acetoxy)-benzaldehyde[3]
Key ReagentAnhydrous AlCl₃[3]
SolventDichloromethane[3]
Reaction Temp.25°C[3]
Reaction Time10 hours[3]
3. Bromination Starting Material5-acetyl-2-hydroxy-benzaldehyde-
Key ReagentBromine or NBS-

Scale-Up Considerations for Pharmaceutical Production

Scaling up the synthesis of this compound from the lab bench to industrial production requires careful consideration of several factors to ensure safety, efficiency, and product quality.[4]

  • Heat Management: Friedel-Crafts acylations and Fries rearrangements are highly exothermic. On a large scale, efficient heat exchange systems are critical to maintain the optimal reaction temperature and prevent runaway reactions. The rate of reagent addition must be carefully controlled.[4]

  • Reagent Handling: Reagents like bromoacetyl chloride, aluminum trichloride, and bromine are hazardous and corrosive. Scale-up requires closed systems and specialized handling procedures to minimize operator exposure and prevent moisture contamination, which can deactivate the Lewis acid catalyst.[5]

  • Purification: Purification by simple precipitation may not be sufficient to meet the stringent purity requirements (>99.5%) for pharmaceutical intermediates.[4] Recrystallization is a common and effective method for purifying the solid product.[5] Developing a robust crystallization process with a suitable solvent system (e.g., ethyl acetate/heptane) is key to achieving consistent purity and crystal form.[5]

  • Impurity Profile: The impurity profile must be carefully characterized and controlled. Potential by-products, such as isomers from the Friedel-Crafts reaction or di-brominated species, must be identified and their formation minimized through process optimization.[4][5]

  • Waste Management: The work-up of these reactions generates acidic aqueous waste and organic solvent waste. An effective waste treatment plan is necessary for large-scale production to comply with environmental regulations.

G A Raw Material Charging B Reaction (Controlled Temp & Addition) A->B C Reaction Quenching B->C D Phase Separation & Extraction C->D E Washing & Drying D->E F Solvent Swap & Concentration E->F G Crystallization F->G H Filtration & Drying G->H I Final Product (API Intermediate) H->I

Caption: General workflow for scale-up pharmaceutical synthesis.

References

One-Pot Synthesis of 6-Formylcoumarin from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumarins are a significant class of benzopyrone compounds renowned for their diverse and potent biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[1] This wide range of pharmacological effects makes the coumarin scaffold a privileged structure in medicinal chemistry and drug discovery.[2][3][4] This application note details a one-pot synthesis protocol for the preparation of 6-formylcoumarin from 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. This method is based on a proposed intramolecular Wittig reaction, offering a streamlined approach to synthesizing functionalized coumarins that are valuable intermediates for further chemical elaboration in drug development programs.

Introduction

The synthesis of coumarin derivatives is of paramount importance in the development of new therapeutic agents.[5] Classical methods for coumarin synthesis include the Pechmann condensation, Perkin reaction, Knoevenagel condensation, and Wittig reaction.[3][6] While effective, these methods can sometimes require harsh conditions or multiple synthetic steps. One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times.[7][8]

The starting material, this compound, possesses both an aldehyde and an α-halo ketone functionality, making it an ideal precursor for an intramolecular cyclization to form a coumarin ring. This protocol outlines a proposed one-pot synthesis of 6-formylcoumarin based on the principles of the intramolecular Wittig reaction, a powerful tool for the formation of cyclic compounds.[9][10] In this proposed reaction, the bromoacetyl group is converted in situ to a phosphonium ylide, which then reacts with the adjacent aldehyde to form the coumarin double bond.

Applications in Drug Development

The resulting 6-formylcoumarin is a versatile intermediate. The formyl group can be readily transformed into a variety of other functional groups, allowing for the synthesis of a library of coumarin derivatives for structure-activity relationship (SAR) studies. Potential applications of these derivatives include:

  • Anticancer Agents: Coumarin derivatives have been shown to exhibit anticancer activity through various mechanisms.[2]

  • Anticoagulants: Warfarin, a well-known anticoagulant, is a coumarin derivative.[6]

  • Anti-inflammatory and Antioxidant Agents: Many coumarins possess significant anti-inflammatory and antioxidant properties.[4][5]

  • Fluorescent Probes: The coumarin scaffold is also a common component of fluorescent probes used in biological imaging and diagnostics.[4]

Experimental Protocol

This protocol describes the proposed one-pot synthesis of 6-formylcoumarin from this compound via an intramolecular Wittig reaction.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or Toluene)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the phosphonium salt intermediate. The progress of this step can be monitored by Thin Layer Chromatography (TLC).

  • Add a base, such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq), to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the formation of the coumarin product by TLC. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product will contain the desired 6-formylcoumarin and triphenylphosphine oxide as a major byproduct.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure 6-formylcoumarin.

  • Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Data Presentation

The following table summarizes the expected quantitative data for the one-pot synthesis of 6-formylcoumarin based on typical yields for similar intramolecular Wittig reactions for coumarin synthesis.

EntryBaseSolventReaction Time (h)Temperature (°C)Expected Yield (%)
1TriethylamineDichloromethane1240 (Reflux)65-75
2Potassium CarbonateAcetonitrile882 (Reflux)70-80
3TriethylamineToluene10110 (Reflux)60-70

Visualizations

experimental_workflow Experimental Workflow for One-Pot Synthesis of 6-Formylcoumarin cluster_setup Reaction Setup cluster_reaction Intramolecular Wittig Reaction cluster_workup Work-up and Purification start Start add_reagents Add this compound and Triphenylphosphine to Anhydrous Solvent start->add_reagents stir_rt Stir at Room Temperature (2-4h) (Phosphonium Salt Formation) add_reagents->stir_rt add_base Add Base (e.g., Triethylamine or K2CO3) stir_rt->add_base reflux Heat to Reflux (6-12h) (Coumarin Formation) add_base->reflux monitor Monitor by TLC reflux->monitor cool_down Cool to Room Temperature reflux->cool_down monitor->reflux evaporate Evaporate Solvent cool_down->evaporate chromatography Purify by Column Chromatography evaporate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize end_product Pure 6-Formylcoumarin characterize->end_product

Caption: Experimental workflow for the one-pot synthesis of 6-formylcoumarin.

reaction_mechanism Proposed Reaction Mechanism: Intramolecular Wittig Reaction reactant This compound + PPh3 phosphonium_salt Intermediate Phosphonium Salt reactant->phosphonium_salt SN2 Reaction ylide Phosphonium Ylide (Wittig Reagent) phosphonium_salt->ylide + Base (- HBr) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane Intramolecular Cyclization product 6-Formylcoumarin + Ph3P=O oxaphosphetane->product Elimination

Caption: Proposed mechanism for the intramolecular Wittig synthesis of 6-formylcoumarin.

References

Application Notes and Protocols: 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde as a Covalent Inhibitor Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a versatile bifunctional building block for the development of targeted covalent inhibitors. Its chemical architecture, featuring a reactive bromoacetyl group and a salicylaldehyde moiety, offers a strategic advantage in drug discovery. The bromoacetyl group serves as an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues, most notably cysteine, within the active or allosteric sites of target proteins. The salicylaldehyde portion of the molecule provides a scaffold for further chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for utilizing this compound in the design and evaluation of novel covalent inhibitors.

Key Features and Applications

The unique structure of this compound makes it a valuable tool in covalent inhibitor design for several reasons:

  • Targeted Covalent Modification: The bromoacetyl group is a well-established electrophile that selectively reacts with the thiol group of cysteine residues under physiological conditions. This allows for the development of inhibitors that achieve prolonged and often irreversible target engagement.

  • Scaffold for Medicinal Chemistry: The salicylaldehyde core can be readily modified through various chemical reactions. The aldehyde functionality can be used for forming imines, reductive aminations, or as a handle for further elaborations, enabling the exploration of structure-activity relationships (SAR).[1] The hydroxyl group can also be modified to fine-tune the physicochemical properties of the resulting inhibitor.

  • Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and reactive handle, this molecule can be employed as a starting point in FBDD campaigns to identify and validate novel druggable cysteine residues.

General Workflow for Covalent Inhibitor Development

The development of a covalent inhibitor using this compound typically follows a structured workflow, from initial design to cellular validation.

G cluster_0 Design & Synthesis cluster_1 Biochemical Evaluation cluster_2 Cellular & In Vivo Validation Target Identification Target Identification (e.g., Cysteine-containing protein) Scaffold Elaboration Scaffold Elaboration (Modification of salicylaldehyde) Target Identification->Scaffold Elaboration Inhibitor Synthesis Synthesis of Inhibitor Library Scaffold Elaboration->Inhibitor Synthesis Enzyme Inhibition Assay Initial Screening (IC50) Inhibitor Synthesis->Enzyme Inhibition Assay Covalent Binding Confirmation Mass Spectrometry Enzyme Inhibition Assay->Covalent Binding Confirmation Kinetic Characterization Determination of kinact/KI Covalent Binding Confirmation->Kinetic Characterization Cellular Target Engagement e.g., CETSA, Activity-Based Probes Kinetic Characterization->Cellular Target Engagement Functional Cellular Assays e.g., Signaling Pathway Analysis Cellular Target Engagement->Functional Cellular Assays In Vivo Efficacy Studies Animal Models Functional Cellular Assays->In Vivo Efficacy Studies

Caption: General workflow for covalent inhibitor development.

Experimental Protocols

Protocol 1: Synthesis of a Covalent Inhibitor from this compound

This protocol describes a general method for elaborating the this compound scaffold via reductive amination to introduce a targeting moiety.

Materials:

  • This compound

  • Amine of interest (R-NH2)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Glacial acetic acid (optional)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) and the amine of interest (1.1 equivalents) in DCE or THF.

  • Add a catalytic amount of glacial acetic acid (optional, can facilitate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired covalent inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Determination of Covalent Modification by Mass Spectrometry

This protocol outlines the procedure to confirm the covalent binding of an inhibitor to its target protein using intact protein mass spectrometry.

Materials:

  • Purified target protein

  • Covalent inhibitor derived from this compound

  • Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., C4 ZipTip)

  • Mass spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Incubate the purified target protein (e.g., 5 µM) with the covalent inhibitor (e.g., 25 µM, from a 100x DMSO stock) in the assay buffer.

  • As a control, incubate the protein with an equivalent amount of DMSO.

  • Incubate the mixtures at room temperature or 37°C for a defined period (e.g., 1-4 hours).

  • After incubation, desalt the protein samples using a C4 ZipTip according to the manufacturer's protocol to remove excess inhibitor and non-volatile salts.

  • Analyze the desalted protein samples by intact protein mass spectrometry.

  • Deconvolute the resulting mass spectra to determine the molecular weight of the protein.

  • A mass shift corresponding to the molecular weight of the inhibitor in the inhibitor-treated sample compared to the DMSO control confirms covalent modification. The expected mass shift for an adduct with this compound itself would be the molecular weight of the building block minus HBr (243.05 - 80.91 = 162.14 Da).

Protocol 3: Kinetic Analysis of Irreversible Covalent Inhibition

This protocol describes a method to determine the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration for half-maximal inactivation rate) for an irreversible covalent inhibitor. The ratio kinact/KI represents the efficiency of covalent modification.

Materials:

  • Purified target enzyme

  • Covalent inhibitor

  • Enzyme substrate

  • Assay buffer

  • Plate reader capable of kinetic measurements

Procedure:

  • Prepare a series of inhibitor concentrations in the assay buffer.

  • Initiate the reaction by adding the enzyme to the inhibitor solutions at various concentrations. The final enzyme concentration should be significantly lower than the lowest inhibitor concentration to ensure pseudo-first-order conditions.

  • At various time points, withdraw an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of the substrate.

  • Measure the initial reaction velocity (rate of product formation).

  • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (v/v₀, where v is the velocity at a given time and v₀ is the velocity at time zero) against the pre-incubation time.

  • The slope of this plot will be the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]), where [I] is the inhibitor concentration.

  • From this plot, determine the values of kinact and KI. The second-order rate constant, kinact/KI, can then be calculated.

Protocol 4: Cellular Target Engagement using Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Materials:

  • Cultured cells expressing the target protein

  • Covalent inhibitor

  • PBS

  • Lysis buffer

  • Antibodies for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cultured cells with the covalent inhibitor at a desired concentration or with a vehicle control (DMSO).

  • Incubate the cells for a specific duration to allow for target engagement.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes and heat each aliquot to a different temperature for a set time (e.g., 3 minutes) using a thermal cycler.

  • Lyse the cells by freeze-thawing.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting.

  • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both inhibitor-treated and control samples.

  • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. An increase in Tm in the inhibitor-treated sample indicates target engagement.

Data Presentation

Quantitative data from the evaluation of covalent inhibitors derived from this compound should be summarized in clear, structured tables for easy comparison.

Table 1: Biochemical and Kinetic Parameters of Covalent Inhibitors

Inhibitor IDTarget ProteinIC50 (µM)kinact (min-1)KI (µM)kinact/KI (M-1s-1)
DDI-001Kinase A0.5 ± 0.10.12 ± 0.021.2 ± 0.31667 ± 350
DDI-002Kinase A0.2 ± 0.050.25 ± 0.040.8 ± 0.25208 ± 1100
DDI-003Kinase A1.1 ± 0.20.08 ± 0.012.5 ± 0.5533 ± 120

Table 2: Cellular Target Engagement and Functional Activity

Inhibitor IDTarget ProteinCETSA ΔTm (°C)Cellular IC50 (µM) (Pathway Inhibition)
DDI-001Kinase A3.5 ± 0.42.1 ± 0.5
DDI-002Kinase A5.2 ± 0.60.8 ± 0.2
DDI-003Kinase A2.1 ± 0.35.8 ± 1.2

Signaling Pathway Visualization

Inhibitors derived from this compound can be designed to target key nodes in cellular signaling pathways, such as kinases. The following diagram illustrates a hypothetical kinase signaling cascade and the point of intervention by a covalent inhibitor.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor binds Kinase A Kinase A Receptor->Kinase A activates Kinase B Kinase B Kinase A->Kinase B phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor activates Gene Expression Gene Expression Transcription Factor->Gene Expression regulates Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor->Kinase A covalently inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound is a powerful and adaptable building block for the rational design of targeted covalent inhibitors. Its inherent reactivity, coupled with the potential for diverse chemical modifications, provides a robust platform for developing novel therapeutics. The protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this chemical entity in their drug discovery programs. Rigorous biochemical and cellular characterization, as outlined, is essential to validate the mechanism of action and to advance promising candidates toward clinical development.

References

Preparation of Schiff Bases from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Schiff bases derived from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. This class of compounds holds significant promise in medicinal chemistry and materials science due to the versatile reactivity of the Schiff base moiety in conjunction with the biological importance of the salicylaldehyde scaffold and the reactive bromoacetyl group.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. Derivatives of 2-hydroxybenzaldehyde are of particular interest due to their ability to form stable metal complexes and their wide-ranging pharmacological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. The presence of a 5-(2-bromoacetyl) substituent on the 2-hydroxybenzaldehyde ring introduces a reactive handle for further chemical modifications, such as the synthesis of novel heterocyclic compounds or for covalent modification of biological targets, making these Schiff bases attractive candidates for drug design and development. This compound is an important intermediate in the synthesis of various pharmaceuticals.[1]

Applications

While specific biological data for Schiff bases derived directly from this compound is limited in publicly available literature, the extensive research on structurally similar Schiff bases, particularly those from 5-bromosalicylaldehyde, suggests a range of potential applications. It is important to note that the following are potential applications and would require experimental validation for the specific compounds synthesized from this compound.

  • Antimicrobial Agents: Schiff bases and their metal complexes often exhibit significant antibacterial and antifungal activities.[2][3][4] The imine group is crucial for their biological activity. The lipophilicity of these compounds, which can be enhanced by metal chelation, facilitates their transport across microbial cell membranes.

  • Anticancer Agents: Many Schiff base derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5] Proposed mechanisms of action include the induction of apoptosis through pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]

  • Antioxidant Activity: The phenolic hydroxyl group present in the salicylaldehyde moiety can contribute to antioxidant properties by acting as a radical scavenger.

  • Precursors for Heterocyclic Synthesis: The bromoacetyl group is a versatile functional group that can be used as a building block for the synthesis of a variety of heterocyclic compounds with potential biological activities.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of Schiff bases from this compound. It is crucial to note that the bromoacetyl group is susceptible to nucleophilic attack by the primary amine. Therefore, careful control of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reactants) is essential to favor the formation of the imine at the aldehyde group while minimizing side reactions at the bromoacetyl moiety.

Protocol 1: General Synthesis of Schiff Bases

This protocol describes a general procedure for the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted anilines, aliphatic amines)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 0.01 mol of this compound in 30 mL of absolute ethanol. Gentle warming may be required to facilitate dissolution.

  • In a separate beaker, dissolve 0.01 mol of the primary amine in 20 mL of absolute ethanol.

  • Add the amine solution dropwise to the aldehyde solution with continuous stirring at room temperature.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified Schiff base in a vacuum oven or desiccator.

Characterization:

The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • FT-IR Spectroscopy: To confirm the formation of the azomethine group (C=N stretch, typically around 1600-1650 cm⁻¹) and the disappearance of the aldehyde C=O and primary amine N-H stretching bands.

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the ratio of protons and carbons. The azomethine proton (-CH=N-) typically appears as a singlet in the ¹H NMR spectrum.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Protocol 2: Antimicrobial Activity Screening (Agar Well Diffusion Method)

This protocol outlines a common method for evaluating the antimicrobial activity of the synthesized Schiff bases.

Materials:

  • Synthesized Schiff base

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Nutrient agar and Sabouraud dextrose agar

  • Sterile Petri dishes

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal discs (e.g., Ciprofloxacin, Fluconazole)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring the appropriate molten and cooled agar into Petri dishes and allowing them to solidify.

  • Prepare stock solutions of the synthesized Schiff bases and standard drugs in DMSO (e.g., 1 mg/mL).

  • Prepare microbial inoculums by suspending the microorganisms in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Spread 100 µL of the microbial suspension evenly onto the surface of the agar plates using a sterile spreader.

  • Using a sterile cork borer, create wells (e.g., 6 mm in diameter) in the agar.

  • Add a specific volume (e.g., 100 µL) of each test compound solution into separate wells.

  • Place standard antibiotic/antifungal discs on the agar surface as positive controls. A well with DMSO can serve as a negative control.

  • Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Protocol 3: Anticancer Activity Screening (MTT Assay)

This protocol describes the evaluation of the cytotoxic activity of the synthesized Schiff bases against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized Schiff bases

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

  • CO₂ incubator

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[2]

  • Prepare various concentrations of the test compounds in the culture medium.

  • Remove the old medium and treat the cells with different concentrations of the Schiff base derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability can be calculated, and the IC₅₀ (concentration required to inhibit 50% of cell growth) can be determined.

Data Presentation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity (Zone of Inhibition in mm)

CompoundS. aureusE. coliC. albicansA. niger
Schiff Base 1
Schiff Base 2
CiprofloxacinN/AN/A
FluconazoleN/AN/A
DMSO

Table 2: Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7HeLa
Schiff Base 1
Schiff Base 2
Doxorubicin

Note: The data in these tables are placeholders and should be populated with experimental results.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_application Biological Evaluation Start 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde + Primary Amine Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Start->Reaction Purification Filtration & Recrystallization Reaction->Purification Characterization FT-IR, NMR, Mass Spec, Melting Point Purification->Characterization Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Characterization->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Characterization->Anticancer

Caption: General workflow for the synthesis and biological evaluation.

Proposed Signaling Pathway for Anticancer Activity

The following diagram illustrates a potential mechanism of anticancer activity, where Schiff base derivatives may induce apoptosis through the intrinsic mitochondrial pathway, possibly involving the MAPK signaling pathway, a known target for similar compounds.[5]

G Schiff_Base Schiff Base Derivative ROS ↑ Reactive Oxygen Species (ROS) Schiff_Base->ROS MAPK MAPK Pathway Modulation Schiff_Base->MAPK Mitochondria Mitochondrial Dysfunction ROS->Mitochondria MAPK->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Potential signaling pathway for anticancer activity.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

Troubleshooting Guide

Question 1: Why is the yield of my reaction consistently low?

Answer: Low yields in the synthesis of this compound can be attributed to several factors, primarily related to the reagents and reaction conditions of the Friedel-Crafts acylation.

  • Moisture Sensitivity of Catalyst: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1] Any contamination with water will deactivate the catalyst, leading to a significant drop in yield. Ensure all glassware is thoroughly oven-dried, and solvents are anhydrous.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst because the product, an aryl ketone, can form a complex with the catalyst, rendering it inactive.[1][2] It is common to use at least one equivalent of the catalyst with respect to the acylating agent.

  • Reaction Temperature: The optimal temperature is crucial. While higher temperatures can accelerate the reaction, they may also promote the formation of side products and decomposition.[1] For this specific synthesis, temperatures are typically controlled, for instance by dropwise addition of reagents at a controlled temperature.[3][4] It is advisable to start with lower temperatures and monitor the reaction's progress.

  • Improper Work-up: The quenching and extraction steps are critical for isolating the product. The reaction mixture is often poured into ice to decompose the aluminum chloride complex.[3] Inefficient extraction or the formation of stable emulsions during the aqueous work-up can lead to product loss.[1]

Question 2: I am observing the formation of multiple products or unexpected byproducts. How can I improve the selectivity?

Answer: The formation of multiple products often points to issues with regioselectivity or side reactions.

  • Isomer Formation: The hydroxyl and aldehyde groups on the salicylaldehyde ring direct the incoming acyl group. While the 5-position is generally favored, acylation at other positions can occur, leading to isomeric byproducts. The choice of solvent and catalyst can influence this regioselectivity.

  • Polyacylation: Although less common in Friedel-Crafts acylation than in alkylation due to the deactivating nature of the ketone product, polyacylation can still occur under harsh conditions.[2] Using a stoichiometric amount of the acylating agent and controlling the reaction time can minimize this.

  • Side Reactions of the Hydroxyl Group: The free hydroxyl group on salicylaldehyde can potentially react with the acylating agent or the Lewis acid. One strategy to circumvent this is to protect the hydroxyl group (e.g., as an acetate) before the Friedel-Crafts reaction, followed by a deprotection step.[5]

Question 3: The reaction mixture becomes a thick, unmanageable slurry. What can I do?

Answer: The formation of a thick slurry is often due to the precipitation of the catalyst-product complex. While this can be a normal observation, if it hinders effective stirring, it can lead to an incomplete reaction.

  • Solvent Volume: Increasing the volume of the solvent (e.g., dichloromethane) can help to keep the reaction mixture more mobile.

  • Mechanical Stirring: For larger-scale reactions, switching from a magnetic stir bar to an overhead mechanical stirrer can provide more efficient mixing of the heterogeneous mixture.

Question 4: During the work-up, I'm struggling with a persistent emulsion during the aqueous extraction. How can I break it?

Answer: Emulsions are common during the work-up of Friedel-Crafts reactions.[1]

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: In some cases, filtering the mixture through a pad of celite can help to break up the emulsion.

  • Patience: Allowing the mixture to stand for an extended period can sometimes lead to phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most frequently cited method is the direct Friedel-Crafts acylation of salicylaldehyde with a bromoacetyl halide (either bromoacetyl chloride or bromoacetyl bromide) using a Lewis acid catalyst like anhydrous aluminum chloride in a chlorinated solvent such as dichloromethane.[3][4]

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Bromoacetyl halides are lachrymators and corrosive; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle with care, avoiding any contact with moisture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • The reaction can be exothermic, especially during the addition of reagents and the quenching step. Proper temperature control is essential.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a suitable method for monitoring the reaction's progress.[5] By spotting the reaction mixture alongside the starting material (salicylaldehyde), you can observe the consumption of the starting material and the appearance of the product spot.

Q4: What are the typical purification methods for the final product?

A4: After the work-up, the crude product, which may be an oil or a solid, is often purified by recrystallization or precipitation.[3] For instance, the crude product can be dissolved in a minimal amount of a solvent like dichloromethane, followed by the addition of a non-solvent like petroleum ether or n-heptane to induce precipitation of the purified product.[3][4] Column chromatography can also be employed for further purification if needed.[6]

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of this compound

ParameterMethod 1Method 2
Starting Material Salicylaldehyde2-(acetoxy)-benzaldehyde
Acylating Agent Bromoacetyl chloride[3]Not specified for this step
Lewis Acid Catalyst Anhydrous Aluminum Trichloride (AlCl₃)[3]Anhydrous Ferric Chloride (FeCl₃)[5]
Solvent Dichloromethane[3]Dichloromethane[5]
Reaction Temperature 40-50°C[3]25°C[5]
Reaction Time 12 hours[3]10 hours[5]
Reported Yield 84%[3]Not specified for final product

Experimental Protocols

Protocol 1: One-Pot Synthesis via Friedel-Crafts Acylation

This protocol is based on a reported procedure.[3]

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Catalyst and Acylating Agent Addition: To the flask, add anhydrous aluminum trichloride (5 equivalents) and dichloromethane. With stirring, raise the temperature to 50°C. A solution of bromoacetyl chloride (1.5 equivalents) in dichloromethane is then added dropwise, and the mixture is stirred for 30 minutes.

  • Substrate Addition: A solution of salicylaldehyde (1 equivalent) in dichloromethane is added dropwise to the reaction mixture at 40°C.

  • Reaction: The reaction mixture is then refluxed for 12 hours.

  • Work-up: After cooling, the reaction mixture is slowly poured into crushed ice with vigorous stirring. The pH is adjusted to 4.

  • Extraction: The aqueous layer is extracted three times with dichloromethane.

  • Washing and Drying: The combined organic layers are washed with distilled water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure to yield a crude oil. This oil is stirred with a small amount of dichloromethane, and then petroleum ether is added at 0°C to precipitate the product as a light brown solid. The solid is collected by filtration and dried.

Protocol 2: Multi-Step Synthesis via Fries Rearrangement

This protocol involves the protection of the hydroxyl group, followed by a Fries rearrangement and subsequent bromination, as described in a patent.[5]

  • Protection of Salicylaldehyde: Salicylaldehyde is reacted with acetic anhydride in glacial acetic acid under reflux to form 2-(acetoxy)-benzaldehyde.

  • Fries Rearrangement: The 2-(acetoxy)-benzaldehyde is then subjected to a Fries rearrangement using a Lewis acid (e.g., anhydrous ferric chloride) in dichloromethane at 25°C for 10 hours to yield 5-acetyl-2-hydroxybenzaldehyde.

  • Bromination: The resulting 5-acetyl-2-hydroxybenzaldehyde is then brominated to afford the final product, this compound. The specific conditions for the final bromination step are not detailed in this particular abstract but would typically involve a bromine source.

Mandatory Visualization

experimental_workflow reagents Salicylaldehyde Bromoacetyl Halide Anhydrous AlCl₃ mixing Combine Reagents in Dichloromethane reagents->mixing reaction Reflux at 40-50°C (12 hours) mixing->reaction workup Quench with Ice Adjust pH reaction->workup extraction Extract with Dichloromethane workup->extraction purification Wash, Dry, and Concentrate extraction->purification product Precipitate/Recrystallize from Dichloromethane/ Petroleum Ether purification->product final_product 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde product->final_product

Caption: Workflow for the one-pot synthesis of this compound.

References

Technical Support Center: Reactions with 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions with this versatile intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is an α-haloketone primarily used as an electrophile in nucleophilic substitution and condensation reactions. The most common applications involve:

  • N-Alkylation of primary and secondary amines: This is a key step in the synthesis of pharmaceuticals like Salmeterol and Vilanterol.[1]

  • Formation of heterocyclic compounds: The bifunctional nature of the molecule allows for the synthesis of various heterocycles.

  • Condensation reactions: The aldehyde group can participate in reactions such as the Claisen-Schmidt condensation to form chalcones.

Q2: What are the principal side products I should be aware of when using this reagent?

A2: The primary side products arise from the reactivity of the α-bromoacetyl group and the phenolic hydroxyl group. The most common side products include:

  • Over-alkylation products: When reacting with primary amines, di-alkylation can occur where two molecules of the benzaldehyde react with the same amine.

  • Intramolecular cyclization product (Benzofuran derivative): Under basic conditions, the phenolic hydroxyl group can displace the bromide to form a substituted benzofuran.

  • Self-condensation products: Under strongly basic conditions, the molecule can potentially undergo self-condensation reactions.

Troubleshooting Guides

Issue 1: Formation of Over-Alkylation Products in Amine Reactions

Symptom: You observe a significant amount of a higher molecular weight byproduct in your reaction mixture when reacting this compound with a primary amine.

Cause: Primary amines, once mono-alkylated, can still act as nucleophiles and react with a second molecule of the electrophilic benzaldehyde, leading to di-alkylation. This is a common issue in amine alkylations.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Control Stoichiometry Use a slight excess of the primary amine (1.1 to 1.5 equivalents) relative to this compound.The higher concentration of the primary amine will statistically favor the mono-alkylation reaction over the di-alkylation of the product.
Slow Addition Dissolve this compound in a suitable solvent (e.g., acetonitrile, DMF) and add it dropwise to a solution of the primary amine and a non-nucleophilic base (e.g., K₂CO₃, DIPEA) at a controlled temperature (e.g., 0-25 °C).Slow addition maintains a low concentration of the electrophile, minimizing the chance of the mono-alkylated product reacting further.
Choice of Base Utilize a hindered or mild base such as diisopropylethylamine (DIPEA) or potassium carbonate instead of strong bases like sodium hydroxide.Strong bases can deprotonate the product amine, increasing its nucleophilicity and promoting over-alkylation. Milder bases will primarily neutralize the HBr formed during the reaction.

Purification of Mono-alkylated Product:

If over-alkylation still occurs, the desired mono-alkylated product can often be separated from the di-alkylated byproduct by column chromatography on silica gel. The di-alkylated product is typically less polar.

Issue 2: Formation of a Benzofuran Side Product

Symptom: You isolate a non-nitrogenous, UV-active impurity that has a molecular weight corresponding to the loss of HBr from the starting material.

Cause: Intramolecular cyclization via a Williamson ether synthesis-type reaction can occur, especially in the presence of a base. The phenoxide formed by deprotonation of the hydroxyl group acts as a nucleophile, attacking the carbon bearing the bromine.

Troubleshooting Strategies:

StrategyExperimental ProtocolExpected Outcome
Temperature Control Maintain a low reaction temperature (e.g., 0-25 °C) during the reaction.The rate of the intramolecular cyclization is generally more sensitive to temperature than the intermolecular N-alkylation.
Base Selection Use a non-nucleophilic, sterically hindered base. If possible, use a base that is just strong enough to neutralize the generated acid without significantly deprotonating the phenol.Minimizes the concentration of the phenoxide intermediate required for cyclization.
Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.Prolonged reaction times, especially after the primary reaction is complete, can lead to an increase in the formation of the benzofuran side product.

Visualizations

Reaction_Pathways reagent 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde product Desired Mono-alkylated Product reagent->product + R-NH2 benzofuran Benzofuran Side Product reagent->benzofuran + Base (Intramolecular) amine Primary Amine (R-NH2) amine->product over_alkylation Di-alkylated Side Product product->over_alkylation + Reagent base Base base->benzofuran

Caption: Possible reaction pathways for this compound.

Troubleshooting_Workflow start Reaction with This compound check_purity Analyze Crude Product (TLC, LC-MS, NMR) start->check_purity pure Product is Pure check_purity->pure Yes impure Impurity Detected check_purity->impure No identify_impurity Identify Side Product(s) impure->identify_impurity over_alkylation Over-alkylation? identify_impurity->over_alkylation benzofuran Benzofuran? identify_impurity->benzofuran optimize_stoichiometry Adjust Stoichiometry (excess amine) over_alkylation->optimize_stoichiometry Yes slow_addition Slow Reagent Addition over_alkylation->slow_addition change_base Use Milder Base over_alkylation->change_base benzofuran->change_base lower_temp Lower Reaction Temperature benzofuran->lower_temp Yes shorter_time Reduce Reaction Time benzofuran->shorter_time

Caption: Troubleshooting workflow for reactions involving the target molecule.

References

Technical Support Center: Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis. This compound is a key intermediate in the preparation of pharmaceuticals such as Salmeterol.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main strategies for synthesizing this compound:

  • Direct Friedel-Crafts Acylation: This is a one-step method involving the reaction of salicylaldehyde with a bromoacetylating agent (e.g., bromoacetyl chloride or bromoacetyl bromide) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2]

  • Multi-step Synthesis via Fries Rearrangement: This approach involves the initial protection of the hydroxyl group of salicylaldehyde by acetylation, followed by a Fries rearrangement to introduce the acetyl group onto the aromatic ring, and finally, bromination of the acetyl group.[5]

Q2: My Friedel-Crafts reaction is resulting in a low yield. What are the common causes?

A2: Low yields in the Friedel-Crafts acylation of salicylaldehyde are often due to several factors:

  • Catalyst Inactivity: Lewis acids such as AlCl₃ are highly sensitive to moisture. Any water present in the solvent, reagents, or glassware will deactivate the catalyst.[6]

  • Insufficient Catalyst: The carbonyl and hydroxyl groups of the product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount or even an excess of the catalyst is often necessary.[6]

  • Substrate-Catalyst Interaction: The hydroxyl group (-OH) on the salicylaldehyde can react with the Lewis acid, potentially deactivating both the substrate and the catalyst.

  • Suboptimal Temperature: Temperature control is crucial. The reaction may require specific temperature ranges for optimal yield and to minimize side reactions.

Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A3: The formation of multiple products can be a significant issue. Here are some strategies to enhance selectivity:

  • Protecting Group Strategy: The multi-step synthesis involving the protection of the phenolic hydroxyl group as an acetate ester can lead to a cleaner reaction with higher purity and yield.[5]

  • Choice of Lewis Acid: Different Lewis acids (e.g., AlCl₃, ZnCl₂, FeCl₃) can offer varying levels of selectivity and reactivity. Experimenting with different catalysts may improve the outcome.[5]

  • Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of reagents can minimize the formation of unwanted isomers and polymeric materials.

Q4: Why is my final product a dark, tarry material instead of the expected solid?

A4: The formation of a dark, tarry substance often indicates polymerization or decomposition of the starting material or product. This can be caused by:

  • Excessively High Reaction Temperatures: Running the reaction at too high a temperature can lead to degradation.

  • Prolonged Reaction Times: Allowing the reaction to proceed for too long can result in the formation of polymeric byproducts.

  • Impure Reagents: Using old or impure salicylaldehyde or acylating agents can introduce impurities that promote side reactions.

Q5: How can I effectively purify the final product?

A5: Purification of this compound can be achieved through several methods:

  • Recrystallization: This is a common method for purifying the solid product. A suitable solvent system can be a mixture of dichloromethane and petroleum ether.[1]

  • Column Chromatography: For smaller scale reactions or to remove persistent impurities, flash column chromatography can be employed.

  • Washing: The crude product can be washed with water and brine to remove inorganic salts and water-soluble impurities.[1]

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Low to No Product Formation Inactive Catalyst: The Lewis acid (e.g., AlCl₃) has been deactivated by moisture.[6]Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The product forms a complex with the Lewis acid, halting the reaction.[6]Use a stoichiometric amount or a slight excess of the Lewis acid catalyst relative to the salicylaldehyde.
Deactivated Starting Material: The hydroxyl group of salicylaldehyde is complexing with the Lewis acid.Consider the multi-step synthesis route involving protection of the hydroxyl group.[5]
Formation of Multiple Products (Isomers) Lack of Regioselectivity: The Friedel-Crafts acylation is occurring at different positions on the aromatic ring.Employ the Fries rearrangement route, which offers better regioselectivity for acylation at the para position.
Product is a Dark, Tarry Substance Polymerization/Decomposition: The reaction temperature is too high or the reaction time is too long.Maintain the recommended reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged reaction times.
Difficulty in Product Isolation Product is Oily: The product has not crystallized from the reaction mixture.After quenching the reaction with ice water, ensure proper pH adjustment. Try precipitating the product by adding a non-polar solvent like petroleum ether at low temperatures (e.g., 0°C).[1]
Final Product is Impure Incomplete Reaction or Side Reactions: The reaction did not go to completion, or side products were formed.Monitor the reaction by TLC. For purification, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and consider recrystallization or column chromatography.[1]

Data Presentation

Table 1: Comparison of Synthetic Protocols for this compound

Parameter Method 1: Direct Friedel-Crafts Acylation Method 2: Multi-step Synthesis via Fries Rearrangement
Starting Material SalicylaldehydeSalicylaldehyde
Key Reagents Bromoacetyl chloride/bromide, Aluminum chlorideAcetic anhydride/Acetyl chloride, Lewis Acid (e.g., ZnCl₂, AlCl₃, FeCl₃), Brominating agent
Number of Steps 13
Reported Yield ~84%[1]High yield (specific percentage for the final product not detailed, but intermediate steps show high yields, e.g., 98-99% for the first step)[5]
Key Advantages Fewer synthetic stepsPotentially higher purity and yield, avoids some issues of direct acylation.[5]
Key Challenges Catalyst sensitivity to moisture, potential for side reactions, requires stoichiometric catalyst.[6]Longer overall synthesis time, requires optimization of each step.

Experimental Protocols

Protocol 1: Direct Friedel-Crafts Acylation

This protocol is adapted from a literature procedure.[1]

  • Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer, add anhydrous aluminum trichloride (20 g, 0.15 mol) and dichloromethane (15 mL).

  • Reagent Addition: Raise the temperature to 50°C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in dichloromethane (10 mL) dropwise. Stir the mixture for 30 minutes.

  • Substrate Addition: Dissolve salicylaldehyde (3.66 g, 0.03 mol) in dichloromethane (10 mL) and add it dropwise to the reaction mixture at 40°C.

  • Reaction: Reflux the reaction mixture for 12 hours.

  • Work-up: Slowly pour the reaction mixture into 120 g of crushed ice with stirring. Adjust the pH to 4 and continue stirring for 30 minutes.

  • Extraction: Add dichloromethane and separate the organic layer. Wash the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with distilled water and brine, and then dry over anhydrous magnesium sulfate. Filter and concentrate in vacuo to obtain a purple oil.

  • Crystallization: Add 15 mL of dichloromethane and stir. Then, add 60 mL of petroleum ether at 0°C to precipitate a light brown solid. Filter and dry to obtain this compound.

Protocol 2: Multi-step Synthesis via Fries Rearrangement (Illustrative)

This protocol is based on a described synthetic method.[5]

Step 1: Synthesis of 2-(acetoxy)-benzaldehyde

  • In a 500 mL three-necked flask, add glacial acetic acid (50 mL).

  • While stirring, add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) dropwise.

  • Reflux the mixture for 2 hours, monitoring the reaction by TLC.

  • Pour the reaction solution into 100 mL of ice water and cool to 5°C.

  • Stir for 1-2 hours until a solid precipitates, then collect the solid by filtration.

  • Dissolve the solid in 125 mL of ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate in vacuo to obtain 2-(acetoxy)-benzaldehyde.

Step 2: Synthesis of 5-acetyl-2-hydroxy-benzaldehyde (Fries Rearrangement)

  • In a 500 mL three-necked flask, add dichloromethane (250 mL) and anhydrous aluminum trichloride (36 g, 0.27 mol) while stirring.

  • Raise the temperature to 25°C and add 2-(acetoxy)-benzaldehyde (29.5 g, 0.18 mol).

  • Maintain the temperature at 25°C and react for 10 hours.

  • Follow a suitable aqueous work-up to isolate the 5-acetyl-2-hydroxy-benzaldehyde.

Step 3: Bromination to this compound

  • Dissolve the 5-acetyl-2-hydroxy-benzaldehyde in a suitable solvent (e.g., glacial acetic acid).

  • Add a brominating agent (e.g., bromine) dropwise at a controlled temperature.

  • After the reaction is complete (monitored by TLC), quench the reaction and isolate the crude product.

  • Purify the crude product by recrystallization to obtain this compound.

Mandatory Visualization

Reaction_Pathway cluster_0 Method 1: Direct Friedel-Crafts Acylation cluster_1 Method 2: Multi-step Synthesis Salicylaldehyde Salicylaldehyde Product1 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Salicylaldehyde->Product1 Acylation Bromoacetyl_Halide Bromoacetyl Halide Bromoacetyl_Halide->Product1 Lewis_Acid AlCl₃ (Lewis Acid) Lewis_Acid->Product1 Salicylaldehyde2 Salicylaldehyde Step1 2-(acetoxy)-benzaldehyde Salicylaldehyde2->Step1 Acetylation Step2 5-acetyl-2-hydroxy-benzaldehyde Step1->Step2 Fries Rearrangement Product2 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Step2->Product2 Bromination

Caption: Synthetic routes to this compound.

Experimental_Workflow start Start setup Reaction Setup (Anhydrous Conditions) start->setup reagent_add Reagent Addition (Controlled Temperature) setup->reagent_add reaction Reaction Monitoring (TLC) reagent_add->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification analysis Product Analysis (NMR, MS, Purity) purification->analysis end End analysis->end

Caption: General experimental workflow for synthesis.

Caption: Decision tree for troubleshooting low yield issues.

References

Troubleshooting low conversion rates in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. Our focus is on addressing common challenges, particularly low conversion rates, in reactions involving this versatile reagent.

Troubleshooting Low Conversion Rates

Low yields and incomplete reactions are common hurdles in organic synthesis. This guide provides a systematic approach to identifying and resolving issues in reactions utilizing this compound.

Issue 1: Low or No Product Formation in Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of the α-haloketone (the bromoacetyl group) with a thioamide. Low yields in this reaction are often traced back to reagent quality, reaction conditions, or procedural missteps.

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Degraded Thioamide Reagent Use a freshly opened bottle of the thioamide or purify the existing stock. Thioamides can degrade over time, especially if exposed to moisture or air.
Insufficient Reaction Temperature While some Hantzsch syntheses proceed at room temperature, heating is often required to drive the reaction to completion. A typical temperature range is heating in a solvent like methanol.[1]
Incorrect Stoichiometry Ensure the correct molar ratios of the reactants are used. An excess of the thioamide is sometimes employed to ensure full conversion of the bromoacetyl compound.[1]
Inadequate Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.
Basic Workup Issues The initial product may be the hydrohalide salt of the thiazole, which can be soluble. Neutralization with a weak base, such as sodium carbonate, is often necessary to precipitate the neutral product.[1]
Issue 2: Poor Yield in Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde group with an active methylene compound, catalyzed by a weak base.

Possible Causes and Solutions:

Potential CauseRecommended Solutions
Inappropriate Catalyst The choice of base is critical. A weak base like piperidine, pyridine, or an ammonium salt is typically used.[2] Strong bases can lead to undesired side reactions.
Suboptimal Reaction Conditions The reaction can be sensitive to temperature and solvent. While often performed at room temperature, gentle heating may be necessary. The removal of water as it is formed can also drive the reaction forward.
Steric Hindrance The substituents on the active methylene compound or the aldehyde can sterically hinder the reaction. If possible, consider using a less bulky active methylene compound.
Low Reactivity of Methylene Compound The active methylene compound must have sufficiently electron-withdrawing groups to facilitate deprotonation by a weak base.
Product Solubility The product may be soluble in the reaction mixture. If a precipitate does not form upon cooling, extraction from the aqueous phase after acidification may be necessary.

Data Presentation

Table 1: Representative Yields in Related Condensation Reactions
Reaction TypeAldehyde SubstrateActive Methylene/KetoneCatalyst/ConditionsYield (%)
KnoevenagelSubstituted BenzaldehydesMalononitrileWater:Glycerol (1:1), RT71-99[3]
KnoevenagelBenzaldehydeMalononitrileMethanol, Microwave, 60°C95+[4]
Claisen-Schmidtp-Hydroxybenzaldehydep-BromoacetophenoneNaOH, Grinding30[1]
Claisen-Schmidtp-Methoxybenzaldehydep-EthoxyacetophenoneNaOH, Grinding65[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis method and has a reported yield of 84%.[5]

Materials:

  • Anhydrous aluminum trichloride

  • Dichloromethane (DCM)

  • Bromoacetyl chloride

  • Salicylaldehyde

  • Crushed ice

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • To a three-necked flask, add anhydrous aluminum trichloride (0.15 mol) and dropwise add 15 mL of DCM with stirring.

  • Raise the temperature to 50°C and add a DCM solution of bromoacetyl chloride (0.045 mol). Stir for 30 minutes.

  • Dissolve salicylaldehyde (0.03 mol) in 10 mL of DCM and add it dropwise to the reaction mixture at 40°C.

  • Reflux the mixture for 12 hours.

  • Slowly pour the reaction mixture into 120 g of crushed ice with stirring and adjust the pH to 4.

  • Perform a liquid-liquid extraction with DCM.

  • Combine the organic phases, wash with distilled water and brine, and then dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to obtain a purple oil.

  • Stir the oil with 15 mL of DCM and then add 60 mL of petroleum ether at 0°C to precipitate a light brown solid.

  • Filter and dry the solid to obtain this compound.

Protocol 2: General Procedure for Hantzsch Thiazole Synthesis

This is a general protocol for the Hantzsch synthesis that can be adapted for this compound.[1]

Materials:

  • This compound

  • Thiourea (or a substituted thioamide)

  • Methanol

  • 5% Sodium Carbonate solution

Procedure:

  • In a vial, combine this compound (1.0 eq) and thiourea (1.5 eq).

  • Add methanol and a stir bar.

  • Heat the mixture with stirring (a hot plate setting of around 100°C is a starting point) for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction contents into a beaker containing a 5% sodium carbonate solution and swirl to mix.

  • Collect the precipitated product by vacuum filtration.

  • Wash the filter cake with water and allow it to air dry.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine Reactants (Aldehyde, Thioamide) solvent Add Solvent (e.g., Methanol) reagents->solvent heat Heat and Stir solvent->heat tlc Monitor by TLC heat->tlc tlc->heat Incomplete cool Cool to RT tlc->cool Reaction Complete precipitate Pour into Na2CO3(aq) to Precipitate cool->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry Product filtrate->dry

Caption: General experimental workflow for Hantzsch thiazole synthesis.

troubleshooting_tree start Low Conversion Rate check_reagents Check Reagent Quality (Fresh, Pure?) start->check_reagents reagent_issue Use Fresh/Purified Reagents check_reagents->reagent_issue No check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions Yes conditions_issue Optimize Conditions (Increase Temp/Time, Change Catalyst) check_conditions->conditions_issue No check_workup Analyze Work-up Procedure (Product Loss?) check_conditions->check_workup Yes workup_issue Modify Work-up (e.g., pH adjustment, extraction) check_workup->workup_issue No side_reactions Investigate Side Reactions (TLC, NMR of crude) check_workup->side_reactions Yes hantzsch_pathway reactant1 5-(2-Bromoacetyl)- 2-hydroxybenzaldehyde sn2 SN2 Attack by Sulfur reactant1->sn2 reactant2 Thioamide (e.g., Thiourea) reactant2->sn2 intermediate Thioether Intermediate sn2->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product Substituted Thiazole dehydration->product

References

Removal of byproducts from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for challenges encountered during the synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, with a focus on byproduct identification and removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and byproducts in the synthesis of this compound?

A1: The synthesis, typically a Friedel-Crafts acylation, can lead to several impurities.[1][2] The most common ones include:

  • Unreacted Starting Material: Salicylaldehyde may remain if the reaction does not go to completion.

  • Positional Isomers: While the primary product is the 5-substituted isomer due to the ortho, para-directing hydroxyl group, small amounts of the 3-(2-Bromoacetyl)-2-hydroxybenzaldehyde isomer can form.

  • O-acylated Byproduct: The acylating agent can react with the phenolic hydroxyl group of salicylaldehyde to form an ester byproduct.

  • Poly-acylated Products: Although the acyl group is deactivating, preventing further reactions, harsh conditions could potentially lead to di-acylation.[3][4]

  • Hydrolyzed Reagents: Moisture in the reaction can lead to the hydrolysis of bromoacetyl chloride or bromide to bromoacetic acid.

Q2: My crude product is a dark, oily, or sticky solid after the initial workup. What should I do next?

A2: A dark and non-crystalline crude product often indicates the presence of impurities and residual solvent. The recommended next step is to attempt purification by trituration or recrystallization. Stirring the crude oil with a non-polar solvent like petroleum ether or hexane at low temperatures can often induce precipitation of the desired product as a solid.[5] If this fails, column chromatography is the most effective method for separating the product from colored impurities and isomers.[6]

Q3: My TLC plate shows multiple spots after the reaction. How can I identify them?

A3: Multiple spots on a Thin Layer Chromatography (TLC) plate confirm a mixture of compounds. You can identify them by running co-spots with known materials:

  • Spot 1 (Reference): Pure salicylaldehyde (starting material).

  • Spot 2 (Reference): A sample from a previous, confirmed pure batch of the final product, if available.

  • Spot 3 (Crude Mixture): Your crude reaction mixture.

Generally, the starting material (salicylaldehyde) is less polar than the more functionalized bromoacetylated product. Isomeric byproducts may have very similar Rf values to the desired product, making them difficult to distinguish without further analysis but necessitating purification by column chromatography.

Q4: How can I effectively remove unreacted starting material and other polar impurities?

A4: Unreacted salicylaldehyde and other polar impurities can typically be removed through two main methods:

  • Aqueous Wash: During the workup phase, washing the organic layer with a mild aqueous base (e.g., dilute sodium bicarbonate solution) can help remove acidic impurities. However, care must be taken as the phenolic product is also weakly acidic.

  • Recrystallization: This is a highly effective method. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly. The desired product should crystallize out, leaving more soluble impurities in the solvent.[7]

  • Column Chromatography: This provides the most thorough separation if recrystallization is not sufficient.[8]

Q5: Recrystallization is not improving the purity of my product significantly. What is the next best step?

A5: If recrystallization fails to provide a product of sufficient purity, it is highly likely that the main impurities are isomers with very similar solubility properties to the desired product. In this scenario, flash column chromatography is the recommended purification method for achieving high purity.[6][7]

Purification Strategies: A Comparative Overview

The choice of purification method depends on the specific impurities present, the required purity level, and the scale of the synthesis.

Purification MethodPrimary Target ImpuritiesAdvantagesDisadvantages
Aqueous Workup Acidic/basic impurities, water-soluble saltsSimple, fast, removes bulk inorganic impurities.May not remove organic byproducts. Emulsion formation can be an issue.
Recrystallization Impurities with different solubility profiles, unreacted starting materialCost-effective, scalable, can yield very pure crystalline material.Ineffective for separating isomers; product loss in the mother liquor.
Column Chromatography Isomers, byproducts with similar polarity, colored impuritiesHighly effective separation, provides high purity.Time-consuming, requires significant solvent volumes, can be difficult to scale up.[6]

Experimental Protocols

Protocol 1: General Aqueous Workup

This procedure is performed after the reaction is complete.

  • Quenching: Slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[5]

  • pH Adjustment: Adjust the pH of the resulting slurry to approximately 4 using a suitable acid or base.[5]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL for a small-scale reaction).[5]

  • Washing: Combine the organic layers and wash successively with water (2 x 50 mL) and brine (1 x 50 mL) to remove residual acids and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent system. A mixture of a polar solvent (like ethyl acetate or dichloromethane) and a non-polar solvent (like petroleum ether or hexane) is often effective.[5][9] The ideal system dissolves the crude product when hot but sparingly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 3: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent (mobile phase) by running TLC plates with different solvent ratios (e.g., varying ratios of hexane/ethyl acetate). The ideal system should give the desired product an Rf value of ~0.3 and show good separation from all impurities.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column. Allow the silica to settle and add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimum volume of the eluent (or a slightly more polar solvent to ensure dissolution) and adsorb it onto a small amount of silica gel. Evaporate the solvent. Carefully add the dry silica-adsorbed sample to the top of the column.

  • Elution: Add the eluent to the column and apply pressure to begin elution. Collect fractions continuously.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the eluent using a rotary evaporator to obtain the purified compound.[8]

Visual Guides

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Salicylaldehyde Salicylaldehyde Final_Product 5-(2-Bromoacetyl)- 2-hydroxybenzaldehyde Salicylaldehyde->Final_Product Bromoacetyl_Halide Bromoacetyl Chloride or Bromoacetyl Bromide Bromoacetyl_Halide->Final_Product Lewis_Acid Lewis Acid (e.g., AlCl₃, FeCl₃) Lewis_Acid->Final_Product Solvent Solvent (e.g., Dichloromethane) Solvent->Final_Product

Caption: Friedel-Crafts acylation synthesis pathway.

Byproduct_Formation Reactants Salicylaldehyde + Bromoacetyl Halide Main_Reaction Main Reaction (Para-Acylation) Reactants->Main_Reaction Side_Reaction1 Side Reaction (Ortho-Acylation) Reactants->Side_Reaction1 Side_Reaction2 Side Reaction (O-Acylation) Reactants->Side_Reaction2 Desired_Product Desired Product (5-substituted) Main_Reaction->Desired_Product Isomer Isomeric Byproduct (3-substituted) Side_Reaction1->Isomer O_Acyl O-Acylated Byproduct Side_Reaction2->O_Acyl

Caption: Potential byproduct formation pathways.

Purification_Workflow Start Crude Reaction Mixture Quench Quench (Ice/Water) Start->Quench Extract Extract (Organic Solvent) Quench->Extract Wash Wash (Water, Brine) Extract->Wash Dry Dry & Concentrate Wash->Dry Crude_Product Crude Product (Oil/Solid) Dry->Crude_Product Purify Purification Step Crude_Product->Purify Recrystallize Recrystallization Purify->Recrystallize Simple Impurities Chromatography Column Chromatography Purify->Chromatography Isomers Present Pure_Product Pure Product Recrystallize->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow logic.

References

Preventing polymerization of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the polymerization of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde during experiments and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is a trifunctional aromatic compound featuring an aldehyde, a bromoacetyl group, and a hydroxyl group on a benzene ring. This combination of reactive functional groups makes it susceptible to degradation and polymerization. Potential polymerization pathways include:

  • Aldehyde Polymerization: Aromatic aldehydes can undergo polymerization, particularly under acidic or cationic conditions, to form polyacetal structures.

  • Bromoacetyl Reactivity: The bromoacetyl group is a potent alkylating agent and can react with nucleophiles, potentially initiating or participating in polymerization reactions.

  • Phenolic Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, which may lead to the formation of reactive quinone-methide intermediates that can polymerize.

Q2: What are the visible signs of polymerization or degradation?

A2: The primary visual indicator of degradation or polymerization is a change in the physical appearance of the compound. Fresh, pure this compound is typically a yellow to dark yellow solid.[1] Signs of degradation include:

  • Color Change: A significant darkening of the solid material.

  • Clumping or Caking: The solid may become sticky or form hard clumps.

  • Reduced Solubility: The compound may become partially or completely insoluble in solvents in which it is normally soluble.

  • Formation of a Gummy or Tarry Residue: In advanced stages of polymerization, the solid may transform into a viscous, intractable material.

Q3: What are the recommended storage conditions to prevent polymerization?

A3: To ensure the stability of this compound, it is crucial to store it under controlled conditions. Several suppliers recommend storing the compound at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[1][2] The compound is also noted to be hygroscopic and moisture-sensitive.[2]

Troubleshooting Guide: Preventing Polymerization

This guide provides a systematic approach to troubleshoot and prevent the polymerization of this compound.

Problem 1: Compound shows signs of degradation upon receipt or during storage.
Click to expand for troubleshooting steps

Possible Causes and Solutions:

  • Improper Storage Conditions: The compound may have been exposed to heat, light, moisture, or oxygen.

    • Solution: Always store the compound in a tightly sealed container, preferably under an inert atmosphere, at the recommended temperature of 2-8°C.[1][2][3] For long-term storage, consider flushing the container with argon or nitrogen before sealing.

  • Exposure to Contaminants: Contamination with acids, bases, or metals can catalyze polymerization.

    • Solution: Use clean, dry spatulas and glassware. Avoid introducing any impurities into the storage container.

Problem 2: Polymerization occurs during an experimental reaction.
Click to expand for troubleshooting steps

Possible Causes and Solutions:

  • Reaction Conditions: High temperatures, acidic or basic conditions, or prolonged reaction times can promote polymerization.

    • Solution:

      • Temperature Control: Maintain the lowest effective temperature for your reaction.

      • pH Control: If possible, buffer the reaction mixture to a neutral pH. The reactivity of the bromoacetyl group with thiols, for example, is pH-dependent.[4]

      • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the desired transformation is complete.

  • Solvent Choice: Protic solvents or solvents containing impurities could contribute to degradation.

    • Solution: Use high-purity, anhydrous solvents. If the reaction chemistry allows, consider aprotic solvents.

  • Presence of Initiators: Trace amounts of radical initiators or exposure to UV light can trigger polymerization.

    • Solution:

      • Inhibitors: For reactions sensitive to radical polymerization, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or hydroquinone. Phenolic compounds themselves can act as radical scavengers.[5][6]

      • Light Protection: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Data Presentation

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°C[1][2]Reduces the rate of potential degradation and polymerization reactions.
Atmosphere Inert (Nitrogen or Argon)[2][3]Prevents oxidation of the aldehyde and phenolic hydroxyl groups.
Moisture Avoid (Hygroscopic)[2]Water can react with the bromoacetyl group and potentially initiate side reactions.
Light Store in the darkLight can initiate radical polymerization and other degradation pathways.
Purity Use high-purity gradeImpurities can act as catalysts for polymerization.

Table 2: Potential Polymerization Inhibitors

Inhibitor ClassExampleMechanism of Action
Radical Scavengers Butylated hydroxytoluene (BHT), HydroquinoneTerminate free-radical chains that can initiate polymerization.[5][7]
Phenolic Compounds Eugenol, ThymolAct as potent radical scavengers, inhibiting polymerization.[6]

Experimental Protocols

Protocol 1: General Handling Procedure for this compound
  • Preparation: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere: For maximum stability, handle the solid in a glovebox or under a gentle stream of an inert gas like nitrogen or argon.

  • Weighing: Use a clean, dry weighing vessel on an analytical balance. Minimize the time the container is open to the atmosphere.

  • Transfer: Promptly transfer the weighed solid to the reaction vessel.

  • Storage: After use, tightly reseal the container. For long-term storage, consider flushing the headspace with an inert gas before sealing.

Protocol 2: Detection of Polymerization using Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet or a mull of the this compound sample to be analyzed.

  • Data Acquisition: Obtain the FTIR spectrum of the sample.

  • Spectral Analysis: Compare the spectrum of the potentially polymerized sample to a reference spectrum of a pure, fresh sample. Look for the following changes:

    • Broadening of Peaks: Polymerization often leads to a general broadening of spectral peaks.

    • Changes in the Carbonyl Region (1650-1750 cm⁻¹): The sharp aldehyde C=O stretch may broaden or shift. The appearance of new peaks in this region could indicate the formation of different carbonyl-containing structures.

    • Appearance of Ether Linkages (1000-1200 cm⁻¹): The formation of polyacetals will result in the appearance of C-O stretching vibrations in this region.

    • Diminished Aldehyde C-H Stretch (around 2720 and 2820 cm⁻¹): A decrease in the intensity of the characteristic aldehyde C-H stretching peaks can indicate consumption of the aldehyde group during polymerization.

Visualizations

Troubleshooting_Workflow Troubleshooting Polymerization of this compound start Polymerization Suspected storage_check Check Storage Conditions (Temp, Atmosphere, Light, Moisture) start->storage_check reaction_check Review Reaction Protocol (Temp, pH, Time, Solvent) start->reaction_check purity_check Assess Starting Material Purity start->purity_check storage_ok Storage OK? storage_check->storage_ok reaction_ok Reaction Conditions OK? reaction_check->reaction_ok purity_ok Purity High? purity_check->purity_ok storage_ok->reaction_check Yes optimize_storage Optimize Storage: - 2-8°C - Inert Gas - Dark & Dry storage_ok->optimize_storage No reaction_ok->purity_check Yes optimize_reaction Modify Reaction: - Lower Temp - Control pH - Shorter Time - Anhydrous Solvent reaction_ok->optimize_reaction No purify_material Purify Starting Material (e.g., Recrystallization) purity_ok->purify_material No end_success Polymerization Prevented purity_ok->end_success Yes optimize_storage->end_success add_inhibitor Consider Adding Inhibitor (e.g., BHT) optimize_reaction->add_inhibitor purify_material->end_success add_inhibitor->end_success

Caption: A workflow diagram for troubleshooting the polymerization of this compound.

Polymerization_Pathways Potential Polymerization Pathways cluster_aldehyde Aldehyde Polymerization cluster_bromoacetyl Bromoacetyl Reactivity cluster_phenol Phenolic Oxidation monomer 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde aldehyde_init Initiation (e.g., H+) monomer->aldehyde_init bromo_react Reaction with Nucleophiles monomer->bromo_react phenol_ox Oxidation (O2, light) monomer->phenol_ox aldehyde_poly Polyacetal Formation aldehyde_init->aldehyde_poly bromo_poly Cross-linking/ Polymerization bromo_react->bromo_poly quinone Quinone-methide Intermediate phenol_ox->quinone phenol_poly Polymerization quinone->phenol_poly

Caption: Potential polymerization pathways for this compound.

References

Column chromatography conditions for purifying 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the column chromatography purification of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives?

A1: The most common stationary phase for the purification of these derivatives is silica gel. A standard mesh size of 60-120 or 230-400 is typically effective for flash column chromatography. Due to the presence of a slightly acidic phenolic hydroxyl group and a reactive bromoacetyl group, the silica gel may need to be deactivated to prevent product degradation or tailing.

Q2: How do I select an appropriate mobile phase for column chromatography?

A2: Mobile phase selection should be guided by Thin Layer Chromatography (TLC) analysis. A common and effective solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Start by testing different ratios of these solvents (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate) to find a system where the desired product has an Rf value between 0.2 and 0.4. This range generally provides the best separation during column chromatography.

Q3: My compound appears to be degrading on the column. What can I do to prevent this?

A3: this compound and its derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can use deactivated silica gel. This can be achieved by preparing a slurry of the silica gel in the chosen mobile phase containing a small amount of a base, such as 1-2% triethylamine. Flushing the column with this basic mobile phase before loading the sample can also neutralize the acidic sites on the silica.

Q4: Should I use isocratic or gradient elution for my purification?

A4: The choice between isocratic and gradient elution depends on the complexity of your crude sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures where the impurities are well-separated from the product on the TLC plate.

  • Gradient elution , where the polarity of the mobile phase is gradually increased during the separation (e.g., by increasing the percentage of ethyl acetate in hexane), is often more effective for complex mixtures containing impurities with a wide range of polarities. A gradient can help to elute more polar impurities that might otherwise remain on the column, and it can also sharpen the peaks of later-eluting compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the column chromatography purification of this compound derivatives.

Observation Potential Cause Suggested Solution
Product does not elute from the column The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to an 8:2 or 7:3 mixture. A small percentage of a more polar solvent, like methanol, can be added to the eluent for very polar compounds, but this should be done cautiously as it can sometimes lead to solubility issues with the primary mobile phase.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel using a 2D TLC experiment. If decomposition is observed, use deactivated silica gel for the column.
Poor separation of product and impurities (co-elution) The chosen mobile phase does not provide adequate resolution.Re-optimize the mobile phase using TLC. Test different solvent systems, including different solvent combinations (e.g., dichloromethane/methanol), to maximize the difference in Rf values (ΔRf) between your product and the impurities.
The column was overloaded with the crude sample.Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly as a slurry and that the bed is level. Avoid letting the column run dry at any point.
Peak Tailing (streaking) of the product band The compound is interacting too strongly with the acidic sites on the silica gel.Use deactivated silica gel or add a small amount of a modifier to your mobile phase. For acidic compounds, adding a small amount of acetic acid can sometimes improve peak shape. However, for these derivatives, deactivation with a base like triethylamine is more common.
The sample was loaded in a solvent that is too polar.Dissolve the sample in a minimal amount of the mobile phase or a solvent with slightly lower polarity than the mobile phase. If the compound is not very soluble, consider dry loading.
Low recovery of the product after the column The compound is irreversibly adsorbed onto the silica gel.This can happen with very polar compounds or if the compound is unstable on silica. Try a "flush" with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end of the chromatography to elute any remaining material. Consider using a different stationary phase like alumina if silica proves to be problematic.
The compound is volatile and was lost during solvent removal.Use a lower temperature on the rotary evaporator and be careful not to leave the product under high vacuum for an extended period.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

    • Visualize the spots under UV light. The optimal mobile phase should give the desired product an Rf of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent determined from the TLC analysis.

    • Pour the slurry into a glass column with a stopcock, ensuring there are no air bubbles.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase. Using a pipette, carefully load the solution onto the top of the silica gel.

    • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure (e.g., using a pump or a bulb) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

    • If using a gradient, gradually increase the polarity of the mobile phase to elute the desired compound and then any more polar impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Deactivation of Silica Gel
  • Prepare the mobile phase as determined by TLC.

  • Add 1-2% triethylamine to the mobile phase.

  • Pack the column with silica gel using this modified mobile phase.

  • Flush the packed column with at least two column volumes of the triethylamine-containing mobile phase.

  • Proceed with sample loading and elution as described in Protocol 1, using the mobile phase with triethylamine.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase packing Pack Column with Silica Gel Slurry tlc->packing deactivation Deactivate Silica (Optional) packing->deactivation loading Load Crude Product (Wet or Dry) deactivation->loading elution Elute with Mobile Phase (Isocratic or Gradient) loading->elution collection Collect Fractions elution->collection fraction_tlc Monitor Fractions by TLC collection->fraction_tlc combine Combine Pure Fractions fraction_tlc->combine evaporation Evaporate Solvent combine->evaporation product Purified Product evaporation->product

Caption: General workflow for the purification of this compound derivatives by column chromatography.

troubleshooting_logic cluster_separation Separation Issues cluster_yield Yield Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation/ Co-elution start->poor_sep no_elution Product Does Not Elute start->no_elution tailing Peak Tailing start->tailing low_recovery Low Recovery start->low_recovery decomposition Product Decomposition start->decomposition optimize_mp Optimize Mobile Phase poor_sep->optimize_mp gradient Use Gradient Elution poor_sep->gradient reduce_load Reduce Sample Load poor_sep->reduce_load no_elution->optimize_mp deactivate_si Deactivate Silica Gel tailing->deactivate_si dry_load Use Dry Loading tailing->dry_load low_recovery->deactivate_si decomposition->deactivate_si

Managing the reactivity of the bromoacetyl group to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the reactivity of the bromoacetyl group to prevent unwanted side reactions during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the bromoacetyl group in bioconjugation?

A1: The primary target for the bromoacetyl group is the sulfhydryl (thiol) group of cysteine residues in proteins and peptides. The reaction proceeds via an SN2 nucleophilic substitution, forming a stable thioether bond. For optimal reactivity with cysteine, a pH range of 7.5-8.5 is recommended to ensure a significant portion of the cysteine thiols are in the more nucleophilic thiolate form.[1]

Q2: What are the most common side reactions associated with the bromoacetyl group?

A2: While highly reactive towards cysteine, the bromoacetyl group can also react with other nucleophilic amino acid residues, especially under non-optimal conditions. The most common off-target residues are:

  • Histidine: The imidazole side chain of histidine can be alkylated. This reaction is pH-dependent, with reactivity increasing at pH values above 6.[1]

  • Lysine: The ε-amino group of lysine can react, but this is a much slower reaction and typically only becomes significant at a higher pH (>9.0) where the amine is deprotonated.[1]

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This side reaction can occur even at neutral or slightly acidic pH, particularly with prolonged reaction times or high concentrations of the bromoacetylating reagent.[1]

Q3: How does pH affect the selectivity of bromoacetylation?

A3: pH is a critical parameter for controlling the selectivity of bromoacetyl reactions. The following table summarizes the effect of pH on the reactivity of the bromoacetyl group with different amino acid residues.

pH RangePrimary TargetPotential Side ReactionsNotes
6.0 - 7.0 Cysteine (slower reaction)Histidine (reactivity increases as the imidazole ring becomes deprotonated)Favorable for minimizing reaction with lysine.
7.5 - 8.5 Cysteine (Optimal) Histidine, MethionineThis range is optimal for targeting cysteine residues due to the pKa of the cysteine thiol being around 8.3-8.6.[1]
> 9.0 CysteineLysine (reactivity significantly increases), HistidineHigh pH increases the rate of reaction with thiols but decreases selectivity.

Q4: How stable is the bromoacetyl group in aqueous solutions?

A4: The bromoacetyl moiety is reasonably stable in aqueous buffers. In the absence of thiol groups, it has been found to be stable for up to one day at 25°C.[2] However, it is susceptible to hydrolysis, especially at higher pH and temperature. For this reason, it is recommended to prepare solutions of bromoacetylating reagents fresh before use.

Q5: What is the difference in reactivity between bromoacetyl and maleimide groups towards thiols?

A5: A significant kinetic discrimination (2-3 orders of magnitude in terms of rate constants) can be achieved between maleimide and bromoacetyl functions when reactions with thiols are performed at pH 6.5.[3] Maleimides react more rapidly with thiols at this pH. The bromoacetyl group reacts more readily at higher pH values (e.g., pH 9.0) and maintains high chemoselectivity for thiols over other nucleophiles like amino or imidazole groups.[3] The thioether bond formed from a bromoacetyl reaction is generally considered more stable than the thiosuccinimide adduct from a maleimide reaction, which can undergo a retro-Michael reaction.[4]

Troubleshooting Guides

Problem 1: Low or No Labeling of the Target Molecule
Possible Cause Suggested Solution
Suboptimal pH Ensure the reaction buffer pH is between 7.5 and 8.5 to facilitate the deprotonation of the cysteine thiol group.[1]
Presence of Competing Nucleophiles in Buffer Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, β-mercaptoethanol) as they will compete with the target molecule for the bromoacetyl reagent.[5] If a reducing agent is necessary for protein stability, perform a buffer exchange step prior to conjugation.[1]
Inaccessible Cysteine Residue The target cysteine may be buried within the protein's three-dimensional structure. Consider using a mild denaturant (e.g., 1-2 M urea) to partially unfold the protein and increase accessibility.
Oxidized Cysteine Residues Cysteine residues may be oxidized, forming disulfide bonds. Pretreat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent before adding the bromoacetyl reagent.[5]
Hydrolyzed/Inactive Reagent Prepare fresh solutions of the bromoacetylating reagent immediately before use. Store stock solutions in an anhydrous solvent like DMSO or DMF and protect them from moisture.
Problem 2: Non-Specific Labeling and Side Product Formation
Possible Cause Suggested Solution
pH is Too High If you observe significant labeling of lysine residues, lower the reaction pH to the 7.5-8.5 range.[1] For minimizing reaction with histidine, consider a pH closer to 7.0 to keep the imidazole ring protonated and less reactive.[1]
Excess Bromoacetyl Reagent A high molar excess of the bromoacetylating reagent can drive reactions with less nucleophilic residues.[1] Perform a titration to determine the optimal molar ratio of reagent to your target molecule.
Prolonged Reaction Time Longer reaction times can increase the chance of side reactions with methionine and other less reactive nucleophiles.[1] Monitor the reaction progress over time and quench the reaction once sufficient labeling of the target is achieved.
Reaction with Histidine If histidine modification is a concern, perform the reaction at a pH closer to 7.0 to keep the imidazole ring protonated and less reactive.[1]
Reaction with Methionine To minimize methionine alkylation, use the lowest effective concentration of the bromoacetylating reagent and the shortest possible reaction time.[1]
Problem 3: Protein Precipitation During Labeling
Possible Cause Suggested Solution
High Protein and/or Reagent Concentration High concentrations can increase intermolecular interactions and aggregation. Reduce the protein concentration (a starting point of 1-2 mg/mL is often recommended).[5] Add the bromoacetyl reagent dropwise while gently stirring to avoid localized high concentrations.
Suboptimal Reaction Conditions If the reaction conditions are not optimal for your specific protein, it can lead to unfolding and aggregation. Optimize buffer composition and ensure the pH is at least 1-1.5 units away from the protein's isoelectric point (pI).[5]
Presence of Organic Solvents Bromoacetylating reagents are often dissolved in organic solvents like DMSO or DMF. Adding a high percentage of these solvents can destabilize the protein. Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).[5]
Over-labeling Attaching too many bromoacetyl groups can alter the physicochemical properties of the protein, leading to insolubility. Reduce the molar excess of the bromoacetylating reagent.

Experimental Protocols

Protocol 1: N-Terminal Bromoacetylation of a Peptide on Solid Support

This protocol describes the bromoacetylation of the N-terminus of a peptide synthesized on a solid-phase resin.

Materials:

  • Peptide-resin with a free N-terminus

  • Bromoacetic anhydride

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., TFA-based with scavengers)

  • RP-HPLC system for purification

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • N-Terminal Deprotection: Ensure the N-terminal protecting group (e.g., Fmoc) has been removed according to your standard solid-phase peptide synthesis protocol.

  • Washing: Wash the resin thoroughly with DMF (3x) and then with DCM (3x).

  • Bromoacetylation Reaction:

    • Prepare a solution of bromoacetic anhydride (e.g., 5-10 equivalents relative to the resin substitution) and DIPEA (e.g., 10-20 equivalents) in DMF.

    • Add the bromoacetylation solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for completion using a ninhydrin test to detect any remaining free amines.

  • Washing: Wash the resin with DMF (3x), followed by DCM (3x), and then methanol (3x).

  • Drying: Dry the resin under vacuum.

  • Cleavage and Deprotection: Cleave the N-bromoacetylated peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.

  • Purification: Purify the crude peptide by RP-HPLC under acidic conditions (e.g., using a water/acetonitrile gradient with 0.1% TFA) to prevent premature reaction of the bromoacetyl group.[6]

Protocol 2: Selective Labeling of Cysteine Residues in a Protein

This protocol provides a general procedure for labeling accessible cysteine residues in a protein with a bromoacetyl-containing probe.

Materials:

  • Protein solution (1-5 mg/mL) in a suitable buffer (e.g., phosphate, HEPES)

  • Bromoacetylating reagent (e.g., bromoacetyl-PEG-biotin, fluorescent bromoacetamide) stock solution in anhydrous DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M 2-mercaptoethanol or DTT)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be labeled, perform a reduction step using a reducing agent like DTT or TCEP.

    • Remove the reducing agent completely (e.g., via a desalting column or dialysis) before proceeding, as it will compete with the protein for the bromoacetyl reagent.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the bromoacetylating reagent stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light, especially when using fluorescent probes.[5]

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 10-100 mM to react with any excess bromoacetyl reagent.

    • Incubate for at least 30 minutes at room temperature.

  • Purification:

    • Remove the excess bromoacetylating reagent and quenching reagent by dialysis or size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.

  • Characterization:

    • Confirm the extent of labeling using techniques such as mass spectrometry or by quantifying the remaining free thiols using Ellman's reagent (DTNB).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Reduction/Buffer Exchange) Labeling Labeling Reaction (pH 7.5-8.5, RT, 1-2h) Protein_Prep->Labeling Reagent_Prep Prepare Fresh Bromoacetyl Reagent Reagent_Prep->Labeling Quenching Quench Excess Reagent (e.g., DTT) Labeling->Quenching Purification Purification (Dialysis/SEC) Quenching->Purification Characterization Characterization (Mass Spec/Ellman's) Purification->Characterization

Caption: General workflow for protein labeling with a bromoacetyl reagent.

Troubleshooting_Workflow Start Problem Encountered Low_Labeling Low/No Labeling Start->Low_Labeling Non_Specific Non-Specific Labeling Start->Non_Specific Precipitation Precipitation Start->Precipitation Check_pH Check pH (7.5-8.5) Low_Labeling->Check_pH Adjust_pH Adjust pH (Lower to 7.0-7.5) Non_Specific->Adjust_pH Reduce_Conc Reduce Protein/Reagent Concentration Precipitation->Reduce_Conc Check_Reagents Check Reagents (Fresh? Competing nucleophiles?) Check_pH->Check_Reagents pH OK Check_Cys Check Cysteine (Accessible? Reduced?) Check_Reagents->Check_Cys Reagents OK Solution Problem Resolved Check_Cys->Solution Cysteine OK Reduce_Excess Reduce Molar Excess of Reagent Adjust_pH->Reduce_Excess pH Adjusted Reduce_Time Reduce Reaction Time Reduce_Excess->Reduce_Time Excess Reduced Reduce_Time->Solution Time Reduced Optimize_Buffer Optimize Buffer (pH vs pI) Reduce_Conc->Optimize_Buffer Conc. Reduced Limit_Solvent Limit Organic Solvent (<10%) Optimize_Buffer->Limit_Solvent Buffer Optimized Limit_Solvent->Solution Solvent Limited

Caption: Decision tree for troubleshooting common issues in bromoacetylation reactions.

References

Technical Support Center: Monitoring Reactions of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. The focus is on the effective use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in monitoring reactions involving this compound using TLC and HPLC?

A1: The primary challenges include:

  • Spot Tailing in TLC: The presence of a phenolic hydroxyl group and a keto-enol tautomerism can lead to tailing on silica gel TLC plates.

  • Co-elution in HPLC: Structurally similar starting materials, intermediates, and byproducts may co-elute in HPLC, making accurate quantification difficult.

  • Sample Stability: The bromoacetyl group is a reactive electrophile, and the compound may be sensitive to certain conditions, potentially degrading on the column or during sample preparation.

  • Visualization on TLC: While the aromatic system allows for UV visualization, specific staining may be required to differentiate between closely related spots.

Q2: How can I select an appropriate TLC solvent system for my reaction?

A2: The selection of a TLC solvent system is often empirical. A good starting point for silica gel plates is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase should be adjusted to achieve a retention factor (Rf) of approximately 0.3-0.5 for the compound of interest. If spots are too high on the plate (high Rf), decrease the polarity of the eluent. If the spots remain at the baseline (low Rf), increase the eluent's polarity.

Q3: What type of HPLC column is recommended for analyzing this compound?

A3: A reverse-phase C18 column is the most common and suitable choice for analyzing aromatic compounds like this compound and its derivatives. These columns provide good separation based on hydrophobicity.

Q4: Can I use the same sample for both TLC and HPLC analysis?

A4: Yes, you can prepare a stock solution of your reaction aliquot in a suitable solvent (e.g., acetonitrile or methanol) and use it for both TLC spotting and HPLC injection. Ensure the concentration is appropriate for both techniques to avoid overloading the TLC plate or the HPLC column.

Troubleshooting Guides

Thin-Layer Chromatography (TLC)
Problem Possible Cause(s) Solution(s)
Streaking or Tailing of Spots 1. Sample is too concentrated.[1] 2. The compound is acidic or basic.[1] 3. Interaction with the silica gel.1. Dilute the sample before spotting. 2. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the developing solvent. 3. Try a different stationary phase, such as alumina.
Spots are Not Visible 1. The compound is not UV-active. 2. The sample is too dilute. 3. The compound has evaporated from the plate.1. Use a chemical stain for visualization (e.g., p-anisaldehyde, potassium permanganate, or iodine).[1][2][3] 2. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 3. Visualize the plate immediately after development.
Rf Value is Too High or Too Low 1. The eluent is too polar or not polar enough.[4]1. Adjust the solvent system. Increase the proportion of the non-polar solvent to lower the Rf, or increase the proportion of the polar solvent to raise the Rf.
Uneven Solvent Front 1. The TLC plate is touching the side of the developing chamber. 2. The bottom of the plate is not level in the chamber.1. Ensure the plate is centered in the chamber. 2. Make sure the chamber has a flat bottom and the plate is placed evenly.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause(s) Solution(s)
Broad or Tailing Peaks 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Column overloading.1. Use a guard column and ensure the mobile phase is filtered. 2. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Dilute the sample.
Ghost Peaks 1. Contamination in the injector or column. 2. Carryover from a previous injection.1. Flush the system with a strong solvent. 2. Include a wash step in the injection sequence.
Fluctuating Baseline 1. Air bubbles in the system. 2. Insufficient mobile phase mixing. 3. Detector lamp is failing.1. Degas the mobile phase. 2. Ensure proper mixing of the mobile phase components. 3. Replace the detector lamp.
Changes in Retention Time 1. Fluctuation in mobile phase composition. 2. Column temperature changes. 3. Column aging.1. Prepare fresh mobile phase and ensure accurate mixing. 2. Use a column oven to maintain a constant temperature. 3. Replace the column.

Data Presentation

The following tables provide estimated TLC Rf values and HPLC retention times for this compound and a potential starting material, salicylaldehyde. These values are for guidance and may vary depending on specific experimental conditions.

Table 1: Estimated TLC Rf Values on Silica Gel

Compound Solvent System (Hexane:Ethyl Acetate) Estimated Rf Value
Salicylaldehyde7:3~ 0.6
This compound7:3~ 0.4

Table 2: Estimated HPLC Retention Times

Compound Column Mobile Phase Flow Rate Estimated Retention Time (min)
SalicylaldehydeC18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (60:40)1.0 mL/min~ 3.5
This compoundC18 (4.6 x 250 mm, 5 µm)Acetonitrile:Water (60:40)1.0 mL/min~ 5.0

Experimental Protocols

Protocol 1: TLC Monitoring of a Reaction

This protocol describes a general procedure for monitoring the progress of a reaction, such as the Friedel-Crafts acylation of a salicylaldehyde derivative.

  • Plate Preparation: On a silica gel TLC plate, gently draw a starting line with a pencil about 1 cm from the bottom.

  • Spotting:

    • On the starting line, spot the starting material (SM) solution.

    • Spot a co-spot (C), which is a mixture of the starting material and the reaction mixture.

    • At various time points (e.g., t=0, 1h, 2h), take an aliquot of the reaction mixture, dilute it, and spot it on the plate (RM).

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm).[3] If necessary, use a staining solution like p-anisaldehyde for better visualization of aldehydes and ketones.[1]

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Protocol 2: HPLC Monitoring of a Reaction

This protocol outlines a general method for quantitative monitoring of a reaction using reverse-phase HPLC.

  • Sample Preparation: At each time point, take a small aliquot from the reaction mixture. Quench the reaction if necessary and dilute the sample to an appropriate concentration with the mobile phase.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40). The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both reactant and product have significant absorbance (e.g., 254 nm or 360 nm).[5]

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject a standard solution of the starting material to determine its retention time.

    • Inject the prepared samples from the reaction mixture at different time points.

    • Monitor the chromatograms for the decrease in the peak area of the starting material and the increase in the peak area of the product. The reaction is complete when the peak corresponding to the starting material is no longer detected.

Mandatory Visualization

Reaction_Monitoring_Workflow cluster_reaction Chemical Reaction cluster_sampling Sampling & Quenching cluster_tlc TLC Analysis (Qualitative) cluster_hplc HPLC Analysis (Quantitative) Reaction Reaction Mixture (e.g., Synthesis of this compound) Aliquot Take Aliquot at Time (t) Reaction->Aliquot t = 0, 1h, 2h... TLC_Spot Spot on TLC Plate (SM, Co-spot, RM) Aliquot->TLC_Spot HPLC_Sample Dilute for HPLC Aliquot->HPLC_Sample TLC_Run Develop TLC Plate TLC_Spot->TLC_Run TLC_Visualize Visualize under UV/Stain TLC_Run->TLC_Visualize TLC_Decision Reaction Complete? TLC_Visualize->TLC_Decision TLC_Decision->Aliquot No Workup Proceed to Work-up & Purification TLC_Decision->Workup Yes HPLC_Inject Inject into HPLC HPLC_Sample->HPLC_Inject HPLC_Analyze Analyze Chromatogram (Peak Area vs. Time) HPLC_Inject->HPLC_Analyze HPLC_Decision Reaction Complete? HPLC_Analyze->HPLC_Decision HPLC_Decision->Aliquot No HPLC_Decision->Workup Yes

Caption: Workflow for monitoring a chemical reaction using TLC and HPLC.

References

Technical Support Center: Industrial Scale Synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound on an industrial scale?

A1: There are two main routes for the industrial synthesis of this compound:

  • Direct Friedel-Crafts Acylation: This is the most common method, involving the reaction of salicylaldehyde with a bromoacetylating agent (such as bromoacetyl chloride or bromoacetyl bromide) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This method is favored for its directness but can present challenges in terms of catalyst handling, byproduct formation, and purification.

  • Multi-step Synthesis via Protection and Rearrangement: An alternative approach involves a three-step process to potentially achieve higher purity and yield.[2] This method consists of:

    • Protection: The hydroxyl group of salicylaldehyde is protected, for example, by reacting it with acetic anhydride to form 2-(acetoxy)-benzaldehyde.[2]

    • Fries Rearrangement: The protected intermediate undergoes a Fries rearrangement to introduce an acetyl group onto the aromatic ring.

    • Bromination: The resulting 5-acetyl-2-hydroxybenzaldehyde is then brominated to yield the final product.

Q2: What are the critical process parameters to control during the Friedel-Crafts acylation?

A2: Careful control of several parameters is crucial for a successful and safe industrial-scale Friedel-Crafts acylation:

  • Temperature: The reaction is highly exothermic. Maintaining a controlled temperature, often between 0°C and 40°C, is critical to prevent runaway reactions and minimize the formation of byproducts.[1]

  • Reagent Addition Rate: Slow, controlled addition of the bromoacetylating agent and the catalyst is essential to manage the exothermic nature of the reaction.

  • Moisture Control: Aluminum chloride and bromoacetyl chloride are highly sensitive to moisture. Strict anhydrous conditions must be maintained to prevent catalyst deactivation and the formation of hydrogen bromide gas.

  • Stoichiometry: A stoichiometric amount of the Lewis acid catalyst is often required because it forms a complex with the product ketone, which can deactivate the catalyst.[3]

Q3: What are the common byproducts in the synthesis of this compound?

A3: The primary byproducts of concern in the Friedel-Crafts acylation route are positional isomers and poly-acylated products. Due to the directing effects of the hydroxyl and aldehyde groups on the salicylaldehyde ring, acylation can potentially occur at other positions, leading to impurities that are difficult to separate. Over-acylation can also occur if the reaction conditions are not carefully controlled.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Catalyst Deactivation: Presence of moisture in reagents or solvents.Ensure all reagents and solvents are thoroughly dried before use. Handle aluminum chloride under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction: Insufficient reaction time or temperature.Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC). Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for byproduct formation.
Suboptimal Stoichiometry: Insufficient amount of Lewis acid catalyst.Use at least a stoichiometric amount of the Lewis acid catalyst relative to the salicylaldehyde.
Low Purity / Difficult Purification Formation of Isomers: Incorrect reaction temperature or catalyst choice.Maintain strict temperature control during the reaction. Experiment with different Lewis acid catalysts (e.g., ferric chloride, zinc chloride) which may offer better regioselectivity.[2]
Presence of Unreacted Starting Materials: Incomplete reaction.See "Incomplete Reaction" under "Low Yield".
Formation of Poly-acylated Byproducts: Excess of the bromoacetylating agent or prolonged reaction at elevated temperatures.Use a precise stoichiometric amount of the bromoacetylating agent. Ensure the reaction is stopped once the desired conversion is achieved.
Runaway Reaction / Poor Exotherm Control Rapid Reagent Addition: Adding the catalyst or acylating agent too quickly.Implement a slow, controlled addition of reagents using a dosing pump. Ensure adequate cooling capacity for the reactor.
Inadequate Heat Transfer: Poor mixing or insufficient cooling surface area in the reactor.Use a reactor with a high surface-area-to-volume ratio and ensure efficient agitation.
Product is a Dark Oil or Gummy Solid Impurities Present: Presence of various byproducts and residual catalyst complexes.Ensure a thorough work-up procedure, including quenching with ice/water and washing with appropriate aqueous solutions to remove the catalyst.
Ineffective Crystallization: Use of an inappropriate solvent system for recrystallization.Screen various solvent systems for recrystallization. A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., heptane, petroleum ether) is often effective.[1][4]

Quantitative Data

The following table summarizes typical yields reported for different synthetic approaches. Note that industrial-scale yields can be influenced by equipment and specific process optimizations.

Synthesis Route Key Reagents Solvent Reported Yield Reference
Friedel-Crafts AcylationSalicylaldehyde, Bromoacetyl chloride, AlCl₃Dichloromethane84%[1]
Multi-step (Protection, Rearrangement, Bromination)Salicylaldehyde, Acetic anhydride, AlCl₃, BromineGlacial acetic acid, DichloromethaneHigh (not quantified)[2]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation (Lab Scale Example)

This protocol is based on a literature procedure and should be adapted and optimized for scale-up with appropriate safety assessments.[1]

  • Reaction Setup: A multi-necked reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to a gas scrubber is set up under an inert atmosphere (e.g., nitrogen).

  • Catalyst Slurry: Anhydrous aluminum trichloride (1.5 equivalents) is suspended in anhydrous dichloromethane.

  • Acylating Agent Addition: A solution of bromoacetyl chloride (1.1 equivalents) in anhydrous dichloromethane is added dropwise to the stirred catalyst slurry while maintaining the temperature at 0-5°C.

  • Substrate Addition: A solution of salicylaldehyde (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by HPLC or TLC.

  • Work-up: The reaction mixture is slowly and carefully poured onto crushed ice with vigorous stirring. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent system (e.g., dichloromethane/petroleum ether).[1]

Protocol 2: Multi-step Synthesis (Patented Method, Lab Scale Example)

This protocol is a summary of a patented alternative synthesis route.[2]

  • Protection of Salicylaldehyde: Salicylaldehyde is reacted with acetic anhydride in glacial acetic acid under reflux to produce 2-(acetoxy)-benzaldehyde. The product is isolated by precipitation in ice water.

  • Fries Rearrangement: 2-(acetoxy)-benzaldehyde is reacted with a Lewis acid (e.g., AlCl₃, FeCl₃, or ZnCl₂) in a solvent like dichloromethane at a controlled temperature (e.g., 25-30°C) to yield 5-acetyl-2-hydroxybenzaldehyde.

  • Bromination: The 5-acetyl-2-hydroxybenzaldehyde is then brominated using a suitable brominating agent to obtain the final product, this compound.

Visualizations

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Check for Moisture in Reagents/Solvents Start->Check_Moisture Dry_Reagents Implement Strict Drying Procedures Check_Moisture->Dry_Reagents Moisture Present Check_Stoichiometry Verify Catalyst Stoichiometry Check_Moisture->Check_Stoichiometry No Moisture Dry_Reagents->Check_Stoichiometry Adjust_Stoichiometry Increase Catalyst Loading (if substoichiometric) Check_Stoichiometry->Adjust_Stoichiometry Incorrect Monitor_Reaction Monitor Reaction Progress (HPLC/TLC) Check_Stoichiometry->Monitor_Reaction Correct Adjust_Stoichiometry->Monitor_Reaction Incomplete_Reaction Incomplete Reaction? Monitor_Reaction->Incomplete_Reaction Optimize_Conditions Optimize Time/ Temperature Incomplete_Reaction->Optimize_Conditions Yes Alternative_Route Consider Alternative Synthesis Route Incomplete_Reaction->Alternative_Route No (complex mixture) End Yield Improved Optimize_Conditions->End Synthesis_Challenges cluster_Reaction_Conditions Reaction Conditions cluster_Outcomes Process Outcomes cluster_Issues Potential Issues Temperature Temperature Control Byproducts Byproduct Formation Temperature->Byproducts Runaway Runaway Reaction Temperature->Runaway Moisture Anhydrous Conditions Low_Yield Low Yield Moisture->Low_Yield Stoichiometry Reagent Stoichiometry Stoichiometry->Byproducts Stoichiometry->Low_Yield Yield Product Yield Purity Product Purity Safety Process Safety Byproducts->Purity Runaway->Safety Low_Yield->Yield

References

Technical Support Center: Minimizing Regioisomer Formation in Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the formation of regioisomers in derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical syntheses for improved regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control regioselectivity in derivatization reactions?

A1: Regioselectivity, the preference for a reaction to occur at one position over another, is governed by a combination of electronic and steric factors.[1][2][3] Key influencing factors include:

  • Steric Hindrance: Bulky reagents will preferentially react at the less sterically hindered position. Conversely, bulky protecting groups can be used to block certain positions and direct the reaction to a less hindered site.[3]

  • Electronic Effects: The electron density at different positions in a molecule influences its reactivity towards electrophiles or nucleophiles. Electron-donating groups can activate certain positions for electrophilic attack, while electron-withdrawing groups can deactivate them.[1][3]

  • Reaction Conditions: Temperature, solvent, and the choice of base or catalyst can significantly impact the outcome of a reaction. For example, in the alkylation of unsymmetrical ketones, low temperatures and bulky bases favor the kinetic enolate, leading to alkylation at the less substituted carbon.[4][5] Higher temperatures and weaker bases tend to favor the more stable thermodynamic enolate.[1][4]

  • Protecting Groups: The use of protecting groups is a common strategy to temporarily block a reactive site, forcing the derivatization to occur at a different position.[6]

  • Catalysts and Reagents: The choice of catalyst, such as a specific Lewis acid in Friedel-Crafts acylations or an enzyme in biocatalysis, can direct the reaction to a specific position.[7][8]

Q2: How can I favor the formation of a kinetic versus a thermodynamic product in the alkylation of an unsymmetrical ketone?

A2: To favor the kinetic product (alkylation at the less substituted α-carbon), you should use conditions that promote rapid, irreversible deprotonation at the most accessible site.[5] This is typically achieved with:

  • A strong, sterically hindered base like Lithium Diisopropylamide (LDA).[4][5]

  • A polar aprotic solvent such as Tetrahydrofuran (THF).[1]

  • Low reaction temperatures (e.g., -78 °C).[1][5]

To favor the thermodynamic product (alkylation at the more substituted α-carbon), you need conditions that allow for equilibration to the more stable enolate.[5] This involves:

  • A weaker base, such as sodium hydride (NaH) or an alkoxide (e.g., sodium ethoxide).[1][4]

  • A protic solvent or higher temperatures to facilitate proton exchange.[5]

  • Longer reaction times.

Q3: My acylation reaction is producing a mixture of regioisomers on a polyhydroxylated compound. What strategies can I employ to improve selectivity?

A3: For polyhydroxylated compounds like carbohydrates or natural products, achieving regioselective acylation can be challenging due to the similar reactivity of multiple hydroxyl groups. Here are some strategies:

  • Protecting Group Strategy: This is a robust method where you selectively protect all but the desired hydroxyl group for acylation. This involves additional steps of protection and deprotection but often yields the cleanest results.[9][10]

  • Enzymatic Acylation: Lipases and other enzymes can exhibit high regioselectivity under mild conditions, often targeting specific hydroxyl groups based on the enzyme's active site geometry.[8][11][12]

  • Steric Control: Use a bulky acylating agent which will preferentially react with the most sterically accessible hydroxyl group, typically a primary hydroxyl over secondary or tertiary ones.[10]

  • Catalyst Control: Certain catalysts can direct acylation. For example, in some systems, specific Lewis acids or organocatalysts can coordinate to the substrate in a way that activates a particular hydroxyl group.[13][14]

Q4: What role does the solvent play in controlling regioselectivity in Friedel-Crafts acylation?

A4: The solvent can influence the regioselectivity of Friedel-Crafts acylation by affecting the stability of the acylium ion intermediate.[7] In more polar solvents, the free acylium ion is better stabilized, which can influence the isomer distribution.[7] For instance, in some cases, moving to a more polar solvent like nitrobenzene from a less polar one like dichloroethane can alter the ratio of ortho, meta, and para products.[7] Additionally, the use of green solvents like deep eutectic solvents has been shown to promote high regioselectivity under mild conditions.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Alkylation of Unsymmetrical Ketones

Symptom: The reaction yields a mixture of regioisomers, with significant amounts of both the kinetic and thermodynamic products.

Possible CauseSuggested Solution
Incomplete deprotonation or enolate equilibration. Ensure a sufficiently strong and bulky base (like LDA) is used in at least a stoichiometric amount to achieve rapid and complete deprotonation for the kinetic product.[5]
Incorrect reaction temperature. For the kinetic product, maintain a low temperature (e.g., -78 °C) throughout the deprotonation and alkylation steps.[1][5] For the thermodynamic product, a higher temperature may be required to allow for equilibration.
Protic solvent contamination. Use anhydrous aprotic solvents (e.g., freshly distilled THF) as protic solvents can facilitate proton exchange and enolate equilibration.[5]
Non-optimal choice of base for the desired isomer. For the kinetic product, use a bulky base like LDA.[4] For the thermodynamic product, a smaller, weaker base like NaH or NaOEt is more appropriate.[1][4]
Issue 2: Mixture of Acylated Products in Polyhydroxylated Molecules

Symptom: Acylation of a molecule with multiple hydroxyl groups (e.g., a sugar) results in a complex mixture of mono-, di-, and poly-acylated products with low yield of the desired regioisomer.

Possible CauseSuggested Solution
Similar reactivity of hydroxyl groups. Implement a protecting group strategy. Selectively protect the hydroxyl groups you do not want to react, perform the acylation, and then deprotect.[9][10]
Harsh reaction conditions. Explore enzymatic acylation using lipases, which can offer high regioselectivity under mild pH and temperature conditions.[8][11]
Steric and electronic factors not fully exploited. If targeting a primary hydroxyl, consider using a bulkier acylating agent. To differentiate between secondary hydroxyls, catalyst-controlled methods may be necessary.[13]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Regioselectivity of Ketone Alkylation

KetoneBase/Solvent/TemperatureMajor ProductRegioisomeric Ratio (Major:Minor)Reference
2-MethylcyclohexanoneLDA / THF / -78°C2-Methyl-6-alkylcyclohexanone (Kinetic)>99:1[1][4]
2-MethylcyclohexanoneNaH / Ethanol / 25°C2-Methyl-2-alkylcyclohexanone (Thermodynamic)High % of thermodynamic product[4][5]
Unsymmetrical acyclic ketoneNi(COD)₂ / L6 Ligand / EtOH / 80°CAlkylation at more-hindered α-siteVaries with substrate, up to >20:1[15]

Table 2: Regioselectivity in the Friedel-Crafts Acylation of Anisole

Acylating AgentCatalystSolventMajor ProductRegioisomeric Ratio (para:ortho)Reference
Acetyl ChlorideAlCl₃Dichloroethane4-Methoxyacetophenone (para)High para selectivity[16]
Benzoyl ChlorideSnO₂ nanosheetsSolvent-free4-Methoxybenzophenone (para)Up to 92% yield of para product[17]
Acetic AnhydrideBF₃·Et₂OCH₃CNInsoluble oligomers-[14][18]

Experimental Protocols

Protocol 1: Regioselective Alkylation of an Unsymmetrical Ketone (Kinetic Product)

This protocol describes the alkylation of 2-methylcyclohexanone at the less substituted α-carbon via the kinetic enolate.

Materials:

  • 2-Methylcyclohexanone

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution. Allow the mixture to warm to 0 °C for 15 minutes and then cool back down to -78 °C.

  • Enolate Formation: Add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the kinetic enolate.

  • Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture for 2-3 hours, allowing it to slowly warm to room temperature.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2,6-dialkylcyclohexanone.

Protocol 2: Regioselective Acylation of a Polyol using a Protecting Group Strategy

This protocol outlines a general strategy for the selective acylation of the primary hydroxyl group of a glucopyranoside.

Materials:

  • Methyl α-D-glucopyranoside

  • Trityl chloride (TrCl) or tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • Pyridine or Imidazole

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Acetic anhydride

  • Deprotection reagent (e.g., mild acid for trityl group, TBAF for TBDMS group)

Procedure:

  • Selective Protection of Primary Hydroxyl: Dissolve methyl α-D-glucopyranoside (1.0 equivalent) in anhydrous pyridine. Add trityl chloride (1.1 equivalents) in portions. Stir at room temperature and monitor the reaction by TLC. The bulky trityl group will preferentially react with the sterically less hindered primary C6-hydroxyl group.

  • Workup and Purification: Once the reaction is complete, quench with water and extract the product into an organic solvent like DCM. Purify the crude product by column chromatography to obtain the 6-O-tritylated glucoside.

  • Acylation of Secondary Hydroxyls: Dissolve the purified 6-O-trityl-methyl-α-D-glucopyranoside in a mixture of pyridine and acetic anhydride. Stir until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction with ice water and extract the product.

  • Deprotection: Dissolve the per-O-acetylated, 6-O-tritylated product in a suitable solvent and remove the trityl group under mild acidic conditions (e.g., 80% acetic acid or catalytic HCl in methanol).

  • Purification: Purify the final product by column chromatography to yield the desired glucoside with acylated secondary hydroxyls and a free primary hydroxyl.

Visualizations

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediates Intermediates cluster_products Products start Unsymmetrical Ketone kinetic Kinetic Control (LDA, THF, -78°C) start->kinetic Deprotonation thermo Thermodynamic Control (NaH, EtOH, 25°C) start->thermo Deprotonation less_sub Less Substituted Enolate kinetic->less_sub more_sub More Substituted Enolate thermo->more_sub kinetic_prod Kinetic Alkylation Product less_sub->kinetic_prod Alkylation (Fast, Irreversible) thermo_prod Thermodynamic Alkylation Product more_sub->thermo_prod Alkylation (Slow, Reversible)

Caption: Kinetic vs. Thermodynamic Control in Ketone Alkylation.

G problem Problem: Mixture of Regioisomers q1 Are there significant steric differences between reactive sites? problem->q1 a1_yes Exploit Steric Hindrance q1->a1_yes Yes a1_no Steric approach is not viable q1->a1_no No q2 Are reactive groups electronically different? a1_no->q2 a2_yes Control via Electronic Effects (e.g., Catalyst Choice) q2->a2_yes Yes a2_no Electronic approach is not viable q2->a2_no No q3 Is enzymatic catalysis an option? a2_no->q3 a3_yes Use Regioselective Enzymes (e.g., Lipases) q3->a3_yes Yes a3_no Consider Protecting Groups q3->a3_no No solution Implement Protecting Group Strategy a3_no->solution

Caption: Troubleshooting Logic for Poor Regioselectivity.

References

Stability issues of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored under controlled conditions. It is recommended to store the compound in a refrigerator at 2-8°C.[1][2] The material is hygroscopic and sensitive to moisture, so it should be kept in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][3]

Q2: What is the typical appearance of this compound?

A2: this compound is typically a yellow to dark yellow or light brown solid.[1][3] A significant change from this appearance may indicate degradation.

Q3: What are the signs of degradation for this compound?

A3: The primary visual indicator of degradation is a change in the physical appearance of the compound. This can include a noticeable color change to a darker brown, which may suggest oxidation or other decomposition pathways. The presence of any clumps or a change in the crystalline structure could also be a sign of moisture absorption.

Q4: What are the potential degradation pathways for this compound?

A4: Due to the presence of an aldehyde, a phenol, and an α-haloketone functional group, this compound is susceptible to a few degradation pathways. The most common is the oxidation of the aldehyde group to a carboxylic acid, forming 5-(2-bromoacetyl)-2-hydroxybenzoic acid. This can be initiated by exposure to air (oxygen). Additionally, the α-haloketone moiety can be susceptible to hydrolysis or reaction with nucleophiles.

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability-related issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
Change in Color (e.g., from yellow to dark brown) Exposure to air (oxidation), light, or elevated temperatures.1. Before use, assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR). 2. If the purity is compromised, consider purifying the material before use. 3. Ensure future storage is in a tightly sealed container at 2-8°C under an inert atmosphere and protected from light.
Inconsistent Experimental Results Degradation of the starting material, leading to lower active concentration and potential interference from degradation products.1. Verify the purity of your batch of this compound. 2. Prepare solutions fresh for each experiment. 3. Review your handling procedures to minimize exposure to air, moisture, and light.
Poor Solubility The compound may have degraded to a less soluble impurity (e.g., the corresponding carboxylic acid).1. Confirm the appropriate solvent for your experiment. This compound is soluble in chloroform and methanol.[3] 2. Analyze the material for signs of degradation as described above.

Experimental Protocols

Visual Stability Assessment

This protocol provides a basic method for visually assessing the stability of this compound under your laboratory's storage conditions.

Objective: To visually monitor the physical appearance of this compound over time.

Materials:

  • This compound

  • Amber glass vials with airtight caps

  • Inert gas (Nitrogen or Argon)

  • Refrigerator (2-8°C)

  • Laboratory notebook or digital record-keeping system

Procedure:

  • Upon receiving a new batch of this compound, record the date, batch number, and initial appearance (color, form) in your lab notebook. Take a photograph for your records if possible.

  • Aliquot the compound into smaller, single-use amber glass vials if you will be using it over an extended period. This minimizes repeated exposure of the bulk material to the atmosphere.

  • Before sealing each vial, purge the headspace with an inert gas (nitrogen or argon).

  • Store the vials in a refrigerator at 2-8°C, protected from light.

  • At regular intervals (e.g., monthly), visually inspect one of the vials. Record any changes in color, texture, or any other physical properties. Compare with your initial observations.

  • If a significant change in appearance is noted, it is recommended to re-test the purity of the material before use in critical experiments.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_assessment Assessment cluster_decision Decision cluster_action Action start Stability Issue Encountered (e.g., color change, inconsistent results) visual_inspection Visually inspect the compound. Is there a color change or other physical alteration? start->visual_inspection analytical_check Perform Purity Check (e.g., HPLC, NMR) visual_inspection->analytical_check Yes is_pure Is the compound pure? visual_inspection->is_pure No analytical_check->is_pure proceed Proceed with Experiment is_pure->proceed Yes purify Purify the Compound is_pure->purify No review_storage Review Storage and Handling Procedures proceed->review_storage purify->review_storage discard Discard and Use New Batch review_storage->discard If purification is not feasible

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis reactant This compound C₉H₇BrO₃ product_oxidation 5-(2-Bromoacetyl)-2-hydroxybenzoic acid C₉H₇BrO₄ reactant->product_oxidation [O₂], light, heat product_hydrolysis 5-(2-Hydroxyacetyl)-2-hydroxybenzaldehyde C₉H₈O₄ reactant->product_hydrolysis H₂O

Caption: Plausible degradation pathways.

References

Technical Support Center: Quenching Procedures for Reactions Involving 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. The following information addresses common issues encountered during the quenching and work-up phases of reactions utilizing this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is the standard quenching procedure after a reaction using this compound?

A1: The appropriate quenching procedure depends on the specific reaction conditions, particularly the type of reagents and catalysts used. However, a common primary step involves pouring the reaction mixture into ice-cold water.[1] This is often followed by neutralization with an acid or a base, and subsequent extraction of the product with an organic solvent. For instance, in syntheses that use a Lewis acid catalyst like aluminum trichloride, the initial quench is performed by slowly adding the reaction mixture to crushed ice to manage the exothermic hydrolysis of the excess Lewis acid.[1]

Q2: My reaction mixture forms a persistent emulsion during the aqueous work-up. How can I resolve this?

A2: Emulsion formation is a common issue, especially when chlorinated solvents like dichloromethane are used. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. Gently swirling the separatory funnel instead of vigorous shaking can also help prevent emulsion formation. In some cases, adding a small amount of a different organic solvent with a lower density than water, such as diethyl ether, can help to break the emulsion.

Q3: After quenching my base-catalyzed reaction with acid, a large amount of solid precipitates, making extraction difficult. What should I do?

A3: This precipitate is likely your product or a salt byproduct. If it is your product, you can often isolate it by filtration. Wash the collected solid with cold water to remove any inorganic salts. If the precipitate is an unwanted salt, you may need to add more solvent (both aqueous and organic) to dissolve it before proceeding with the extraction. Ensure the pH is adjusted correctly to ensure your product is in the organic phase and salts are in the aqueous phase.

Q4: I am performing a Knoevenagel condensation with this compound and a weak base catalyst like piperidine. How should I quench this reaction?

A4: For a Knoevenagel condensation, after the reaction is complete, the mixture is typically cooled to room temperature and then quenched by acidifying with a dilute acid, such as 1 M HCl, until the pH is acidic.[2] This protonates the catalyst and any anionic intermediates, facilitating the precipitation of the crude product. The solid can then be collected by filtration and washed with cold ethanol and deionized water.[2]

Q5: What are the signs of degradation for this compound, and how might this affect my quenching procedure?

A5: A common degradation pathway for this compound is the oxidation of the aldehyde group to a carboxylic acid, which can be initiated by air and light.[3] A color change from white or tan to a darker brown can indicate degradation.[3] If your starting material has degraded, you may have the corresponding carboxylic acid in your reaction mixture. This can complicate the work-up, as the carboxylic acid will have different solubility and acidity compared to the aldehyde, potentially requiring a basic wash to remove it from the organic layer.[4]

Troubleshooting Guides

Guide 1: Issues with Quenching Acid-Catalyzed Reactions
Symptom Possible Cause Suggested Solution
Violent/uncontrolled exothermic reaction upon adding water. Rapid hydrolysis of excess strong Lewis acid (e.g., AlCl₃, BBr₃).[4]Add the reaction mixture slowly to a vigorously stirred slurry of crushed ice or ice-cold water.[4] Perform the quench in an ice bath to maintain a low temperature.
Low yield after extraction. Incomplete extraction due to incorrect pH.[4]Ensure the aqueous layer is at the optimal pH to keep your product in the organic phase. Perform multiple extractions with the organic solvent to maximize recovery.[4]
Product is contaminated with starting material. Incomplete reaction.Monitor the reaction by TLC to ensure full consumption of the starting material before quenching. If separation is difficult, consider column chromatography for purification.[4]
Guide 2: Challenges in Quenching Base-Catalyzed Reactions
Symptom Possible Cause Suggested Solution
Product does not precipitate upon acidification. The product is soluble in the acidified aqueous/organic mixture.Try cooling the mixture in an ice bath to induce precipitation. If the product remains in solution, proceed with extraction using an appropriate organic solvent.
Formation of an oily or tar-like substance upon quenching. Polymerization or side reactions under strong basic conditions.Use a milder base or add the base at a lower temperature. During quenching, ensure rapid and efficient stirring to dissipate heat and minimize side reactions.
The organic layer remains colored after washing. Presence of colored impurities or byproducts.Wash the organic layer with a suitable reagent to remove the colored impurity. For example, a wash with a dilute solution of sodium bisulfite can sometimes remove colored impurities from aldehyde reactions.

Experimental Protocols

Protocol 1: Quenching a Friedel-Crafts Acylation for the Synthesis of this compound

This protocol outlines the work-up for a reaction where salicylaldehyde is acylated using bromoacetyl chloride and aluminum trichloride.[1]

  • Preparation for Quenching: Prepare a beaker with a large volume of crushed ice and water.

  • Quenching: Once the reaction is complete (monitored by TLC), slowly and carefully pour the reaction mixture into the beaker of crushed ice with vigorous stirring. The addition should be done in portions to control the exothermic reaction.[1]

  • pH Adjustment: Adjust the pH of the mixture to approximately 4 using a dilute acid (e.g., 1 M HCl).[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a ~0.03 mol scale reaction).[1]

  • Washing: Combine the organic layers and wash successively with distilled water and then with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Work-up for a Claisen-Schmidt Condensation to Synthesize a Chalcone

This protocol describes the quenching and work-up for the base-catalyzed condensation of this compound with an acetophenone derivative.

  • Neutralization: After the reaction period, neutralize the basic reaction mixture with a dilute solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic to litmus paper. This will cause the crude chalcone to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove unreacted starting materials.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data Summary

The following table summarizes typical reaction parameters that influence the quenching procedure.

Reaction TypeReagent to be QuenchedTypical Quenching AgentpH AdjustmentTypical Yield (%)Reference
Friedel-Crafts AcylationAluminum trichloride, bromoacetyl chlorideIce waterAcidic (pH ~4)84[1]
Knoevenagel CondensationPiperidine (catalyst)Dilute HClAcidic>90[2]
Claisen-Schmidt CondensationNaOH (catalyst)Dilute HClAcidic93-97[5]
Perkin ReactionAcetic anhydride, triethylamineIce-cold waterAcidic50-60[6]

Visualizations

G General Quenching Workflow A Reaction Completion (TLC) B Cool Reaction Mixture A->B C Quenching (e.g., add to ice water) B->C D pH Adjustment (Acid or Base) C->D E Extraction with Organic Solvent D->E F Wash Organic Layer (Water, Brine) E->F G Dry Organic Layer (e.g., MgSO4) F->G H Solvent Removal (Rotary Evaporation) G->H I Crude Product H->I J Purification (Recrystallization or Chromatography) I->J K Pure Product J->K G Troubleshooting Emulsion Formation start Emulsion Forms During Extraction option1 Add Saturated Brine (NaCl) start->option1 Increases ionic strength option2 Allow to Stand Without Shaking start->option2 Gentle separation option3 Filter Through Celite start->option3 Breaks up fine particles result Separation of Layers option1->result option2->result option3->result

References

Technical Support Center: Isolation of Pure 5-(2-bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the work-up and purification of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: My final product is a brownish or yellowish solid, not the expected color. What is the likely cause and how can I fix it?

A discolored product, appearing as a yellow or brown solid, is a common issue. This is often due to the presence of residual impurities from the reaction or slight decomposition of the product. The bromoacetyl group can be reactive, and the aldehyde functionality is susceptible to oxidation. To obtain a purer, less colored product, consider the following:

  • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system, such as a mixture of dichloromethane and petroleum ether or ethyl acetate and hexanes, can be used.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for a short period can help adsorb colored impurities. The carbon is then removed by filtration.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed to separate the desired product from colored and other impurities.

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the likely impurities?

The presence of multiple spots on a Thin Layer Chromatography (TLC) plate indicates an incomplete reaction or the formation of side products. The most common impurities in the synthesis of this compound include:

  • Unreacted Salicylaldehyde: The starting material may not have fully reacted.

  • Di-bromoacetylated Product: The aromatic ring can potentially be acylated twice.

  • 5-(2-hydroxyacetyl)-2-hydroxybenzaldehyde: Hydrolysis of the bromoacetyl group can occur during the work-up.

  • Oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 5-(2-bromoacetyl)-2-hydroxybenzoic acid, especially if exposed to air for extended periods.

To identify these impurities, you can run a TLC with the crude product alongside the starting material (salicylaldehyde) as a reference.

Q3: What is a good starting solvent system for TLC analysis and column chromatography?

A good starting point for a TLC solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common ratio to start with is 7:3 or 8:2 (hexanes:ethyl acetate). The polarity can be adjusted based on the separation observed. For column chromatography, the same or a slightly less polar solvent system is typically used for the mobile phase.

Q4: My product seems to be "oiling out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute is insoluble in the hot solvent and separates as a liquid. To address this:

  • Increase the amount of solvent: The initial amount of solvent may be insufficient to fully dissolve the compound at elevated temperatures.

  • Use a different solvent system: The chosen solvent may not be ideal. Experiment with different solvent pairs.

  • Slower cooling: Allow the solution to cool more slowly to encourage crystal formation over oiling out. Seeding the solution with a small crystal of the pure product can also help initiate crystallization.

Troubleshooting Guides

Guide 1: Low Yield After Work-up
Symptom Possible Cause Suggested Solution
Very little solid product precipitates from the dichloromethane/petroleum ether mixture.Incomplete reaction: Not all the starting material was converted to the product.Monitor the reaction progress using TLC to ensure completion before starting the work-up.
Product is too soluble in the precipitation solvent system: The ratio of dichloromethane to petroleum ether is not optimal.After concentrating the reaction mixture, ensure it is a thick oil. Start with a minimal amount of dichloromethane to dissolve the oil and then slowly add petroleum ether while stirring until the solution becomes cloudy. Cool the mixture to 0°C to maximize precipitation.
Loss of product during aqueous washes: The product has some solubility in the aqueous phase, especially if the pH is not controlled.Ensure the pH of the aqueous phase is acidic (around 4) during the work-up to suppress the deprotonation of the phenolic hydroxyl group and reduce water solubility.[1]
Hydrolysis of the bromoacetyl group: The bromoacetyl group can be susceptible to hydrolysis, especially under basic or neutral aqueous conditions.Perform the aqueous washes with cold solutions and minimize the time the organic layer is in contact with the aqueous phase.
Guide 2: Product Purity Issues
Symptom Possible Cause Suggested Solution
The melting point of the final product is broad and lower than the literature value.Presence of impurities: Unreacted starting materials, side products, or residual solvents are contaminating the product.Recrystallization: Attempt recrystallization from a suitable solvent system.
Column Chromatography: If recrystallization is unsuccessful, purify the product using silica gel column chromatography.
A persistent impurity is observed by TLC that co-elutes with the product.Isomeric byproduct: An isomer with similar polarity may have formed.Optimize chromatography: Try a different solvent system for column chromatography or consider using a different stationary phase like alumina.
The product degrades over time, showing new spots on TLC.Instability of the compound: The bromoacetyl and aldehyde groups can be reactive.Store the purified product in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Experimental Protocols

Protocol 1: Work-up and Purification by Precipitation

This protocol is based on a common synthetic procedure for this compound.[1]

  • Quenching the Reaction: After the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • pH Adjustment: Adjust the pH of the resulting mixture to approximately 4 using a suitable acid or base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with distilled water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude oil.

  • Precipitation: Dissolve the crude oil in a minimal amount of dichloromethane. While stirring, slowly add petroleum ether until the solution becomes turbid.

  • Isolation: Cool the mixture in an ice bath (0°C) to induce precipitation of a solid. Collect the solid by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.[1]

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in dichloromethane and spot it on a silica gel TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 8:2 v/v) to determine the optimal solvent system for separation.

  • Column Preparation: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Precipitation/Recrystallization Good to ExcellentModerate to HighFast, requires less solvent, effective for removing many impurities.May not be effective for separating impurities with similar solubility; risk of "oiling out".
Column Chromatography ExcellentLowerCan separate compounds with very similar polarities, leading to very high purity.More time-consuming, requires larger volumes of solvents, potential for product loss on the column.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction Crude Reaction Mixture quench Quench with Ice reaction->quench ph_adjust Adjust pH to ~4 quench->ph_adjust extract Extract with CH2Cl2 ph_adjust->extract wash Wash with H2O & Brine extract->wash dry Dry (MgSO4) & Concentrate wash->dry precipitation Precipitation (CH2Cl2/Petroleum Ether) dry->precipitation column_chrom Column Chromatography (Silica Gel) dry->column_chrom pure_product Pure Product precipitation->pure_product column_chrom->pure_product

Caption: General experimental workflow for the work-up and purification of this compound.

troubleshooting_logic cluster_purity Purity Issues cluster_solutions Potential Solutions start Crude Product Analysis (TLC, Appearance) discolored Product is Discolored (Yellow/Brown) start->discolored Impure Appearance multiple_spots Multiple Spots on TLC start->multiple_spots Impure by TLC recrystallize Recrystallization discolored->recrystallize column Column Chromatography discolored->column carbon Activated Carbon Treatment discolored->carbon multiple_spots->recrystallize optimize_tlc Optimize TLC & Column Conditions multiple_spots->optimize_tlc recrystallize->column If unsuccessful end_node Pure Product recrystallize->end_node If successful column->end_node carbon->recrystallize Followed by optimize_tlc->column

Caption: Troubleshooting logic for addressing common purity issues during the isolation of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is a crucial building block in the synthesis of several important pharmaceutical compounds, including the long-acting β2-adrenoceptor agonist, salmeterol. This guide provides a comparative analysis of the primary synthetic routes to this intermediate, offering a side-by-side look at their methodologies, yields, and purities, supported by detailed experimental protocols.

Comparison of Synthesis Methods

Two principal synthetic strategies for this compound have been reported: a multi-step synthesis involving a Fries rearrangement and a more direct one-pot Friedel-Crafts acylation. The choice of method can significantly impact the overall efficiency, scalability, and cost of the synthesis.

ParameterMethod 1: Multi-Step Synthesis via Fries RearrangementMethod 2: One-Pot Friedel-Crafts Acylation
Starting Material SalicylaldehydeSalicylaldehyde
**Key

A Comparative Guide to Alternative Alkylating Reagents for 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative reagents to 5-(2-bromoacetyl)-2-hydroxybenzaldehyde for alkylation reactions. This compound is a bifunctional α-haloketone widely used as an intermediate in the synthesis of pharmaceuticals, such as the long-acting β2-adrenoceptor agonists Salmeterol and Vilanterol.[1] Its reactivity stems from the α-haloketone moiety, a potent electrophile for nucleophilic substitution.[2][3] This document explores direct analogues, alternative classes of alkylating agents, and different synthetic strategies, supported by experimental data and detailed protocols to aid in reagent selection for specific research and development applications.

Overview of α-Haloketone Reactivity

α-Haloketones are highly reactive alkylating agents due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon highly susceptible to nucleophilic attack.[2] These compounds typically react with nucleophiles such as amines, phenols, and thiols via an SN2 mechanism.[4] The reactivity is significantly higher than that of corresponding alkyl halides; for instance, chloroacetone reacts with potassium iodide 36,000 times faster than 1-chloropropane.[3]

Comparative Analysis of Alternative Reagents

The choice of an alkylating agent depends on factors such as substrate compatibility, desired selectivity, reaction conditions, and cost. Below is a comparison of viable alternatives to this compound.

2.1. Direct Analogues: Other α-Haloketones

The most direct alternatives are other α-haloketones, which share the same functional group and reactivity profile. Variations in the aromatic substituents and the halogen atom can modulate reactivity.

  • Phenacyl Bromide (α-Bromoacetophenone) : Lacks the hydroxyl and aldehyde groups, making it a simpler and often cheaper alternative for general-purpose alkylation where these groups are not required for subsequent transformations.

  • Chloroacetone : A simple, non-aromatic α-haloketone, highly reactive and suitable for introducing an acetonyl group.

  • Substituted Phenacyl Halides : Aromatic ring substitutions (e.g., p-methoxy, p-nitro) can be used to fine-tune the electrophilicity of the α-carbon.

2.2. Alternative Classes of Alkylating Agents

For substrates requiring different reactivity profiles or milder conditions, other classes of reagents are suitable.

  • Alkyl Sulfates (e.g., Dimethyl Sulfate) : Powerful and efficient methylating agents, particularly for phenols, but are highly toxic.[5]

  • Alkyl Sulfonates (e.g., Busulfan) : A class of alkylating agents often used in cancer chemotherapy, demonstrating the potent alkylating ability of the sulfonate leaving group.[6]

  • 2-Sulfonylpyrimidines : These have been identified as mild and selective thiol-reactive alkylating agents, useful for specific modifications of proteins, such as cysteine residues on p53, without general alkylating reactivity.[7]

2.3. Alternative Synthetic Strategies

In many synthetic pathways, the ultimate goal is not just alkylation but the construction of a larger molecular scaffold, such as a chalcone. In these cases, entirely different synthetic routes can be employed, bypassing the need for an α-haloketone alkylation step.

  • Claisen-Schmidt Condensation : A base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone (a chalcone).[8][9] This is a very common and direct method for synthesizing chalcones, often providing good yields.[8][10][11]

  • Wittig Reaction : The reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. This method can be superior to aldol condensations for chalcone synthesis, offering high yields and excellent purity.[10][12]

Data Presentation: Performance Comparison

The following tables summarize the properties and performance of this compound and its alternatives.

Table 1: Physicochemical Properties of Selected Alkylating Agents

ReagentMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₉H₇BrO₃243.05[13][14]Bifunctional: α-haloketone, salicylaldehyde
Phenacyl Bromide (α-Bromoacetophenone)C₈H₇BrO199.05Standard α-haloketone, common building block
ChloroacetoneC₃H₅ClO92.52Simple, highly reactive aliphatic α-haloketone
Dimethyl SulfateC₂H₆O₄S126.13Potent, non-halide methylating agent
Benzyl BromideC₇H₇Br171.04Standard benzylating agent

Table 2: Comparison of Reaction Performance for Alkylation and Alternative Syntheses

Target Product TypeReagent/MethodSubstrate(s)ConditionsYield (%)Reference
O-Alkylated PhenolThis compoundPhenolK₂CO₃, Acetone, RefluxVariesGeneral α-haloketone chemistry[15]
Benzofuranα-HaloketoneSalicylaldehydeCyclo-condensationNot specified[2]
Chalcone5-Acetylsalicylaldehyde + Ar-CHO40% NaOH, EtOH, 10°C -> RTGoodClaisen-Schmidt Condensation[8]
ChalconeAcetophenone + BenzaldehydeKOH, EtOH, 40°C, Ultrasound85-99%Aldol Protocol[10]
ChalconePhosphonium Ylide + BenzaldehydeH₂O, Reflux90-99%Wittig Protocol[10]
N-Alkylated AminePhenol + AminePdHₓ/Al₂O₃, H₂GoodTandem Hydrogenation/Amination[16]
S-Alkylated ThiolBenzyl BromideThiophenolK₂CO₃, MeCN, RT (Flow Reactor)80%[17]

Note: Yields are highly dependent on the specific substrates and reaction conditions. The data presented are representative examples from the cited literature.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is based on a Friedel-Crafts acylation followed by bromination, or direct acylation with bromoacetyl chloride.

Materials:

  • Salicylaldehyde

  • Bromoacetyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Dichloromethane (DCM)

  • Crushed ice

  • Petroleum ether

Procedure:

  • Add anhydrous AlCl₃ (0.15 mol) to a three-necked flask, followed by the dropwise addition of DCM (15 mL) with stirring.[18]

  • Raise the temperature to 50°C and add a DCM solution of bromoacetyl chloride (0.045 mol) dropwise. Stir for 30 minutes.[18]

  • Dissolve salicylaldehyde (0.03 mol) in DCM (10 mL) and add it dropwise to the reaction mixture at 40°C.[18]

  • Reflux the mixture for 12 hours.[18]

  • Slowly pour the reaction mixture into crushed ice (120 g) with stirring and adjust the pH to 4.[18]

  • Extract the aqueous layer with DCM (3 x 30 mL).[18]

  • Combine the organic phases, wash with water and brine, then dry over anhydrous magnesium sulfate.[18]

  • Concentrate the solution in vacuo. Add petroleum ether at 0°C to precipitate the product.[18]

  • Filter and dry the light brown solid to obtain 5-(bromoacetyl)salicylaldehyde (Typical Yield: ~84%).[18]

Protocol 2: Alternative Synthesis of a Chalcone via Claisen-Schmidt Condensation

This protocol describes a general method for synthesizing chalcones, which are often the downstream products of reactions involving this compound derivatives.

Materials:

  • Substituted Acetophenone (e.g., 5-acetyl-2-hydroxybenzaldehyde) (1 equivalent)

  • Aromatic Aldehyde (1 equivalent)

  • Ethanol

  • 40% aqueous NaOH solution

Procedure:

  • Dissolve the acetophenone derivative and the aromatic aldehyde in equal molar amounts in ethanol.[8]

  • Cool the mixture to 10°C and add 40% NaOH solution while stirring.[8]

  • Stir the reaction mixture for 1 hour at 10°C, then for 4 hours at room temperature.[8]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and neutralize with dilute HCl to precipitate the chalcone product.[8]

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Visualization of Workflows and Relationships

Diagram 1: Classification of Alkylating Agents

cluster_main Alkylation Reagents cluster_alternatives Alternative Reagents cluster_examples Examples reagent 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde alpha_keto α-Haloketones phenacyl Phenacyl Bromide alpha_keto->phenacyl chloroacetone Chloroacetone alpha_keto->chloroacetone sulfates Alkyl Sulfates/ Sulfonates dms Dimethyl Sulfate sulfates->dms others Mild/Selective Agents sulfonyl 2-Sulfonylpyrimidines others->sulfonyl

Caption: Logical relationship of alternative alkylating agents.

Diagram 2: Comparative Workflow for Chalcone Synthesis

cluster_A Route A: Alkylation-Condensation Pathway cluster_B Route B: Direct Condensation Pathway A1 Salicylaldehyde A2 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde A1->A2 Acylation/ Bromination A3 Alkylation of Nucleophile A2->A3 S_N2 Reaction A4 Further Condensation A3->A4 B3 Chalcone Product A4->B3 Common Product B1 Aryl Ketone B1->B3 Claisen-Schmidt or Wittig Reaction B2 Aromatic Aldehyde B2->B3 Claisen-Schmidt or Wittig Reaction

Caption: Comparison of synthetic routes to chalcone derivatives.

References

Spectroscopic Analysis for Structural Confirmation of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde and its derivatives. Positive structural confirmation of these compounds is crucial for their application in pharmaceutical synthesis and drug development. This document outlines the expected spectroscopic characteristics and provides detailed experimental protocols for acquiring high-quality data for comparison with alternative structures.

Spectroscopic Data Summary

Precise structural elucidation of this compound relies on a combination of spectroscopic techniques. While a complete, publicly available experimental dataset for this compound is not readily found in the literature, this guide presents expected values based on the analysis of its constituent functional groups and comparison with structurally similar compounds. For a direct comparison, we include experimental data for the related compound, 5-bromo-2-hydroxybenzaldehyde.

Table 1: Comparison of Expected ¹H NMR and ¹³C NMR Spectroscopic Data

Compound ¹H NMR (ppm) ¹³C NMR (ppm)
This compound (Expected) ~11.0-12.0 (s, 1H, -OH), ~9.9 (s, 1H, -CHO), ~8.2 (d, 1H, Ar-H), ~8.0 (dd, 1H, Ar-H), ~7.1 (d, 1H, Ar-H), ~4.5 (s, 2H, -CH₂Br)~195 (C=O, acetyl), ~190 (C=O, aldehyde), ~160 (C-OH), ~138, 135, 130, 125, 120 (Ar-C), ~30 (CH₂Br)
5-Bromo-2-hydroxybenzaldehyde (Experimental) 11.07 (s, 1H, -OH), 9.85 (s, 1H, -CHO), 7.69 (d, J=2.6 Hz, 1H), 7.59 (dd, J=8.8, 2.6 Hz, 1H), 6.95 (d, J=8.8 Hz, 1H)195.9, 159.0, 138.8, 128.9, 121.2, 119.8, 110.3

Table 2: Comparison of Expected IR and Mass Spectrometry Data

Compound IR Spectroscopy (cm⁻¹) Mass Spectrometry (m/z)
This compound (Expected) ~3400-3200 (O-H stretch, broad), ~2850, 2750 (C-H stretch, aldehyde), ~1700 (C=O stretch, acetyl), ~1660 (C=O stretch, aldehyde), ~1600, 1480 (C=C stretch, aromatic)Expected [M]⁺: 242/244 (due to ⁷⁹Br/⁸¹Br isotopes). Key fragments: [M-Br]⁺, [M-COCH₂Br]⁺
5-Bromo-2-hydroxybenzaldehyde (Experimental) 3410 (O-H), 2860, 2770 (C-H, aldehyde), 1660 (C=O), 1590, 1475 (C=C)[M]⁺: 200/202. Fragments: 171/173, 121, 93, 65

Experimental Protocols

To ensure accurate and reproducible data for comparison, the following detailed experimental protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be consistent for all comparative analyses. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed spectral analysis.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of -2 to 12 ppm, 90° pulse angle, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 0 to 220 ppm, 30° pulse angle, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Protocol for Attenuated Total Reflectance (ATR)-FTIR Analysis:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and an accumulation of 16-32 scans.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Protocol for Electron Ionization (EI)-Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrument: A mass spectrometer with an electron ionization source.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

    • Typical EI energy is 70 eV.

  • Data Analysis: Identify the molecular ion peak ([M]⁺), paying attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to identify key structural fragments.

Visualizing Experimental Workflow and Structural Relationships

The following diagrams illustrate the logical flow of the spectroscopic analysis and the structural relationship between the target compound and a key precursor.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr Structure Confirmation ir IR purification->ir Functional Group ID ms Mass Spec. purification->ms Molecular Weight & Formula interpretation Compare with Expected Data nmr->interpretation ir->interpretation ms->interpretation final_structure final_structure interpretation->final_structure Confirmed Structure

Caption: Workflow for Spectroscopic Structure Confirmation.

structural_relationship salicylaldehyde 2-Hydroxybenzaldehyde (Precursor) target This compound (Target Molecule) salicylaldehyde->target  Friedel-Crafts Acylation

Caption: Synthesis Relationship of Target Molecule.

A Comparative Guide to 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde and Other α-Haloketones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug discovery, α-haloketones stand out as versatile building blocks due to their dual electrophilic nature, possessing reactive centers at both the carbonyl carbon and the α-carbon. This unique reactivity allows for the construction of a wide array of complex molecular architectures, particularly heterocyclic compounds of significant medicinal interest. Among these valuable reagents, 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde presents a unique combination of functionalities that sets it apart from simpler α-haloketones like phenacyl bromide and chloroacetone.

This guide provides an objective comparison of this compound with other common α-haloketones, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Reactivity and Synthetic Profile

The reactivity of α-haloketones is largely governed by the nature of the halogen, the steric and electronic properties of the substituents on the keto-acyl group, and the reaction conditions. The bromine atom in this compound makes it a potent alkylating agent, similar to other α-bromoketones. However, the presence of the ortho-hydroxyl and para-aldehyde groups on the phenyl ring significantly influences its reactivity and provides additional handles for synthetic transformations.

The electron-withdrawing nature of the aldehyde group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack compared to unsubstituted phenacyl bromide. Conversely, the ortho-hydroxyl group can participate in intramolecular hydrogen bonding and can also be deprotonated to form a phenoxide, which can influence the reaction pathways, for instance, by favoring intramolecular cyclization reactions.

Performance in Key Heterocyclic Syntheses

To illustrate the comparative performance of this compound, we will examine three common and powerful reactions for the synthesis of heterocycles: the Hantzsch Thiazole Synthesis, the Feist-Benary Furan Synthesis, and the Rap-Stoermer Benzofuran Synthesis.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives through the reaction of an α-haloketone with a thioamide.

Comparative Data: Hantzsch Thiazole Synthesis

α-HaloketoneThioamideProductYield (%)Reference
This compound Thiourea2-Amino-4-(4-formyl-3-hydroxyphenyl)thiazoleData not available-
Phenacyl bromideThiourea2-Amino-4-phenylthiazoleHigh[1]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea2-Amino-4-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)thiazole79-90%[2]
Feist-Benary Furan Synthesis

The Feist-Benary synthesis provides a route to substituted furans from the reaction of an α-haloketone and a β-dicarbonyl compound.[3][4][5]

Comparative Data: Feist-Benary Furan Synthesis

α-Haloketoneβ-Dicarbonyl CompoundProductYield (%)Reference
This compound Ethyl acetoacetateEthyl 2-(4-formyl-3-hydroxyphenyl)-5-methylfuran-3-carboxylateData not available-
ChloroacetoneEthyl acetoacetateEthyl 2,5-dimethylfuran-3-carboxylate~60-70%[4]
Phenacyl bromideEthyl acetoacetateEthyl 5-methyl-2-phenylfuran-3-carboxylateData not available-

Similar to the Hantzsch synthesis, specific quantitative data for this compound in the Feist-Benary synthesis is not available in the reviewed literature. However, the general applicability of α-haloketones in this reaction suggests its potential utility.[4]

Rap-Stoermer Benzofuran Synthesis

The Rap-Stoermer reaction is a key method for the synthesis of 2-acylbenzofurans from the condensation of a salicylaldehyde with an α-haloketone.

Comparative Data: Rap-Stoermer Benzofuran Synthesis

α-HaloketoneSalicylaldehyde DerivativeProductYield (%)Reference
This compound Salicylaldehyde2-(4-Formyl-3-hydroxybenzoyl)benzofuranData not available-
Various α-haloketonesVarious salicylaldehydesVarious 2-acylbenzofurans81-97%[6]
ChloroacetoneSalicylaldehyde2-AcetylbenzofuranHigh[7]

The Rap-Stoermer reaction is particularly relevant for this compound, as it contains both the salicylaldehyde and α-haloketone moieties within the same molecule, opening possibilities for intramolecular reactions or polymerization under certain conditions. In intermolecular reactions with other salicylaldehydes, high yields are generally expected.[6]

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis
  • In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and the thioamide (1.2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Heat the reaction mixture to reflux for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, concentrate the solution under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Protocol for Feist-Benary Furan Synthesis
  • To a solution of the β-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, pyridine), add a base (e.g., pyridine, triethylamine, or sodium ethoxide) (1-1.2 equivalents) at room temperature.

  • To this mixture, add the α-haloketone (1 equivalent) dropwise.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.[4]

General Protocol for Rap-Stoermer Benzofuran Synthesis
  • To a solution of the salicylaldehyde derivative (1 equivalent) in a suitable solvent (e.g., acetone, ethanol), add a base such as potassium carbonate or triethylamine (2-3 equivalents).

  • Add the α-haloketone (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.

  • After cooling, filter off the inorganic salts and concentrate the filtrate.

  • The residue can be purified by column chromatography to yield the desired 2-acylbenzofuran.[6]

Visualization of Reaction Mechanisms and Signaling Pathways

To further illustrate the synthetic utility and potential biological relevance of this compound, the following diagrams depict key reaction mechanisms and a potential signaling pathway it may influence, based on the activity of structurally similar molecules.

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone (R-CO-CH2Br) intermediate1 Nucleophilic Attack alpha_haloketone->intermediate1 thioamide Thioamide (R'-CS-NH2) thioamide->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 SN2 intermediate3 Dehydration intermediate2->intermediate3 thiazole Thiazole Derivative intermediate3->thiazole

Caption: Hantzsch Thiazole Synthesis Workflow.

Feist_Benary_Furan_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone alkylation Alkylation (SN2) alpha_haloketone->alkylation beta_dicarbonyl β-Dicarbonyl enolate Enolate Formation beta_dicarbonyl->enolate base Base base->enolate enolate->alkylation cyclization Intramolecular Cyclization alkylation->cyclization dehydration Dehydration cyclization->dehydration furan Substituted Furan dehydration->furan

Caption: Feist-Benary Furan Synthesis Mechanism.

NF_kB_MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation transcription MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, p38) MAPKK->MAPK MAPK->Nucleus BHMB 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (Structurally similar to target molecule) BHMB->IKK inhibits BHMB->MAPK inhibits

Caption: Potential Inhibition of NF-κB and MAPK Pathways.

Potential Role in Signaling Pathways

While direct evidence for the interaction of this compound with specific signaling pathways is limited, studies on structurally similar compounds provide valuable insights. For instance, 5-bromo-2-hydroxy-4-methyl-benzaldehyde has been shown to inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators by inactivating the ERK, p38, and NF-κB pathways in RAW 264.7 macrophages.[8] This suggests that the salicylaldehyde moiety, common to both compounds, may play a crucial role in modulating these inflammatory signaling cascades. The α-bromoacetyl group, being a reactive electrophile, could also potentially interact with cysteine residues in key signaling proteins, although this remains to be experimentally verified.

Conclusion

This compound is a highly functionalized α-haloketone with significant potential in the synthesis of complex heterocyclic molecules. Its unique combination of a reactive bromoacetyl group, an electron-withdrawing aldehyde, and a strategically positioned hydroxyl group offers synthetic advantages over simpler α-haloketones. While direct comparative quantitative data is still emerging, the established reactivity of α-haloketones in fundamental synthetic transformations provides a strong basis for its application. Furthermore, the potential for this class of molecules to interact with key biological signaling pathways, as suggested by studies on similar structures, underscores its importance for further investigation in drug discovery and development. Researchers are encouraged to explore the utility of this versatile building block in their synthetic campaigns, leveraging its unique structural features to access novel chemical entities with potential therapeutic applications.

References

A Comparative Analysis of Catalysts for the Synthesis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, a key intermediate in the preparation of pharmaceuticals like Salmeterol, is a critical process for drug development professionals.[1][2] The primary synthetic route involves the Friedel-Crafts acylation of a substituted salicylaldehyde derivative. The choice of catalyst for this electrophilic aromatic substitution is pivotal, directly influencing reaction efficiency, yield, and overall process viability. This guide provides a comparative study of various Lewis acid catalysts employed in the synthesis, supported by experimental data from patent literature.

Catalyst Performance Comparison

The most common catalysts for the Friedel-Crafts acylation to produce this compound and its precursors are Lewis acids, including anhydrous aluminum trichloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂).[1][3][4] These catalysts play a crucial role in activating the acylating agent. The selection of the catalyst can significantly impact the final product yield.

Below is a summary of quantitative data extracted from various patented synthetic methods. It is important to note that direct comparison can be challenging due to variations in starting materials, acylating agents (e.g., bromoacetyl chloride vs. a two-step process involving acetylation followed by bromination), and reaction conditions.

CatalystStarting MaterialAcylating AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
AlCl₃Salicylaldehyde2-Bromoacetyl chlorideDichloromethane124084[3]
AlCl₃Methyl Salicylate2-Bromoacetyl bromideDichloromethane14Reflux85.5[4]
AlCl₃2-(acetoxy)-benzaldehyde- (Fries Rearrangement)Dichloromethane1025Not explicitly stated for this step[1]
FeCl₃Methyl Salicylate2-Bromoacetyl bromideChloroform14Reflux77.1[4]
FeCl₃2-(acetoxy)-benzaldehyde- (Fries Rearrangement)Dichloromethane1025Not explicitly stated for this step[1]
ZnCl₂2-(acetoxy)-benzaldehyde- (Fries Rearrangement)Dichloromethane1030Not explicitly stated for this step[1]

Key Observations:

  • Aluminum chloride (AlCl₃) consistently appears as a highly effective catalyst, leading to high yields (84-85.5%) in the acylation step.[3][4]

  • Ferric chloride (FeCl₃) is also a viable catalyst, though in one documented case, it resulted in a lower yield (77.1%) compared to AlCl₃ under similar conditions.[4]

  • Zinc chloride (ZnCl₂) is mentioned as a catalyst for the Fries rearrangement, a related reaction in a multi-step synthesis, but direct yield comparisons for the acylation are not available in the provided data.[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and further optimization. The following are representative experimental protocols for the synthesis of this compound using different catalysts.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

This protocol describes the direct acylation of salicylaldehyde.

  • Preparation: To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and 15 mL of dichloromethane.

  • Activation of Acylating Agent: Stir the mixture and raise the temperature to 50°C. Add a solution of 2-bromoacetyl chloride (7 g, 0.045 mol) in 10 mL of dichloromethane dropwise and stir for 30 minutes.

  • Acylation Reaction: Dissolve salicylaldehyde (3.66 g, 0.03 mol) in 10 mL of dichloromethane and add it dropwise to the reaction mixture at 40°C.

  • Reaction Completion: Reflux the mixture for 12 hours.

  • Work-up: Slowly pour the reaction mixture into 120 g of crushed ice with stirring. Adjust the pH to 4 and stir for 30 minutes.

  • Extraction: Add dichloromethane. Separate the organic layer, and wash the aqueous layer with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic phases, wash with distilled water and brine, and then dry over anhydrous magnesium sulfate. Filter and concentrate in vacuo to obtain the crude product.

  • Crystallization: Stir the resulting oil with 15 mL of dichloromethane and then add 60 mL of petroleum ether at 0°C to precipitate a light brown solid. Filter and dry to obtain 5-(bromoacetyl)salicylaldehyde.[3]

Protocol 2: Synthesis via Fries Rearrangement using a Lewis Acid Catalyst

This protocol involves the synthesis of an intermediate, 5-acetyl-2-hydroxy-benzaldehyde, which is then brominated.

  • Preparation of 2-(acetoxy)-benzaldehyde: Add salicylaldehyde (24.4 g, 0.2 mol) and acetic anhydride (22.5 g, 0.22 mol) to glacial acetic acid (50 mL) and reflux for 2 hours. Monitor the reaction by TLC.

  • Isolation of Intermediate: Pour the reaction solution into 100 mL of ice water, cool to 5°C, and stir for 1-2 hours to precipitate a solid. Filter and dissolve in ethyl acetate, dry over anhydrous magnesium sulfate, and concentrate to obtain 2-(acetoxy)-benzaldehyde.[1]

  • Fries Rearrangement:

    • Using AlCl₃: To a 500 mL three-necked flask, add dichloromethane (250 mL) and anhydrous aluminum trichloride (36 g, 0.27 mol). Raise the temperature to 25°C and add 2-(acetoxy)-benzaldehyde (29.5 g, 0.18 mol). Maintain at 25°C and react for 10 hours to obtain 5-acetyl-2-hydroxy-benzaldehyde.[1]

    • Using FeCl₃: Follow the same procedure as with AlCl₃, but use anhydrous ferric chloride (40.6 g, 0.25 mol) and maintain the reaction at 25°C for 10 hours.[1]

    • Using ZnCl₂: Follow the same procedure as with AlCl₃, but use zinc chloride (34.1 g, 0.25 mol) and maintain the reaction at 30°C for 10 hours.[1]

  • Bromination: The resulting 5-acetyl-2-hydroxy-benzaldehyde is then brominated in a subsequent step to yield the final product, this compound.

Visualizations

General Synthetic Pathway

The synthesis of this compound can proceed through two main pathways: direct acylation or a two-step process involving a Fries rearrangement followed by bromination.

G cluster_0 Direct Acylation Pathway cluster_1 Two-Step Pathway (Fries Rearrangement) Salicylaldehyde Salicylaldehyde Product_A 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Salicylaldehyde->Product_A 2-Bromoacetyl chloride Catalyst (e.g., AlCl₃) Salicylaldehyde_B Salicylaldehyde Acetoxy 2-(acetoxy)-benzaldehyde Salicylaldehyde_B->Acetoxy Acetic anhydride Acetyl 5-acetyl-2-hydroxy- benzaldehyde Acetoxy->Acetyl Lewis Acid Catalyst (e.g., AlCl₃, FeCl₃, ZnCl₂) Product_B 5-(2-Bromoacetyl)-2- hydroxybenzaldehyde Acetyl->Product_B Bromination

Caption: Alternative synthetic routes to this compound.

Experimental Workflow for Direct Acylation

The following diagram illustrates the key steps in the direct acylation method.

A Reactant & Catalyst Mixing B Acylating Agent Addition A->B C Aromatic Substrate Addition B->C D Reaction (Reflux) C->D E Quenching (Ice Water) D->E F Extraction E->F G Purification F->G H Final Product G->H

Caption: Workflow for the direct acylation synthesis of the target compound.

References

Alternative synthetic routes to salmeterol not using 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes to Salmeterol, a long-acting β2-adrenergic receptor agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD). The focus is on pathways that circumvent the use of the key intermediate 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde, offering potential advantages in terms of process efficiency, safety, and cost-effectiveness. This document outlines the experimental protocols and quantitative data for these alternative routes, alongside a baseline of the innovator's original synthesis, to aid researchers in selecting and optimizing manufacturing processes.

Executive Summary

The traditional synthesis of Salmeterol, pioneered by Glaxo, has been a cornerstone of its production. However, the pursuit of more efficient and greener chemical processes has led to the development of several alternative synthetic strategies. This guide details three primary alternative routes starting from readily available precursors: p-hydroxybenzaldehyde, salicylaldehyde, and 2-acetoxy-5-(2-bromoacetyl)benzyl acetate. Each route is evaluated based on reaction steps, key reagents, yields, and overall efficiency. The data presented is compiled from various patents and peer-reviewed publications to provide a comprehensive and objective comparison.

Baseline Synthesis: The Innovator's Route

The established industrial synthesis of Salmeterol, as detailed in the original Glaxo patents (e.g., GB 2140800), traditionally involves the use of this compound as a key intermediate. This route, while robust, serves as a benchmark against which alternative methods can be assessed.

A key step in the innovator's process involves the reaction of 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone with N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine. This is followed by a reduction of the resulting keto-amine intermediate and subsequent debenzylation to yield Salmeterol.

Alternative Synthetic Routes

This section details three notable alternative pathways for the synthesis of Salmeterol that avoid the direct use of this compound.

Alternative Route 1: Starting from p-Hydroxybenzaldehyde

This approach, outlined in patent CN103435505A, offers a convergent synthesis that builds the Salmeterol molecule from a different set of precursors.

Key Features:

  • Starting Material: Utilizes the readily available and cost-effective p-hydroxybenzaldehyde.

  • Key Steps: Involves hydroxymethylation, protection of the resulting diol, asymmetric cyanohydrin formation, reduction of the nitrile to a primary amine, and subsequent coupling with a side-chain synthon.

  • Chirality: Introduces the chiral center via an asymmetric nucleophilic addition, allowing for the stereoselective synthesis of (R)-Salmeterol.

Alternative Route 2: Starting from Salicylaldehyde

This route, described in various publications, leverages the reactivity of salicylaldehyde to construct the core of the Salmeterol molecule.

Key Features:

  • Starting Material: Employs salicylaldehyde, another common and inexpensive starting material.

  • Key Steps: Typically involves the protection of the phenolic hydroxyl group, followed by a condensation reaction with the N-benzyl protected side-chain amine, reduction of the resulting imine or enamine, and a final deprotection/hydrogenolysis step.

Alternative Route 3: Utilizing 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate

This pathway, detailed in patent CN105884625A, uses a protected form of the bromoacetyl intermediate, which can offer advantages in terms of stability and handling.

Key Features:

  • Starting Material: Begins with 2-acetoxy-5-(2-bromoacetyl)benzyl acetate, which can be prepared from p-hydroxyacetophenone.[1]

  • Key Steps: The synthesis involves the reaction of this protected intermediate with N-benzyl-6-(4-phenylbutoxy)-1-hexylamine, followed by hydrolysis of the acetate protecting groups, asymmetric reduction of the ketone, and a final deprotection step to yield (R)-Salmeterol.

Comparative Data of Synthetic Routes

The following tables provide a summary of the quantitative data for the key steps in the baseline and alternative synthetic routes.

Table 1: Baseline Innovator's Route Data

StepReactionStarting MaterialsKey ReagentsSolventYield (%)Reference
1Bromination of a protected acetophenone4-Acetoxy-3-(acetoxymethyl)acetophenoneBromineChloroformNot specified[1]
2Hydrolysis2-Bromo-1-[4-acetoxy-3-(acetoxymethyl)phenyl]ethanoneHBrTetrahydrofuranNot specified[2][3]
3Condensation2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone, N-[6-(4-phenylbutoxy)hexyl]benzenemethanamineDiisopropylethylamineTHFNot specified[4]
4Reduction & DebenzylationIntermediate from Step 3H₂, Pd/C, Pt/CEthanolNot specified[4]

Table 2: Alternative Route 1 (from p-Hydroxybenzaldehyde) Data

StepReactionStarting MaterialsKey ReagentsSolventYield (%)Reference
1Hydroxymethylationp-HydroxybenzaldehydeParaformaldehyde, HCl-63
2Acetal Protection3-Hydroxymethyl-4-hydroxybenzaldehydeAcetone, p-TsOHAcetone95CN103435505A
3Asymmetric Cyanohydrin FormationProtected AldehydeTrimethylsilyl cyanide, (S)-BINOLAM·AlCl₃Toluene99CN103435505A
4Reduction of NitrileCyanohydrin IntermediateLiAlH₄THF84
5Coupling with Side ChainAmino Alcohol Intermediate[6-(4-Phenylbutoxy)hexyl] methanesulfonateDiisopropylethylamine, DMF80
6DeprotectionCoupled IntermediateHClMethanol92CN103435505A

Table 3: Alternative Route 2 (from Salicylaldehyde) Data

StepReactionStarting MaterialsKey ReagentsSolventOverall Yield (%)Reference
1-4Multi-step sequenceSalicylaldehyde, 4-Phenyl-1-butanolVariousVarious31.5

Table 4: Alternative Route 3 (from 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate) Data

StepReactionStarting MaterialsKey ReagentsSolventYield (%)Reference
1Condensation2-Acetoxy-5-(2-bromoacetyl)benzyl acetate, N-Benzyl-6-(4-phenylbutoxy)-1-hexylamineNot specifiedNot specifiedHigh
2HydrolysisIntermediate from Step 1Acidic conditionsNot specifiedHigh
3Asymmetric ReductionKeto Intermediate from Step 2Chiral reducing agentNot specifiedHigh
4DeprotectionIntermediate from Step 3H₂, Pd/CNot specifiedHigh

Experimental Protocols

Detailed experimental protocols for the key transformations in the discussed synthetic routes are provided below.

Protocol 1: Synthesis of 5-(Bromoacetyl)-2-hydroxybenzaldehyde (Intermediate for Baseline Route)

This protocol describes the synthesis of a key intermediate for the baseline route, starting from salicylaldehyde.

  • To a 250 mL three-necked flask, add anhydrous aluminum trichloride (20 g, 0.15 mol) and methylene chloride (15 mL) with stirring.

  • Raise the temperature to 50 °C and add a solution of bromoacetyl chloride (7 g, 0.045 mol) in methylene chloride (10 mL) dropwise. Stir the mixture for 30 minutes.

  • Dissolve salicylaldehyde (3.66 g, 0.03 mol) in methylene chloride (10 mL) and add it dropwise to the reaction mixture at 40 °C.

  • Reflux the reaction mixture for 12 hours.

  • After cooling, slowly pour the reaction mixture into 120 g of crushed ice with stirring and adjust the pH to 4.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic phases, wash with distilled water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to yield a purple oil.

  • Stir the oil with 15 mL of dichloromethane and add 60 mL of petroleum ether at 0 °C to precipitate a light brown solid.

  • Filter and dry the solid to obtain 5-(bromoacetyl)salicylaldehyde (6.1 g, 84% yield).[4]

Protocol 2: Key Steps in Alternative Route 1 (from p-Hydroxybenzaldehyde)

This protocol details the hydroxymethylation and subsequent reduction steps from patent CN103435505A.

Step 1: Hydroxymethylation of p-Hydroxybenzaldehyde

  • In a 250 mL four-necked flask, combine p-hydroxybenzaldehyde (12.20 g, 0.10 mol), boric acid (80 mL), and paraformaldehyde (6 g, 0.20 mol).

  • Stir the mixture at 65 °C while bubbling hydrogen chloride gas through it for 2 hours.

  • Cool the reaction to room temperature, filter the resulting white solid, wash with water (3 x 300 mL), and dry.

  • Wash the solid with a suitable amount of methanol to yield 3-hydroxymethyl-4-hydroxybenzaldehyde (yield: 63%).[5]

Step 4: Reduction of the Cyanohydrin Intermediate

  • To a 100 mL four-necked flask, add the cyanohydrin intermediate (2.20 g, 0.01 mol) and tetrahydrofuran (20 mL) as a solvent.

  • Stir at room temperature and slowly add lithium aluminum hydride (0.76 g, 0.02 mol) in portions.

  • Slowly heat the reaction to 60 °C and maintain for 4 hours.

  • After cooling, quench the reaction with a 15% sodium hydroxide solution.

  • Filter the mixture to remove solids, washing the residue with tetrahydrofuran (3 x 20 mL).

  • Combine the filtrates, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the amino alcohol intermediate as a white solid (yield: 84%).[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the baseline and alternative synthetic routes.

Baseline Salmeterol Synthesis A 4-Hydroxy- acetophenone B 4-Acetoxy-3-(acetoxymethyl)- acetophenone A->B Acetylation C 2-Bromo-1-[4-acetoxy-3- (acetoxymethyl)phenyl]ethanone B->C Bromination D 2-Bromo-1-[4-hydroxy-3- (hydroxymethyl)phenyl]ethanone C->D Hydrolysis F Intermediate Adduct D->F Condensation E N-[6-(4-Phenylbutoxy)hexyl]- benzenemethanamine E->F G Salmeterol F->G Reduction & Debenzylation

Caption: Baseline Innovator's Synthesis of Salmeterol.

Alternative Route 1: from p-Hydroxybenzaldehyde A p-Hydroxybenzaldehyde B 3-Hydroxymethyl-4- hydroxybenzaldehyde A->B Hydroxymethylation C Protected Diol B->C Protection D Chiral Cyanohydrin C->D Asymmetric Cyanohydrin Formation E Primary Amino Alcohol D->E Reduction G Protected Salmeterol E->G Coupling F [6-(4-Phenylbutoxy)hexyl] methanesulfonate F->G H Salmeterol G->H Deprotection

Caption: Alternative Synthesis of Salmeterol from p-Hydroxybenzaldehyde.

Alternative Route 3: from Protected Bromoacetyl Intermediate A 2-Acetoxy-5-(2-bromoacetyl) benzyl acetate C Protected Keto-Amine A->C Condensation B N-Benzyl-6-(4-phenylbutoxy) -1-hexylamine B->C D Hydrolyzed Keto-Amine C->D Hydrolysis E Chiral Amino Alcohol D->E Asymmetric Reduction F (R)-Salmeterol E->F Debenzylation

Caption: Alternative Synthesis of (R)-Salmeterol.

Conclusion

The alternative synthetic routes to Salmeterol presented in this guide offer viable alternatives to the traditional manufacturing process. The route starting from p-hydroxybenzaldehyde provides a detailed and high-yielding pathway for the asymmetric synthesis of (R)-Salmeterol. The other routes, starting from salicylaldehyde or a protected bromoacetyl intermediate, also present potentially advantageous strategies. The choice of the optimal synthetic route will depend on a variety of factors including the desired stereochemistry, cost of starting materials, scalability, and regulatory considerations. The experimental data and protocols provided herein serve as a valuable resource for researchers and drug development professionals in making informed decisions for the efficient and sustainable production of Salmeterol.

References

A Comparative Guide to the Efficacy of Heterocyclic Compounds Derived from 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of various heterocyclic compounds synthesized from the versatile starting material, 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. This key intermediate, featuring a reactive bromoacetyl group and a salicylaldehyde moiety, serves as a valuable scaffold for the generation of a diverse range of heterocyclic systems with significant therapeutic potential. This document summarizes reported quantitative data on the antimicrobial and anticancer activities of analogous heterocyclic derivatives, details relevant experimental protocols, and visualizes key signaling pathways to aid in drug discovery and development efforts.

Introduction to Heterocyclic Derivatives

This compound is a strategic building block in medicinal chemistry. Its functional groups allow for cyclization reactions with various nucleophiles to form a variety of five- and six-membered heterocyclic rings. This guide focuses on three prominent classes of heterocycles that can be synthesized from this precursor: thiazoles, pyrazoles, and oxazoles. The biological activity of these compounds is often attributed to their unique structural features, which allow for specific interactions with biological targets.

Comparative Efficacy Data

The following tables summarize the biological activities of various heterocyclic derivatives analogous to those that could be synthesized from this compound. It is important to note that the presented data is compiled from different studies on a range of substituted derivatives. Direct comparison should be approached with caution as the specific substituents on the heterocyclic core and the experimental conditions can significantly influence activity.

Antimicrobial Activity

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Thiazole and Pyrazole Derivatives

Compound ClassDerivative TypeStaphylococcus aureusEscherichia coliCandida albicansReference Compound
Thiazole 2-Aminothiazole Derivatives12.5 - 5025 - 10050 - 200Ampicillin / Fluconazole
Thiazole-Pyrazoline Hybrids4 - 168 - 3216 - 64Gentamicin / Fluconazole[1]
Pyrazole Pyrazole-Thiazole Hybrids<0.2 (MBC)---[2]
Naphthyl-substituted Pyrazoles0.78 - 1.56---[2]

Note: Lower MIC values indicate higher antimicrobial activity. MBC stands for Minimum Bactericidal Concentration.

Anticancer Activity

The anticancer efficacy is often expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition of cancer cell growth.

Table 2: Comparative Anticancer Activity (IC50 in µM) of Pyrazole and Thiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference Compound
Pyrazole HepG-2 (Liver)6.9 - 12.6Doxorubicin[3]
HCT-116 (Colon)13.6 - 28.9Doxorubicin[3]
A549 (Lung)2.2-[4]
MCF-7 (Breast)0.07-[4]
Thiazole HepG2 (Liver)--
HCT-116 (Colon)-Doxorubicin
A549 (Lung)-Doxorubicin
MCF-7 (Breast)-Doxorubicin
Bcl-2 Jurkat34.77Doxorubicin (45.87)[5]
A-43134.31Doxorubicin (42.37)[5]

Note: Lower IC50 values indicate higher anticancer activity.

Experimental Protocols

Detailed and standardized experimental methodologies are crucial for the reliable evaluation and comparison of the biological activities of newly synthesized compounds.

Synthesis of Heterocyclic Derivatives from this compound

The synthesis of various heterocyclic compounds from this compound generally follows established chemical reactions. The bromoacetyl group is highly reactive towards nucleophiles, facilitating cyclization.

Synthesis_Workflow cluster_reagents Reactants cluster_products Heterocyclic Products start 5-(2-Bromoacetyl)- 2-hydroxybenzaldehyde thiourea Thiourea / Thioamide start->thiourea Hantzsch Synthesis hydrazine Hydrazine / Substituted Hydrazine start->hydrazine Knorr Pyrazole Synthesis amide Primary Amide start->amide Robinson-Gabriel Synthesis thiazole Thiazole Derivatives thiourea->thiazole pyrazole Pyrazole Derivatives hydrazine->pyrazole oxazole Oxazole Derivatives amide->oxazole

General synthetic routes from the starting material.
Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Antimicrobial_Assay_Workflow A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized microbial suspension. A->B C Incubate the plate at the optimal temperature for microbial growth (e.g., 37°C for 24h). B->C D Visually inspect for turbidity or use a spectrophotometer to measure growth. C->D E Determine the MIC: the lowest concentration with no visible growth. D->E

Workflow for the Broth Microdilution Assay.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow them to adhere. B Treat cells with various concentrations of the test compounds. A->B C Incubate for a specified period (e.g., 48-72 hours). B->C D Add MTT solution to each well and incubate to allow formazan crystal formation. C->D E Solubilize formazan crystals with a solvent (e.g., DMSO). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm). E->F G Calculate the IC50 value from the dose-response curve. F->G

Workflow for the MTT Cell Viability Assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these heterocyclic compounds exert their biological effects is crucial for rational drug design and optimization.

Anticancer Mechanism: Inhibition of the PI3K/Akt/mTOR Signaling Pathway by Thiazole Derivatives

Many thiazole derivatives have been reported to exhibit anticancer activity by targeting key components of the PI3K/Akt/mTOR signaling pathway. This pathway is critical for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Thiazole Thiazole Derivatives Thiazole->PI3K inhibits Thiazole->mTORC1 inhibits

Inhibition of the PI3K/Akt/mTOR pathway.
Antimicrobial Mechanism: Inhibition of Bacterial DNA Gyrase by Pyrazole Derivatives

Certain pyrazole derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[7]

DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Replication DNA Replication & Transcription Supercoiled_DNA->Replication Pyrazole Pyrazole Derivatives Pyrazole->DNA_Gyrase inhibits

Inhibition of bacterial DNA gyrase by pyrazoles.

Conclusion

Heterocyclic compounds derived from this compound represent a promising area for the discovery of novel therapeutic agents. The data compiled in this guide suggest that thiazole and pyrazole derivatives, in particular, exhibit significant antimicrobial and anticancer activities. The provided experimental protocols offer a foundation for the systematic evaluation of new derivatives, while the visualized signaling pathways can guide further mechanistic studies and the rational design of more potent and selective compounds. Future research should focus on the synthesis and comparative evaluation of a broad range of heterocyclic derivatives from this versatile starting material to fully elucidate their structure-activity relationships and therapeutic potential.

References

Characterization of Impurities in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde samples. We present potential impurity profiles based on common synthetic routes and detail the experimental protocols for their identification and quantification.

Potential Impurity Profile

The primary route for synthesizing this compound is the Friedel-Crafts acylation of salicylaldehyde with 2-bromoacetyl chloride or bromide, using a Lewis acid catalyst such as aluminum chloride. An alternative pathway involves the protection of the hydroxyl group of salicylaldehyde, followed by acylation, rearrangement, and bromination. Based on these synthetic pathways, a range of impurities can be anticipated.

Table 1: Potential Impurities in this compound

Impurity CategoryPotential CompoundOrigin
Starting Materials SalicylaldehydeUnreacted starting material
2-Bromoacetyl chloride/bromideUnreacted acylating agent
Reaction Byproducts 3-(2-Bromoacetyl)-2-hydroxybenzaldehydeIsomeric byproduct of Friedel-Crafts acylation
5-Acetyl-2-hydroxybenzaldehydeIncomplete bromination of an intermediate
Poly-acylated salicylaldehydeOver-reaction during Friedel-Crafts acylation
Brominated salicylaldehydeSide reaction during synthesis
Degradation Products 2,5-DihydroxybenzaldehydeHydrolysis of the bromoacetyl group
Salicylic acid derivativesOxidation of the aldehyde group
Residual Solvents Dichloromethane, Ethyl acetate, Petroleum etherSolvents used in reaction and purification

Experimental Protocols for Impurity Characterization

A multi-pronged analytical approach is essential for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is ideal for quantification, Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile impurities and byproducts, and Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a highly sensitive technique for separating and quantifying impurities in pharmaceutical samples.[1][2]

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable for the separation of aromatic ketones and aldehydes.[3]

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation of impurities with varying polarities. A common mobile phase combination is a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and a polar organic solvent such as acetonitrile or methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm or 360 nm).[3]

  • Sample Preparation: A known concentration of the this compound sample is dissolved in a suitable solvent (e.g., acetonitrile/water mixture) and filtered before injection.

  • Quantification: Impurity levels are determined by comparing the peak area of each impurity to the peak area of a reference standard of the main compound. The percentage of each impurity can be calculated using the area normalization method, assuming a similar response factor for all components.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Semi-Volatile Impurities

GC-MS is a powerful technique for the identification of volatile and semi-volatile organic impurities, including residual solvents and reaction byproducts.[4]

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally used. A common dimension is 30 m x 0.25 mm internal diameter with a 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[4]

  • Injector Temperature: Typically set around 250-280°C.

  • Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. For example, starting at 50°C, holding for a few minutes, and then ramping up to 300°C at a rate of 10-20°C/min.[4]

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the separated components are compared with a library of known compounds for identification.

  • Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or methanol) and injected into the GC. For residual solvent analysis, headspace GC-MS is often the preferred method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural identification of unknown impurities.

Methodology:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A few milligrams of the isolated impurity (or the bulk sample if the impurity is present at a sufficient concentration) are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information about the number and chemical environment of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, allowing for the complete structural elucidation of the impurity.

  • Analysis: The chemical shifts, coupling constants, and cross-peaks in the NMR spectra are analyzed to determine the structure of the impurity.

Visualization of Analytical Workflow and Synthesis Pathway

The following diagrams illustrate the logical workflow for impurity characterization and the synthetic pathway leading to the formation of this compound and its potential impurities.

impurity_characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_reporting Reporting & Control synthesis Synthesis of this compound purification Purification synthesis->purification hplc HPLC Analysis (Purity & Quantification) purification->hplc Purity Testing gcms GC-MS Analysis (Volatile Impurities) purification->gcms Residual Solvents & Byproducts data_analysis Data Analysis & Impurity Identification hplc->data_analysis gcms->data_analysis nmr NMR Spectroscopy (Structural Elucidation) nmr->data_analysis data_analysis->nmr For Unknowns report Impurity Profile Report data_analysis->report control Impurity Control Strategy report->control

Workflow for Impurity Characterization.

synthesis_pathway cluster_reactants Starting Materials cluster_products Products & Impurities salicylaldehyde Salicylaldehyde main_product This compound salicylaldehyde->main_product unreacted_sm Unreacted Starting Materials salicylaldehyde->unreacted_sm Incomplete Reaction bromoacetyl_chloride 2-Bromoacetyl Chloride bromoacetyl_chloride->main_product bromoacetyl_chloride->unreacted_sm Incomplete Reaction lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->main_product Catalyst isomer_impurity Isomeric Impurities (e.g., 3-substituted) main_product->isomer_impurity Side Reaction polyacylation_impurity Poly-acylated Products main_product->polyacylation_impurity Over-reaction

Synthesis and Impurity Formation Pathway.

Comparison with Alternative Synthetic Routes

While Friedel-Crafts acylation is a common method, alternative routes can be employed to potentially minimize certain impurities.

  • Protection-Acylation-Rearrangement-Bromination: This multi-step approach involves protecting the phenolic hydroxyl group of salicylaldehyde before acylation. This can prevent side reactions at the hydroxyl group and may offer better control over the regioselectivity of the acylation, potentially reducing the formation of isomeric impurities. However, the additional protection and deprotection steps add to the overall complexity and cost of the synthesis.

  • Starting from Pre-substituted Phenols: Another strategy is to start with a phenol that already contains a substituent at the desired position (e.g., 4-formylphenol) and then introduce the bromoacetyl group. This can provide excellent regiocontrol but may require more complex starting materials that are not as readily available as salicylaldehyde.

The choice of synthetic route will ultimately depend on factors such as the desired purity profile, cost-effectiveness, and scalability of the process. A thorough impurity characterization, as outlined in this guide, is crucial regardless of the synthetic method employed to ensure the quality and safety of the final product.

References

A Comparative Guide to the Reactivity of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde and Structurally Related α-Haloketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reactivity of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals. Its reactivity is benchmarked against structurally similar α-haloketones to provide a framework for its application in organic synthesis and as a covalent modifier in biological systems. This document outlines detailed experimental protocols for quantitative comparison and visualizes the underlying chemical and biological processes.

Introduction to α-Haloketone Reactivity

α-Haloketones are a class of bifunctional organic compounds characterized by a halogen atom positioned alpha to a carbonyl group. This arrangement confers a high degree of reactivity upon the α-carbon, making it susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, facilitating SN2 reactions.[1] The reactivity of α-haloketones is significantly greater than that of their corresponding alkyl halide counterparts. For instance, chloroacetone has been reported to react with potassium iodide in acetone approximately 36,000 times faster than 1-chloropropane.[2]

The reactivity of α-haloketones is influenced by several factors, including the nature of the halogen (leaving group ability), the electronic effects of substituents on the molecule, and the nucleophilicity of the reacting species.

Comparative Reactivity Analysis

To benchmark the reactivity of this compound, we propose a comparative study against the following compounds:

  • 5-(2-Chloroacetyl)-2-hydroxybenzaldehyde: This analog allows for the direct assessment of the leaving group's effect on the reaction rate (bromide vs. chloride).

  • Phenacyl bromide: This compound lacks the hydroxyl and aldehyde substituents on the aromatic ring, enabling an evaluation of their electronic contribution to the reactivity of the α-carbon.

  • 4'-Bromophenacyl bromide: The presence of an electron-withdrawing bromine atom on the phenyl ring provides insight into the impact of remote electronic effects on the reaction rate.

The following tables summarize the properties of the selected compounds and the anticipated relative reactivity based on kinetic studies of similar substituted phenacyl bromides.[3]

Table 1: Properties of Selected α-Haloketones

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₉H₇BrO₃243.05115787-50-3
5-(2-Chloroacetyl)-2-hydroxybenzaldehydeC₉H₇ClO₃198.60115787-51-4
Phenacyl bromideC₈H₇BrO199.0470-11-1
4'-Bromophenacyl bromideC₈H₆Br₂O277.9499-73-0

Table 2: Predicted Relative Reactivity with a Nucleophile (e.g., Thiophenol)

CompoundKey Structural FeaturesExpected Relative ReactivityRationale
This compound -OH (electron-donating), -CHO (electron-withdrawing), -Br (good leaving group)HighThe combined electronic effects of the substituents and the good leaving group ability of bromide are expected to result in high reactivity.
5-(2-Chloroacetyl)-2-hydroxybenzaldehyde -OH (electron-donating), -CHO (electron-withdrawing), -Cl (moderate leaving group)ModerateThe chloro derivative is expected to be less reactive than its bromo counterpart due to the poorer leaving group ability of chloride compared to bromide.
Phenacyl bromide Unsubstituted phenyl ring, -Br (good leaving group)Moderate to HighLacking the activating/deactivating groups on the ring, its reactivity serves as a baseline for comparison.
4'-Bromophenacyl bromide Electron-withdrawing -Br on the phenyl ring, -Br (good leaving group)Very HighThe electron-withdrawing bromo substituent on the phenyl ring is expected to increase the electrophilicity of the α-carbon, leading to a faster reaction rate.

Experimental Protocols

To quantitatively assess the reactivity of these compounds, a detailed kinetic analysis is required. The following protocols describe methods for monitoring the reaction of the selected α-haloketones with a model nucleophile, thiophenol, using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

General Experimental Workflow

The general workflow for the kinetic analysis is depicted in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing A Prepare stock solutions of α-haloketone and thiophenol B Equilibrate solutions to reaction temperature A->B C Initiate reaction by mixing reactants in a thermostatted vessel B->C D Withdraw aliquots at specific time intervals C->D E Quench reaction in aliquots D->E F Analyze quenched samples by HPLC or NMR E->F G Determine concentrations of reactants and/or products F->G H Plot concentration vs. time G->H I Calculate second-order rate constants (k) H->I

Figure 1. General workflow for the kinetic analysis of α-haloketone reactivity.
Protocol 1: Kinetic Analysis by HPLC

Materials:

  • This compound and comparator compounds

  • Thiophenol

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • A suitable quenching agent (e.g., a large excess of a primary amine like butylamine)

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of each α-haloketone in acetonitrile.

    • Prepare a 10 mM stock solution of thiophenol in acetonitrile.

    • Prepare a quenching solution of 1 M butylamine in acetonitrile.

  • Reaction Setup:

    • In a thermostatted reaction vessel (e.g., a jacketed beaker) at 25 °C, add a known volume of the α-haloketone stock solution.

    • Initiate the reaction by adding an equimolar amount of the thiophenol stock solution with vigorous stirring. Start a timer immediately.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing 900 µL of the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

    • Monitor the disappearance of the α-haloketone and/or the appearance of the product at a suitable wavelength (e.g., determined by a UV scan of the starting materials and products).

  • Data Analysis:

    • Generate a calibration curve for each α-haloketone to determine its concentration from the peak area.

    • Plot the concentration of the α-haloketone versus time.

    • Determine the second-order rate constant (k) from the integrated rate law for a second-order reaction.

Protocol 2: Kinetic Analysis by ¹H NMR Spectroscopy

Materials:

  • This compound and comparator compounds

  • Thiophenol

  • Deuterated solvent (e.g., acetonitrile-d₃ or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve a known concentration of the α-haloketone in the deuterated solvent.

    • Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Initiation and Monitoring:

    • Add an equimolar amount of thiophenol to the NMR tube, quickly mix, and immediately place the tube in the NMR spectrometer.

    • Begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Identify a well-resolved proton signal for both the starting α-haloketone (e.g., the methylene protons of the bromoacetyl group) and the product.

    • Integrate the respective signals in each spectrum over time.

    • Calculate the concentration of the starting material and product at each time point based on the relative integrals.

    • Plot the concentration of the α-haloketone versus time and determine the second-order rate constant.

Application in Biological Systems: Covalent Inhibition of Protein Kinases

The high reactivity of α-haloketones makes them valuable tools in chemical biology, particularly as covalent inhibitors of enzymes. They can form a stable covalent bond with nucleophilic amino acid residues, such as cysteine, in the active site of a protein, leading to irreversible inhibition. This property is exploited in the design of targeted therapies, for example, in the development of kinase inhibitors for the treatment of cancer.

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Covalent kinase inhibitors that target a specific cysteine residue within the ATP-binding pocket can offer high potency and selectivity.

The general mechanism of covalent inhibition of a protein kinase by an α-haloketone is illustrated below:

G cluster_binding 1. Reversible Binding cluster_reaction 2. Covalent Modification cluster_pathway 3. Downstream Signaling Blockade A Kinase + Inhibitor B Kinase-Inhibitor Complex A->B K_i C Covalently Modified Kinase (Inactive) B->C k_inact D Substrate C->D E Phosphorylated Substrate D->E No Phosphorylation

Figure 2. Covalent inhibition of a protein kinase by an α-haloketone.

In this signaling pathway, the α-haloketone inhibitor first forms a reversible complex with the kinase. This is followed by an irreversible covalent reaction with a nucleophilic cysteine residue in the active site, leading to the inactivation of the enzyme. Consequently, the downstream signaling pathway is blocked as the kinase can no longer phosphorylate its substrate. The reactivity of the α-haloketone, as benchmarked in this guide, is a critical parameter in the design of such covalent inhibitors, influencing both their potency and their potential for off-target effects.

Conclusion

This compound is a highly reactive α-haloketone with significant potential in both synthetic and medicinal chemistry. Its reactivity can be modulated by the nature of the halogen and the substituents on the aromatic ring. The experimental protocols provided in this guide offer a robust framework for the quantitative comparison of its reactivity against similar compounds. Understanding these reactivity profiles is essential for the rational design of novel synthetic routes and the development of targeted covalent inhibitors for therapeutic applications.

References

A Comparative Guide to 2D NMR Techniques for the Structural Elucidation of Complex 5-(2-bromoacetyl)-2-hydroxybenzaldehyde Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural determination of complex organic molecules is a cornerstone of modern drug discovery and development. For novel adducts derived from highly reactive scaffolds such as 5-(2-bromoacetyl)-2-hydroxybenzaldehyde, a multi-technique approach is often necessary to delineate intricate bonding networks and stereochemical arrangements. Among the arsenal of analytical methods, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to unravel complex spin systems and provide unambiguous connectivity information. This guide offers a comparative overview of key 2D NMR techniques, supported by hypothetical experimental data for a representative adduct, to aid researchers in selecting the most appropriate methods for their structural elucidation challenges.

Introduction to 2D NMR in Structural Elucidation

One-dimensional (1D) NMR spectra, while foundational, can become exceedingly complex and poorly resolved for larger molecules, leading to ambiguity in signal assignments. 2D NMR spectroscopy overcomes these limitations by spreading nuclear correlations across a second frequency dimension, thereby enhancing resolution and revealing intricate relationships between nuclei.[1] This is particularly crucial for characterizing adducts of this compound, where the introduction of new stereocenters and complex spin systems is common.

A typical workflow for the structural elucidation of a novel adduct using 2D NMR is outlined below. This process involves a systematic progression from identifying through-bond correlations to probing through-space interactions.

workflow cluster_start Initial Analysis cluster_connectivity Through-Bond Correlations cluster_conformation Through-Space & Conformation cluster_end Final Structure 1D_H 1D ¹H NMR COSY COSY (¹H-¹H) 1D_H->COSY HSQC HSQC (¹H-¹³C one-bond) 1D_H->HSQC HMBC HMBC (¹H-¹³C long-range) 1D_H->HMBC 1D_C 1D ¹³C NMR & DEPT 1D_C->HSQC 1D_C->HMBC Structure Complete 3D Structure NOESY NOESY/ROESY (¹H-¹H spatial proximity) NOESY->Structure

Caption: A logical workflow for 2D NMR-based structural elucidation.

Comparison of Key 2D NMR Techniques

The selection of 2D NMR experiments should be guided by the specific structural questions at hand. The following table compares the most common techniques used for the structural elucidation of small organic molecules.

Technique Full Name Information Provided Typical Application in Adduct Elucidation Relative Sensitivity
COSY CO rrelation S pectroscopY ¹H-¹H scalar (J) couplings, typically over 2-3 bonds.[2]Identifying adjacent protons in the aromatic ring and within the adduct moiety.High
HSQC H eteronuclear S ingle Q uantum C oherenceOne-bond ¹H-¹³C correlations.[2]Assigning protons to their directly attached carbons.Very High
HMBC H eteronuclear M ultiple B ond C orrelationLong-range ¹H-¹³C correlations, typically over 2-3 bonds.[2]Connecting molecular fragments across quaternary carbons and heteroatoms.Moderate
NOESY N uclear O verhauser E ffect S pectroscopY Through-space correlations between protons that are close in proximity (<5 Å).Determining relative stereochemistry and conformation.Low to Moderate
ROESY R otating-frame O verhauser E ffect S pectroscopY Similar to NOESY, but effective for a wider range of molecular sizes.Useful for medium-sized molecules where NOE signals may be weak or absent.Low to Moderate

Hypothetical Case Study: Structural Elucidation of a Cysteine Adduct

To illustrate the application of these techniques, let us consider a hypothetical adduct formed from the reaction of this compound with the thiol group of a cysteine residue. The proposed structure is presented below, along with a table of hypothetical 2D NMR correlations that would be expected.

adduct_structure cluster_adduct Hypothetical Cysteine Adduct adduct

Caption: Hypothetical structure of a cysteine adduct of this compound.

Table of Hypothetical 2D NMR Data:

Proton (¹H) δ (ppm) Multiplicity COSY Correlations Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
H-37.85dH-4C-1, C-2, C-5H-4, CHO
H-47.60ddH-3, H-6C-2, C-5, C-6H-3, H-6
H-67.05dH-4C-1, C-2, C-4, C-5H-4, -CH₂-S-
CHO9.80s-C-1, C-2, C-6H-6
-CH₂-CO-4.20s-C-5, C=O, -S-CH₂--S-CH₂-
-S-CH₂- (Cys)3.15dd-CH- (Cys)-CH₂-CO-, -CH- (Cys)-CH₂-CO-, -CH- (Cys)
-CH- (Cys)3.90t-S-CH₂- (Cys), -NH--S-CH₂- (Cys), C=O (Cys)-S-CH₂- (Cys), -NH-
-NH- (Cys)8.50d-CH- (Cys)-CH- (Cys)-CH- (Cys)

Experimental Protocols

High-quality 2D NMR data acquisition requires careful sample preparation and parameter optimization. Below are generalized protocols for the key experiments.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical and should be based on the solubility of the compound and the chemical shifts of the solvent signals.

  • Filtration: Filter the sample through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing: For NOESY and ROESY experiments, particularly for small molecules, it is advisable to degas the sample to remove dissolved oxygen, which is paramagnetic and can interfere with the observation of NOE effects. This can be achieved by several freeze-pump-thaw cycles.

2D NMR Data Acquisition

The following are general parameters for a 500 MHz NMR spectrometer. These will need to be optimized for the specific instrument and sample.

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf (gradient-selected, phase-sensitive)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans: 2-8

  • Relaxation Delay: 1-2 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (edited, gradient-selected)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 160-200 ppm

  • Number of Points (F2): 1024

  • Number of Increments (F1): 256

  • Number of Scans: 2-4

  • Relaxation Delay: 1.5 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf (gradient-selected, magnitude mode)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 512

  • Number of Scans: 8-16

  • Relaxation Delay: 1.5-2 s

  • Long-range J(C,H) Coupling Constant: Optimized for 8-10 Hz

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Program: noesygpph (gradient-selected, phase-sensitive)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Points (F2): 2048

  • Number of Increments (F1): 256-512

  • Number of Scans: 16-32

  • Relaxation Delay: 2-3 s

  • Mixing Time (d8): 500-800 ms (to be optimized based on molecular size)

Conclusion

The structural elucidation of complex adducts of this compound is a challenging task that necessitates the application of a suite of 2D NMR techniques. A systematic approach, beginning with COSY and HSQC to establish the carbon skeleton and proton assignments, followed by HMBC to piece together the molecular fragments, and finally NOESY or ROESY to determine the stereochemistry and conformation, provides a robust pathway to an unambiguous structure. The data and protocols presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical sciences, enabling the efficient and accurate characterization of novel molecular entities.

References

A Comparative Guide to Isotopic Labeling Studies: 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde and alternative reagents for isotopic labeling studies in proteomics. While this compound is a known pharmaceutical intermediate, its direct application in isotopic labeling studies is not extensively documented in publicly available literature.[1] Therefore, this guide will draw upon the well-established reactivity of its core functional group, the bromoacetyl moiety, to provide a comprehensive comparison with a widely used alternative, N-ethylmaleimide (NEM). We will explore the underlying chemistry, present hypothetical experimental data for comparison, and provide detailed protocols to enable researchers to design their experiments effectively.

Introduction to Cysteine-Targeted Isotopic Labeling

Isotopic labeling, in conjunction with mass spectrometry, is a powerful technique for the quantitative analysis of proteins and their post-translational modifications. The strategy involves the use of reagents containing stable isotopes (e.g., ²H, ¹³C, ¹⁵N) to differentially label proteins from different samples (e.g., control vs. treated). By comparing the relative signal intensities of the isotopically light and heavy labeled peptides in the mass spectrometer, researchers can accurately quantify changes in protein abundance or modification occupancy.

Cysteine, with its nucleophilic thiol group, is a common target for covalent protein labeling due to its relatively low abundance and high reactivity compared to other amino acid residues. Reagents targeting cysteine often contain electrophilic functional groups that readily react with the thiol side chain.

Comparison of Labeling Reagents

This section compares the properties and performance of this compound (a haloacetyl reagent) and N-ethylmaleimide (a maleimide reagent) for isotopic labeling applications.

Table 1: Comparison of Reaction Kinetics and Conditions

ParameterThis compound (Bromoacetyl)N-ethylmaleimide (Maleimide)
Reactive Group Bromoacetyl (-COCH₂Br)Maleimide
Target Residue Cysteine (thiol group)Cysteine (thiol group)
Reaction Type Nucleophilic Substitution (Sₙ2)Michael Addition
Optimal pH 7.5 - 8.56.5 - 7.5
Reaction Speed ModerateFast
Stability of Bond Stable Thioether BondStable Thioether Bond (potential for hydrolysis of the maleimide ring)
Specificity High for thiols at optimal pHHigh for thiols, but can react with lysines at higher pH

Table 2: Hypothetical Quantitative Labeling Efficiency

ParameterThis compound (¹³C₂-labeled)N-ethylmaleimide (¹³C₄-labeled)
Protein Bovine Serum Albumin (BSA)Bovine Serum Albumin (BSA)
Labeling Efficiency (%) 85 ± 592 ± 4
Incubation Time (min) 12060
Molar Ratio (Reagent:Protein) 20:110:1
Identified Labeled Peptides 1821

Note: The data in this table is hypothetical and for illustrative purposes only, as specific isotopic labeling data for this compound is not available.

Experimental Protocols

Below are detailed protocols for protein labeling using a generic isotopically labeled bromoacetyl reagent (representative of this compound) and a maleimide reagent.

Protocol 1: Isotopic Labeling with a Bromoacetyl Reagent

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • Isotopically labeled bromoacetyl reagent (e.g., ¹³C₂-5-(2-Bromoacetyl)-2-hydroxybenzaldehyde)

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M Dithiothreitol (DTT) or L-cysteine

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If cysteine residues are oxidized, reduce disulfide bonds by adding TCEP to a final concentration of 5-10 mM and incubate for 30 minutes at room temperature.

    • Remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the isotopically labeled bromoacetyl reagent in a compatible organic solvent (e.g., DMSO or DMF).

    • Add the labeling reagent to the protein solution at a 10- to 20-fold molar excess. The optimal ratio should be determined empirically.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Stop the reaction by adding the Quenching Reagent to a final concentration of 50 mM to scavenge any unreacted labeling reagent.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove excess labeling reagent and quenching reagent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

  • Analysis:

    • The labeled protein is now ready for downstream analysis, such as digestion, enrichment of labeled peptides, and LC-MS/MS analysis for quantitative proteomics.

Protocol 2: Isotopic Labeling with a Maleimide Reagent

Materials:

  • Protein of interest (containing accessible cysteine residues)

  • Isotopically labeled maleimide reagent (e.g., ¹³C₄-N-ethylmaleimide)

  • Reaction Buffer: 50 mM Phosphate buffer, pH 7.0, 1 mM EDTA

  • Reducing Agent (optional): TCEP

  • Quenching Reagent: 1 M DTT or L-cysteine

  • Desalting column or dialysis membrane

Procedure:

  • Protein Preparation:

    • Follow the same procedure as in Protocol 1, using the appropriate Reaction Buffer.

  • Labeling Reaction:

    • Prepare a 10 mM stock solution of the isotopically labeled maleimide reagent in a compatible organic solvent.

    • Add the labeling reagent to the protein solution at a 5- to 10-fold molar excess.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C, protected from light.

  • Quenching:

    • Follow the same procedure as in Protocol 1.

  • Purification:

    • Follow the same procedure as in Protocol 1.

  • Analysis:

    • The labeled protein is now ready for downstream analysis.

Visualizations

Signaling Pathway Diagram

Covalent labeling with cysteine-reactive probes can be used to identify and quantify changes in the activity of enzymes, such as kinases, that have reactive cysteines in or near their active sites. The following diagram illustrates a hypothetical signaling pathway where a kinase is activated, leading to the phosphorylation of a downstream substrate. An isotopically labeled probe could be used to quantify the change in the accessibility of a cysteine residue on the kinase upon activation.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Kinase_Inactive Kinase (Inactive) Cys-SH Receptor->Kinase_Inactive Activation Ligand Ligand Ligand->Receptor Kinase_Active Kinase (Active) Cys-SH (accessible) Kinase_Inactive->Kinase_Active Substrate Substrate Kinase_Active->Substrate Phosphorylation Labeled_Kinase Labeled Kinase Kinase_Active->Labeled_Kinase Substrate_P Substrate-P Substrate->Substrate_P Probe Isotopically Labeled Bromoacetyl Probe Probe->Labeled_Kinase

Caption: Hypothetical signaling pathway illustrating kinase activation and labeling.

Experimental Workflow Diagram

The following diagram outlines the general workflow for a quantitative proteomics experiment using an isotopically labeled cysteine-reactive probe.

experimental_workflow cluster_samples Sample Preparation cluster_labeling Isotopic Labeling Sample1 Control Sample Labeling1 Label with 'Light' Probe Sample1->Labeling1 Sample2 Treated Sample Labeling2 Label with 'Heavy' Probe Sample2->Labeling2 Combine Combine Samples Labeling1->Combine Labeling2->Combine Digest Protein Digestion (Trypsin) Combine->Digest Enrich Enrich Labeled Peptides (optional) Digest->Enrich LCMS LC-MS/MS Analysis Enrich->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: General workflow for quantitative cysteine-reactive proteomics.

Conclusion

While this compound is not a commonly cited reagent for isotopic labeling studies, its bromoacetyl functional group makes it a potential candidate for cysteine-targeted proteomics. Based on the chemistry of haloacetyls, it is expected to offer high specificity for cysteine residues under slightly alkaline conditions. In comparison, maleimide-based reagents offer faster reaction kinetics at a more neutral pH. The choice of reagent will ultimately depend on the specific protein of interest, the experimental goals, and the available instrumentation. The provided protocols and workflows offer a starting point for researchers interested in exploring the use of bromoacetyl compounds and their alternatives in quantitative proteomics. It is crucial to empirically optimize labeling conditions for each specific application to ensure reliable and reproducible results.

References

Quantitative Analysis of 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde in Reaction Mixtures: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of active pharmaceutical ingredients (APIs) like Salmeterol, the precise quantitative analysis of intermediates such as 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde is of paramount importance.[1] This guide provides an objective comparison of the primary analytical techniques for quantifying this key intermediate in reaction mixtures: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

At a Glance: Comparison of Analytical Methods

The selection of an appropriate analytical technique hinges on various factors including the physicochemical properties of the analyte, the complexity of the reaction matrix, and the specific requirements of the analysis such as sensitivity, selectivity, and throughput. This compound is a polar aromatic compound, which influences the suitability of each method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Quantification based on the direct proportionality between the NMR signal integral and the number of nuclei.[2]
Analyte Volatility Not required; ideal for non-volatile or thermally labile compounds.[3]Requires analyte to be volatile and thermally stable. Derivatization may be necessary for polar compounds.[4]Not required.
Sample Preparation Relatively simple; typically involves dilution and filtration.Can be more complex, often requiring derivatization to increase volatility and thermal stability.[5]Straightforward; involves dissolving the sample in a deuterated solvent with an internal standard.[6]
Selectivity Good; can be optimized with column and mobile phase selection.Excellent; mass spectrometer provides high selectivity and structural information.[5]High; based on specific nuclear resonances.[7]
Sensitivity Good; typically in the parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the detector.[5]Excellent; often in the parts-per-billion (ppb) range or lower.[5]Lower than chromatographic methods, typically in the low µg/mL range.[7]
Analysis Time Typically longer run times compared to GC for simple mixtures.[8]Faster analysis times are often achievable for volatile compounds.[8]Relatively fast for data acquisition, but sample preparation can be time-consuming.
Quantitative Accuracy High, with proper validation.High, with proper validation and internal standards.High, can be a primary ratio method.
Cost Moderate.Higher initial instrument cost.[5]High initial instrument cost.[7]

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable quantitative results. The following are representative experimental protocols for each technique, which can be adapted and optimized for the specific analysis of this compound in a reaction mixture.

High-Performance Liquid Chromatography (HPLC)

This protocol is based on a reversed-phase HPLC method suitable for aromatic aldehydes.[8]

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture.

    • Dilute the sample with a suitable solvent (e.g., acetonitrile/water mixture) to a known volume to bring the analyte concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct a calibration curve by injecting a series of standard solutions of this compound of known concentrations.

    • Quantify the analyte in the reaction mixture sample by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and potential thermal lability of the analyte, derivatization is recommended.

  • Sample Preparation (with Derivatization):

    • Accurately weigh a portion of the reaction mixture.

    • Dilute with a suitable anhydrous solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., a silylating agent like BSTFA) and an internal standard.

    • Heat the mixture to ensure complete derivatization.

    • Cool and inject an aliquot into the GC-MS.

  • Instrumentation and Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp up to a high temperature (e.g., 280 °C).

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Spectrometry Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, using characteristic ions of the derivatized analyte.

  • Data Analysis:

    • Quantification is based on the ratio of the peak area of the derivatized analyte to the peak area of the internal standard. A calibration curve is prepared using derivatized standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can provide highly accurate quantification without the need for an identical reference standard for the analyte.[2]

  • Sample Preparation: [6]

    • Accurately weigh a specific amount of the reaction mixture.

    • Accurately weigh a known amount of an internal standard (e.g., maleic acid or dimethyl sulfone) that has a simple spectrum and resonances that do not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • NMR Instrumentation and Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Nucleus Observed: ¹H.

    • Pulse Program: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons being quantified (typically 5 times the longest T1).

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[2]

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_standard / MW_analyte) * (m_standard / m_sample) * Purity_standard

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Mandatory Visualizations

Experimental Workflow for Method Selection

Workflow for Analytical Method Selection start Start: Quantify this compound in Reaction Mixture need_id Need for Definitive Identification and High Sensitivity? start->need_id routine_quant Routine Quantitative Analysis Needed? need_id->routine_quant No gcms GC-MS need_id->gcms Yes primary_method Need for a Primary Ratio Method (High Accuracy)? routine_quant->primary_method No hplc HPLC routine_quant->hplc Yes qnmr qNMR primary_method->qnmr Yes end End: Method Selected primary_method->end No gcms->end hplc->end qnmr->end

Caption: Logical flow for selecting an analytical method.

General Signaling Pathway for Quantitative Analysis

General Pathway for Quantitative Analysis sample Reaction Mixture Sample prep Sample Preparation (Dilution, Filtration, Derivatization) sample->prep analysis Instrumental Analysis (HPLC, GC-MS, or qNMR) prep->analysis data Data Acquisition (Chromatogram/Spectrum) analysis->data processing Data Processing (Integration, Calibration) data->processing result Quantitative Result (Concentration/Purity) processing->result

Caption: General workflow for quantitative analysis.

Conclusion

Both HPLC and GC-MS are robust chromatographic techniques suitable for the quantitative analysis of this compound in reaction mixtures. HPLC is often preferred for routine analysis due to its simpler sample preparation and suitability for polar, non-volatile compounds.[8] GC-MS, while potentially requiring derivatization, offers superior sensitivity and definitive structural confirmation, which is invaluable for impurity profiling.[4] qNMR stands out as a powerful primary method for achieving high accuracy without the need for a specific reference standard of the analyte, making it an excellent tool for the certification of reference materials and for definitive quantification.[2] The ultimate choice of method will depend on the specific analytical goals, available instrumentation, and the required level of data quality. For comprehensive characterization, the use of orthogonal methods (e.g., HPLC and qNMR) is highly recommended.

References

Safety Operating Guide

Personal protective equipment for handling 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-(2-Bromoacetyl)-2-hydroxybenzaldehyde. Adherence to these protocols is essential for ensuring laboratory safety and proper environmental stewardship. The following information has been compiled from safety data sheets of closely related chemical compounds.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryMinimum RequirementSpecifications and Best Practices
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to EN 166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133. A face shield may be necessary for operations with a high risk of splashing.[1][2][3]
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use.[1][3]
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure. Fire/flame-resistant and impervious clothing should be considered.[1][2][4]
Respiratory Protection Not generally required for small quantities in a well-ventilated area.A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated or if ventilation is inadequate.[3][4] Use in a chemical fume hood is highly recommended.

Emergency First Aid Procedures

Immediate action is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][5]
Skin Contact Take off immediately all contaminated clothing. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][4][5]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4][5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention if symptoms occur.[4][6]

Operational and Disposal Plans

A systematic workflow is critical for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[3]

Handling and Storage:

  • Handling: Wash hands and any exposed skin thoroughly after handling.[2][4] Do not eat, drink, or smoke when using this product.[4] Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][4]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.[2][4] It is recommended to store in a dry, cool place.[2]

Disposal Plan:

  • Chemical Waste: Dispose of the contents and container to an approved waste disposal plant.[2][4] All waste generated must be treated as hazardous.

  • Contaminated PPE: Contaminated gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1]

Experimental Workflow

The following diagram outlines the standard workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_ppe Don all required PPE prep_hood Work in a chemical fume hood prep_ppe->prep_hood weigh Weigh the compound carefully prep_hood->weigh Proceed to handling dissolve Prepare solution by adding solid to solvent slowly weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After experiment dispose_waste Dispose of chemical waste in a labeled container decontaminate->dispose_waste dispose_ppe Dispose of contaminated PPE as hazardous waste dispose_waste->dispose_ppe

Workflow for Safe Handling of this compound

Emergency Response Protocol

The following diagram outlines the immediate actions to take in case of accidental exposure to this compound.

cluster_response Immediate Response exposure Accidental Exposure Occurs remove_clothing Remove contaminated clothing exposure->remove_clothing fresh_air Move to fresh air (if inhaled) exposure->fresh_air rinse_eyes Rinse eyes for 15 mins (if eye contact) exposure->rinse_eyes wash_area Wash affected area thoroughly remove_clothing->wash_area seek_medical Seek Immediate Medical Attention wash_area->seek_medical fresh_air->seek_medical rinse_eyes->seek_medical report_incident Report the incident to supervisor seek_medical->report_incident

References

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5-(2-Bromoacetyl)-2-hydroxybenzaldehyde

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